Hepps

Catalog No.
S527303
CAS No.
16052-06-5
M.F
C9H20N2O4S
M. Wt
252.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hepps

CAS Number

16052-06-5

Product Name

Hepps

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid

Molecular Formula

C9H20N2O4S

Molecular Weight

252.33 g/mol

InChI

InChI=1S/C9H20N2O4S/c12-8-7-11-5-3-10(4-6-11)2-1-9-16(13,14)15/h12H,1-9H2,(H,13,14,15)

InChI Key

OWXMKDGYPWMGEB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

EPPS;

Canonical SMILES

C1CN(CCN1CCCS(=O)(=O)O)CCO

The exact mass of the compound Hepps is 252.1144 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of N-(2-hydroxyethyl)piperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Chemical Properties and Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental technical data for HEPPS buffer.

Property Specification
IUPAC Name 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [1]
CAS Number 16052-06-5 [2] [3] [4]
Molecular Formula C9H20N2O4S [1] [3] [4]
Molecular Weight 252.33 g·mol⁻¹ [1] [3] [4]
Useful pH Range 7.3 - 8.7 [2] [3] [4]
pKa (25°C) 8.00 [1]
Appearance White to off-white powder [3] [4]
Solubility in Water High (~24 g/100 mL or 233.33 mg/mL resulting in ~924.70 mM solution) [3] [4]

Applications and Research Uses

This compound buffer serves multiple purposes in the laboratory, with one particularly promising therapeutic application.

  • General Biological Buffer: Like other "Good's Buffers," this compound is inert for many biological processes and is used to maintain stable pH in cell culture media, protein purification workflows, and various biochemical assays [1] [2] [4]. Its effective range makes it suitable for experiments conducted at physiological pH.
  • Therapeutic Potential in Alzheimer's Disease: A significant body of research has explored this compound as a therapeutic agent. Studies on mouse models of Alzheimer's disease have shown that orally administered this compound can cross the blood-brain barrier, break up existing amyloid-β plaques and oligomers, and rescue associated cognitive deficits [1] [3]. It has also been used to dissociate aggregates in human plasma samples, aiding in blood-based diagnosis [1].

The following diagram illustrates the proposed mechanism of action of this compound in Alzheimer's disease models based on current research.

G A Oral Administration of this compound B This compound Penetrates Blood-Brain Barrier A->B C This compound Binds to Aβ Aggregates B->C D Disaggregation of Plaques & Oligomers C->D E Conversion to Aβ Monomers D->E F Reduced Plaque Load & Neuroinflammation E->F G Rescue of Cognitive Deficits (Improved Memory) F->G

Proposed pathway of this compound in Alzheimer's disease mouse models, from administration to cognitive improvement.

Typical Buffer Preparation Protocol

A standard method for preparing a 0.2 M, pH 8.0 this compound buffer solution is as follows [2]. This ready-to-use solution is filtered through a 0.22-micron filter for sterilization and can typically be stored at room temperature [2].

G Step1 1. Dissolve this compound powder in ~80% final volume of dH₂O Step2 2. Adjust pH to 8.0 using Sodium Hydroxide (NaOH) Step1->Step2 Step3 3. Add dH₂O to final volume Step2->Step3 Step4 4. Sterilize by filtration (0.22 µm filter) Step3->Step4 Step5 5. Store at Room Temperature Step4->Step5

Standard workflow for preparing a sterile 0.2 M this compound buffer solution at pH 8.0.

Comparison with HEPES Buffer

While this compound and the more common HEPES are both piperazine-based Good's buffers, their different properties make them suited for specific conditions.

Feature This compound HEPES
Effective pH Range 7.3 - 8.7 [2] [3] [4] 6.8 - 8.2 [5] [6]
pKa 8.00 [1] ~7.5 [6]
Key Distinction Better buffering capacity in the higher end of the physiological range. Standard choice for buffering at strict physiological pH (7.2-7.4).
Example Advantage Preferred for processes requiring pH closer to 8.0. A 2025 study found HEPES yielded the highest reaction rates for SPAAC bioconjugation at pH 7 [7]. Ideal for standard cell culture and standard enzyme assays at pH 7.4 [8] [6].

Key Considerations for Use

  • Storage: this compound powder and solutions are typically stored at room temperature [2] [4].
  • Biological Activity: Be aware of its novel biological activity in disrupting protein aggregates, which could be an unwanted interference in some biochemical assays [1] [3].
  • General Buffer Best Practices: When working with any buffer, remember that concentration must be sufficient for the experiment, temperature can alter buffering capacity, and potential interactions with metal ions or other system components should be evaluated [5].

References

HEPPS/EPPS: Essential Technical Data

Author: Smolecule Technical Support Team. Date: February 2026

HEPPS, also known as EPPS, is a zwitterionic buffering agent from the Good's buffers family, with a primary application range in alkaline physiological conditions [1] [2].

Parameter Specification Notes / Source
IUPAC Name 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [3]
CAS Number 16052-06-5 [4] [5]
Molecular Formula C₉H₂₀N₂O₄S [3] [4]
Molecular Weight 252.33 g/mol [3] [4]
Useful pH Range 7.3 - 8.7 [1] [4] Some sources list 7.6-8.6 [2].
pKa 8.00 [1] [3] [6] At 20-25°C.
Water Solubility ~233 mg/mL (~ 924.70 mM) [4] At 25°C; may require ultrasonication.

Key Research Applications and Protocols

This compound is critical in biochemical and biomedical research, with emerging therapeutic implications.

Application 1: Standard Biochemical Buffer

This compound is a staple in alkaline pH experiments. Its key features include minimal UV absorbance, low metal ion binding capacity, and chemical inertness, making it suitable for enzyme assays, cell culture, and protein work [1] [5].

Application 2: Alzheimer's Disease Research

This compound has demonstrated significant efficacy in disaggregating amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's pathology [3] [4].

  • In Vitro Protocol (Aβ Disaggregation) [4]:

    • Cell Line: HT-22 mouse hippocampal neuronal cells.
    • Intervention: Treatment with this compound at a concentration of 25 µM.
    • Incubation Time: 7 days.
    • Key Outcome: this compound bound to amyloid-β aggregates, converting them into monomers. This reduced the formation of toxic oligomers and plaques, and rescued cell viability that had been impaired by Aβ oligomers.
  • In Vivo Protocol (APP/PS1 Transgenic Mice) [4]:

    • Animal Model: APP/PS1 double transgenic mice, a model for Alzheimer's disease.
    • Dosage: 30 mg/kg/day of this compound.
    • Administration: Orally, via drinking water.
    • Treatment Duration: 3.5 months.
    • Key Outcomes: The treatment led to a significant reduction in Aβ oligomers and plaque deposition in the brain. This was correlated with a rescue of hippocampus-dependent cognitive deficits, including improvements in contextual fear memory and spatial reference memory.
Application 3: pH Standard for Physiological Saline Media

Research indicates that this compound buffer solutions, particularly those with an ionic strength of I = 0.16 mol·kg⁻¹ (matching blood plasma), can serve as secondary standard reference solutions for pH measurements in saline media at 298.15 K (25°C) and 310.15 K (37°C) [6].

Practical Considerations for Use

  • Freezing-Induced Acidity Changes: Like other Good's buffers, this compound may not maintain its buffering capacity when frozen. A strategy to mitigate this is to mix it with sodium phosphate buffer, which can help stabilize the pH during freezing and lyophilization processes [7].
  • General Buffer Selection: When using any buffer, it is critical to account for potential interactions with biological systems. These can include metal ion chelation, interference with spectrophotometric assays, and unforeseen effects on enzymatic or transport activity [1] [8]. Always run a pilot experiment when adopting a new buffer [1].

Experimental Workflow and Buffer Selection

The following diagrams, created using Graphviz DOT language, illustrate a standard experimental workflow for this compound and the logical process for selecting the appropriate Good's buffer.

G Start Prepare this compound Stock Solution A In Vitro Application Start->A Select Application B In Vivo Application Start->B Select Application C Analytical Application Start->C Select Application A1 Treat cells with 25 µM this compound for 7 days A->A1 B1 Administer 30 mg/kg/day this compound in drinking water B->B1 C1 Prepare buffer with I = 0.16 mol·kg⁻¹ C->C1 End Data Analysis & Conclusion A2 Assess cell viability and Aβ aggregation A1->A2 A2->End B2 Monitor cognitive function and plaque deposition after 3.5 months B1->B2 B2->End C2 Calibrate pH meter and measure sample pH C1->C2 C2->End

Experimental workflow for this compound in Alzheimer's and analytical research.

G Start Define Experimental Needs Q_pH What is the target pH? Start->Q_pH pH_low pH < 6.5 Q_pH->pH_low Acidic pH_mid pH 6.8 - 8.2 Q_pH->pH_mid Neutral pH_high pH > 8.0 Q_pH->pH_high Alkaline Q_app What is the primary application? App_cell Mammalian Cell Culture Q_app->App_cell App_enzyme Enzyme Assay Q_app->App_enzyme App_electro Electrophoresis Q_app->App_electro End Recommended Buffer Rec_MES MES (pKa ~6.15) pH_low->Rec_MES pH_mid->Q_app Rec_this compound This compound (pKa ~8.00) pH_high->Rec_this compound Rec_HEPES HEPES (pKa ~7.55) App_cell->Rec_HEPES App_enzyme->Rec_this compound Rec_Tricine Tricine (pKa ~8.15) App_electro->Rec_Tricine Rec_MES->End Rec_HEPES->End Rec_this compound->End Rec_Tricine->End

Decision tree for selecting a Good's buffer based on pH and application.

Disclaimer

This guide consolidates information from scientific literature for research purposes only. It is not intended as a substitute for specific protocol guidelines from original publications. All experimental work should be planned and conducted in accordance with relevant safety and ethical standards.

References

Chemical Profile and Buffer Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identity and key properties of HEPPS/EPPS.

Property Description
IUPAC Name 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [1]
Other Names This compound, EPPS [1]
CAS Number 16052-06-5 [2] [3]
Chemical Formula C9H20N2O4S [1] [2]
Molecular Weight 252.33 g·mol⁻¹ [1] [2]
Buffer Range pH 7.3 - 8.7 [4]
pKa 8.00 [1]
Appearance White crystalline powder [2]

This compound belongs to the piperazinic family of Good's buffers. Buffers in this family generally do not form complexes with most common metal ions, making them suitable for a wide range of biological and environmental studies [4].

Key Experimental Protocols and Therapeutic Applications

This compound/EPPS has demonstrated significant neuroprotective effects in preclinical models. The experimental workflows and key findings are summarized below.

G EPPS EPPS Abeta Aβ Plaque & Oligomer EPPS->Abeta Binds & dissociates Autophagy Impaired Autophagic Flux EPPS->Autophagy Ameliorates TBI TBI TBI->Abeta Axonal Axonal Injury (β-APP) TBI->Axonal TBI->Autophagy AD AD AD->Abeta Outcome1 • Reduced neuronal apoptosis • Less tissue loss • Improved motor/cognitive function Abeta->Outcome1 Outcome2 • Plaque disaggregation • Reversal of cognitive deficits Abeta->Outcome2 Axonal->Outcome1 Autophagy->Outcome1

Summary of EPPS Neuroprotective Mechanisms

Protocol: Attenuating Traumatic Brain Injury in Mice

This study investigated the neuroprotective effects of EPPS in a controlled cortical impact mouse model [5] [6].

  • Animal Model: Male C57BL/6J mice (8-10 weeks old) subjected to controlled cortical impact (CCI) to induce TBI [5].
  • Drug Treatment: EPPS (Sigma, St. Louis, MO) was freshly dissolved in distilled water (30 mg/ml). It was administered orally at 120 mg/kg immediately after CCI surgery and then once daily for either 3 or 7 days [5].
  • Key Assessments:
    • Biochemical & Histological: Brain tissues were analyzed at 3 days post-TBI for accumulations of β-APP and Aβ (markers of axonal injury and amyloid burden) and for markers of impaired autophagic flux (LC3, p62). Neuronal apoptosis was assessed by active caspase-3 [5] [6].
    • Structural & Functional Outcomes: Cortical tissue loss and hippocampal neuronal loss were measured at 28 days. Motor and cognitive functions were evaluated using beam-walk and beam-balance tasks [5].
  • Mechanistic Investigation: In some experiments, the lysosomal inhibitor chloroquine (CQ) was co-administered to confirm that the neuroprotective effect of EPPS was linked to the improvement of autophagic flux [5].
Protocol: Disaggregating Amyloid-β in Alzheimer's Disease Models

Research showed that EPPS can disaggregate pre-formed amyloid-β fibrils and oligomers [1].

  • In Vivo Model: APP/PS1 transgenic mice, which develop Alzheimer's disease-like amyloid beta plaques [1].
  • Treatment: EPPS was provided in drinking water [1].
  • Key Findings:
    • Oral administration of EPPS reduced brain Aβ plaque deposition and neuroinflammation [1].
    • Treatment rescued hippocampus-dependent cognitive deficits in the mice [1].
  • Diagnostic Application: Further research reported that EPPS could dissociate amyloid-beta oligomers in human plasma samples, enabling improved blood-based diagnosis of Alzheimer's disease [1].

Usage Guidelines and Comparisons

  • Main Applications: this compound is used in biochemical research, including Folin protein detection, biochemical diagnostic kits, DNA/RNA extraction kits, and PCR diagnostic kits [2]. It is also suitable for mammalian cell culture [3].
  • Important Note: this compound cannot be used in biuret protein detection assays [2].
  • Comparison with PIPES: While both are piperazinic buffers, PIPES (pH range 6.1-7.5) is insoluble in water, whereas this compound is water-soluble. Their different buffer ranges make them suitable for different pH environments [2].

The promising preclinical results for this compound/EPPS, particularly in neurology, suggest it could be a valuable candidate for further therapeutic development.

References

Comprehensive Technical Guide to HEPPS Buffer

Author: Smolecule Technical Support Team. Date: February 2026

Core Physicochemical Properties of HEPPS

This compound (CAS 16052-06-5), is a member of the "Good's buffers" family, specifically developed to provide stable, inert buffering capacity for biochemical and biological research [1] [2]. Its molecular formula is C₉H₂₀N₂O₄S, with a molecular weight of 252.33 g/mol [1] [3] [4].

The table below summarizes the fundamental properties of this compound:

Property Specification
IUPAC Name 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [2]
pKa at 25°C 8.00 [1] [3] [2]
Useful pH Range 7.3 - 8.7 [3] [4] [5]
Molecular Weight 252.33 g/mol [1] [3] [4]
Appearance White crystalline powder [4] [5]
Melting Point 237-239 °C (decomposes) [1] [4]
Water Solubility ~25.2 g/L at 20°C [4]

Buffer Characteristics and Handling

Buffering Capacity and Preparation

This compound is a zwitterionic buffer, meaning it carries both a positive and negative charge, which contributes to its high solubility in water and minimal permeability across cell membranes [1] [3]. To prepare a 1M stock solution, dissolve approximately 25.2 g of this compound in ultrapure water, adjust the pH to your desired value using a strong acid or base (like NaOH or HCl), and then bring the final volume to 1 liter [4].

Storage and Stability
  • Storage Conditions: Store the powder sealed in a dry environment at room temperature [4].
  • Solution Stability: this compound solutions are stable under standard laboratory conditions.
  • UV Transparency: this compound has low UV absorbance, with A₂₆₀ ≤ 0.02 and A₂₈₀ ≤ 0.02 for a 0.1M aqueous solution, making it suitable for spectroscopic assays [5].
Safety and Handling

This compound is generally not classified as highly hazardous but should be handled with standard laboratory precautions. It may cause skin or eye irritation (GHS07 warning) [1] [4]. Always refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Key Experimental Applications and Protocols

This compound is widely used in biochemical and cell culture research. Its structure forms the basis of its buffering action and experimental utility, as shown in the diagram below.

G This compound This compound App1 Cell Culture This compound->App1 App2 Protein Analysis This compound->App2 App3 Molecular Biology This compound->App3 App4 Alzheimer's Research This compound->App4 P1 Maintain medium pH at 7.6-8.0 App1->P1 Stable pH for growth P2 Ion-exchange Chromatography App2->P2 Maintains native state P3 Nucleic Acid Purification App3->P3 Alkaline pH range P4 Diagnostic Assay Development App4->P4 Dissociates Aβ oligomers

This compound applications span standard biochemistry to specialized disease research

Cell Culture Media Supplement

This compound is used to maintain a stable pH in cell culture media, especially for sensitive cell lines and primary cultures requiring precise pH control for optimal growth and differentiation [1].

Detailed Protocol:

  • Solution Preparation: Prepare a sterile 1M this compound stock solution.
  • Supplementation: Add this compound to your cell culture medium to a final concentration of 10-25 mM.
  • pH Verification: After adding this compound and before use, verify that the medium pH is within the desired range (e.g., 7.6-8.0) using a calibrated pH meter.
  • Experimental Note: this compound is particularly useful for processes that generate acidic byproducts, helping to counteract acidosis in the culture.
Protein Purification and Analysis

This compound is ideal for protein purification protocols like ion-exchange and affinity chromatography, where it helps maintain protein stability and activity [1].

Detailed Protocol:

  • Buffer Selection: Use a 20-50 mM this compound buffer.
  • pH Adjustment: Adjust the pH of the buffer to 7.5-8.0 using NaOH or HCl at the temperature your experiment will be conducted.
  • System Compatibility: this compound is especially suitable for cation exchange chromatography due to its negative charge, which minimizes interference with the resin [6].
  • Metal Ion Interference: this compound shows high resistance to forming coordination compounds with metal ions, reducing unwanted interference in experiments involving metalloproteins or metal-dependent enzymes [6].
Specialized Application: Alzheimer's Disease Research

A notable application of this compound is in Alzheimer's disease research, where it has been shown to disaggregate amyloid-beta oligomers and plaques [2].

Detailed Protocol (Plasma Sample Pre-treatment for Aβ Detection):

  • Sample Incubation: Incubate human plasma samples with this compound at a final concentration of 40-60 mM.
  • Time and Temperature: Typical incubation is for 30-60 minutes at 37°C.
  • Mechanism: this compound acts to dissociate large, complex amyloid-beta oligomers into smaller, monomeric units.
  • Downstream Analysis: Treated plasma can then be analyzed using specific detection systems, such as an interdigitated microelectrode sensor system, which allows for the differentiation of biomarkers that were previously masked in the aggregated state [2]. This application highlights the potential of this compound in developing diagnostic blood tests for Alzheimer's disease.

Methodology for pKa Determination and Verification

For researchers requiring verification of buffer pKa, the following methodological principles can be applied:

  • Potentiometric Titration: This is the standard method. A solution of this compound is titrated with a strong acid or base while monitoring the pH. The pKa is identified as the point on the titration curve where the slope is minimized, equivalent to the pH at which half of the buffer has been neutralized.
  • Spectrophotometric Methods: If the buffer or its ionized form has a chromophore, the pKa can be determined by measuring absorbance changes at different pH values.
  • Critical Parameters: Control temperature precisely, as pKa is temperature-dependent. Use high-purity water and reagents to avoid ionic strength effects. For the most accurate results, the "thermodynamic pKa" (pKa⁰) can be determined by measuring pKa at several buffer concentrations and extrapolating to zero concentration [7].

References

Fundamental Properties and Buffering Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

HEPPS is a zwitterionic buffer from the group of "Good's buffers" [1] [2]. Its mechanism of action is rooted in its chemical structure, which allows it to effectively maintain a stable pH in a solution, which is crucial for various enzymatic reactions and protein studies [3] [2].

The table below summarizes its core chemical and buffering properties:

Property Specification
IUPAC Name 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [1]
Chemical Formula C₉H₂₀N₂O₄S [4] [5]
Molecular Weight 252.33 g·mol⁻¹ [1] [3] [4]
pKa (at 25°C) 8.00 [1] [4]
Useful pH Range 7.3 - 8.7 [3] [5] [2]
Appearance White to off-white crystalline powder [3] [4] [2]
Solubility in Water ~233 mg/mL (924.70 mM) [3] or 24 g/100 mL [2]

As a zwitterion, the this compound molecule contains both a positively charged ammonium group and a negatively charged sulfonate group within the same molecule. When the pH of the solution is below its pKa, the piperazine nitrogen accepts a proton, making the molecule act as a weak acid. When the pH is above its pKa, the molecule donates a proton, acting as a weak base. This allows this compound to effectively absorb excess H⁺ or OH⁻ ions, maintaining a stable pH in the physiologically critical range of 7.3 to 8.7 [3] [5] [2].

Therapeutic Action in Alzheimer's Disease Research

This compound has demonstrated a significant therapeutic mechanism of action in Alzheimer's disease research, directly targeting the hallmark pathology of the condition.

G This compound This compound Aβ_Oligomers Aβ Oligomers This compound->Aβ_Oligomers Binds & Disaggregates Aβ_Plaques Aβ Plaques This compound->Aβ_Plaques Binds & Disaggregates Monomers Aβ Monomers Aβ_Oligomers->Monomers Conversion Aβ_Plaques->Monomers Conversion Memory_Improvement Rescued Memory/Cognition Monomers->Memory_Improvement Leads to Cognitive_Deficit Cognitive_Deficit Cognitive_Deficit->Memory_Improvement Reverses

This mechanism is supported by specific experimental data:

Experimental Context This compound Application & Outcome

| In Vitro (HT-22 cell line) | Concentration: 25 μM. Incubation Time: 7 days. Result: Bound to amyloid-β aggregates, converting them into monomers. This reduced the formation of toxic oligomers and plaques, and rescued cell damage induced by amyloid-β [3]. | | In Vivo (APP/PS1 transgenic mice) | Dosage: 30 mg/kg/day. Administration: Orally, in drinking water. Duration: 3.5 months. Result: Reduced Aβ oligomer and plaque deposition in the brain, improved contextual fear memory, and rescued spatial reference and working memory deficits [1] [3]. |

This compound is orally active and can penetrate the blood-brain barrier, which is essential for its direct action in the central nervous system [3]. This disaggregation mechanism has also been leveraged to develop blood diagnostics for Alzheimer's, as this compound can dissociate Aβ oligomers in human plasma samples, making the biomarker detectable [1].

Other Key Research Applications

Beyond its therapeutic potential, this compound is a versatile tool in laboratory science due to its inert nature.

  • Cell Culture: Used to stabilize pH in cell culture media, especially where CO₂ control is difficult. It is considered suitable for mammalian cell culture and is "cell culture tested" [6] [4] [2].
  • Biochemistry & Molecular Biology: Employed in techniques requiring a stable pH in its effective range.
    • Western Blotting: this compound-based buffers are efficient for the fast semidry transfer of proteins onto nitrocellulose membranes [7].
    • Isoelectric Focusing: Serves as a separator in ultrathin gels to enhance resolution [4].
  • Clinical Media & Saline Solutions: Its zwitterionic nature and performance in isotonic saline solutions (I = 0.16 mol·kg⁻¹) make this compound an excellent candidate for pH measurement in clinical media like blood plasma, as it does not precipitate polyvalent cations (e.g., Ca²⁺, Mg²⁺) like phosphate buffers can [8].

Key Takeaways

  • Primary Mechanism: The primary mechanism of action of this compound is its ability to act as a zwitterionic buffer, maintaining pH within the 7.3-8.7 range.
  • Therapeutic Action: A significant and promising secondary mechanism is its ability to bind to and disaggregate amyloid-β aggregates into non-toxic monomers, showing therapeutic potential in Alzheimer's disease models.
  • Research Utility: Its chemical stability, low metal-ion binding, and minimal UV absorbance make it an excellent inert buffer for a wide range of biochemical and cell-based applications.

References

HEPPS buffer research applications overview

Author: Smolecule Technical Support Team. Date: February 2026

HEPPS in Experimental Models & Protocols

This compound buffer is also utilized in specific, high-value research models, particularly in neuroscience.

Experimental Application: Attenuating Traumatic Brain Injury (TBI)

A published study investigated the neuroprotective effects of EPPS (this compound) in a mouse model of Traumatic Brain Injury, revealing a potential therapeutic application that extends beyond its traditional role as a buffering agent [1].

  • Objective: To evaluate if EPPS treatment could mitigate secondary brain injury after TBI [1].
  • Experimental Model: Male C57BL/6J mice subjected to a controlled cortical impact (CCI) to simulate TBI [1].
  • Treatment Protocol: EPPS (120 mg/kg) was administered orally immediately after the brain injury and then once daily for either 3 or 7 days [1].
  • Key Findings & Proposed Mechanism: The research suggested that EPPS treatment reduces the accumulation of toxic amyloid-beta (Aβ) proteins and improves impaired autophagy flux (the cellular clearance process) in neurons after TBI. This leads to reduced neuronal apoptosis (cell death) and significantly improved motor and cognitive function in the treated mice [1].

The following diagram illustrates the experimental workflow and the proposed mechanism of action for EPPS in this TBI model, based on the study description.

G A Traumatic Brain Injury (TBI) B Secondary Injury Processes A->B C β-APP Accumulation & Aβ Aggregation B->C D Impaired Neuronal Autophagy Flux B->D E Neuronal Apoptosis & Tissue Loss C->E D->E F EPPS Treatment (120 mg/kg, oral) G Reduced Aβ & β-APP F->G H Improved Autophagy Flux F->H I Neuroprotection G->I H->I J Improved Motor & Cognitive Function I->J

Experimental workflow and proposed mechanism of EPPS in a TBI model.

Market Context & Key Suppliers

The market for specialized buffers like reagent-grade this compound is growing, driven by advancements in biomedical and pharmaceutical research. Understanding the commercial landscape can be helpful for procurement and quality assurance.

Market Aspect Details
Market Size & Growth The market is expanding, with one source estimating it was valued at USD 120 million in 2024 and projecting a compound annual growth rate (CAGR) of 5.8% from 2026-2033 [2].
Key Market Drivers Advancements in biomedical research, pharmaceutical development (especially biologics), and diagnostic applications [3] [4].
Major Suppliers Key players in the market include Merck KGaA, Thermo Fisher Scientific, Avantor, and Lonza, among others [2].

A Guide to "Good" Buffer Practices

When working with this compound or any biological buffer, adhering to established principles of buffer selection and preparation is critical for experimental reproducibility [5].

  • Match pKa to Experimental pH: The optimal buffering range is within ±1 pH unit of the buffer's pKa. This compound, with a pKa around 8.0, is ideal for pH 7.3-8.7 [6] [5].
  • Consider Zwitterionic Nature: As a zwitterion, this compound has minimal permeability to cell membranes, reducing interference with cellular processes [5].
  • Account for Temperature and Concentration: Always prepare and adjust the pH of your buffer at the temperature and concentration at which it will be used, as these factors can significantly affect the true pH [5].
  • Avoid Unwanted Interactions: Ensure the buffer does not chelate essential metal ions in your system or participate in unwanted chemical reactions [5].

References

Summary of Experimental Findings on EPPS

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Experimental Model Dosage & Administration Key Quantitative Results
Cognitive & Behavioral Improvement APP/PS1 transgenic mice (10.5-14 months old) [1] 10-30 mg/kg/day, orally via drinking water for 3.5 months Improved performance in Y-maze, contextual fear conditioning, and Morris water maze tests to levels similar to wild-type mice [1].
ICR mice with induced Aβ aggregates [1] 30-100 mg/kg/day, orally for 5-7 days Rescued Aβ-induced short-term spatial working memory deficits in Y-maze tests [1].
Reduction of Aβ Pathology APP/PS1 transgenic mice [1] 10-30 mg/kg/day, orally for 3.5 months Reduced brain Aβ oligomer and plaque deposits [1].
Traumatic Brain Injury (TBI) mouse model [2] 40 mg/kg, intraperitoneal injection after injury Attenuated axonal injury and reduced Aβ burden 3 days post-injury [2].
Safety & Pharmacokinetics Wild-type mice [1] Up to 2000 mg/kg/day for 2 months No observed toxicity; LD50 > 2000 mg/kg/day [1].
Sprague-Dawley rats [1] 10-100 mg/kg/day, orally for 7 days Detected in brain tissue, confirming blood-brain barrier penetration [1]. Brain concentration reached 7.52 ng/g at 10 mg/kg/day [1].
In Vitro Activity HT-22 cell line [3] 25 μM for 7 days Bound to Aβ aggregates, converting them to non-toxic monomers; rescued cell damage induced by Aβ oligomers [3].

Mechanism of Action & Signaling Pathways

EPPS exerts its effects primarily by directly binding to existing amyloid-beta (Aβ) aggregates, such as oligomers and plaques, and converting them back into non-toxic, monomeric forms [2] [1] [3]. This direct disaggregation mechanism is different from approaches that aim to inhibit the production of Aβ.

The following diagram illustrates the proposed mechanism of EPPS against Alzheimer's disease pathology, integrating its core action with the downstream pathways involved:

APP Amyloid Precursor Protein (APP) Aβ_Monomer Aβ Monomer APP->Aβ_Monomer Cleavage Aβ_Oligomer Aβ Oligomer (Toxic) Aβ_Monomer->Aβ_Oligomer Aggregation Aβ_Plaque Aβ Plaque Aβ_Oligomer->Aβ_Plaque Neuronal_Damage Neuronal Damage & Cognitive Deficits Aβ_Oligomer->Neuronal_Damage Autophagic_Flux Impaired Autophagic Flux Aβ_Oligomer->Autophagic_Flux Autophagic_Flux->Neuronal_Damage EPPS EPPS Treatment EPPS->Aβ_Oligomer Disaggregates EPPS->Aβ_Plaque Disaggregates EPPS->Autophagic_Flux Ameliorates

EPPS directly disaggregates toxic Aβ species and ameliorates impaired autophagic flux.

Research in a traumatic brain injury model also suggests that EPPS can ameliorate impaired autophagic flux [2]. This process is the efficient clearance of damaged cellular components, and its dysfunction contributes to neuronal death. EPPS treatment was shown to reduce the accumulation of autophagy-related proteins like LC3 and p62, and improve lysosomal function, providing an additional neuroprotective mechanism [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

In Vivo Administration and Behavioral Analysis

This protocol is based on the therapeutic intervention in aged APP/PS1 transgenic mice [1].

  • Animal Model: Aged APPswe/PS1-dE9 (APP/PS1) double-transgenic mice (e.g., 10.5 months old), with age-matched wild-type mice as controls.
  • EPPS Administration:
    • Compound: EPPS (purity >98%, confirmed by CAS 16052-06-5 [3]).
    • Dosage: 10 mg/kg/day and 30 mg/kg/day.
    • Route: Oral administration via drinking water.
    • Duration: Chronic treatment for 3 to 3.5 months.
  • Behavioral Tests (conducted at the end of the treatment period):
    • Y-maze: Tests spatial working memory. Measure the spontaneous alternation percentage (number of triads/total arm entries - 2) × 100 [1].
    • Fear Conditioning: Tests associative learning and memory. After conditioning with a tone-foot shock pairing, measure the freezing time in the same context (contextual) and in a altered context with the tone (cued) [1].
    • Morris Water Maze: Tests spatial learning and reference memory. Over 4-6 days of training, measure the latency to find a hidden platform. Perform a probe trial (platform removed) to measure time spent in the target quadrant [1].
In Vitro Aβ Disaggregation Assay

This protocol assesses the direct effect of EPPS on pre-formed Aβ aggregates [1] [3].

  • Aβ Aggregate Preparation: Prepare Aβ42 peptides according to established protocols to generate oligomers or fibrils.
  • Cell Line: HT-22 mouse hippocampal neuronal cell line [3].
  • Treatment:
    • Treat cells with pre-formed toxic Aβ42 aggregates.
    • Co-administer EPPS at various concentrations (e.g., 1, 10, 25 μM) for a defined period (e.g., 7 days).
  • Outcome Measures:
    • Cell Viability Assay: Use MTT or similar assays to measure rescue of Aβ-induced toxicity [3].
    • Biochemical Analysis: Use techniques like ELISA or western blot to monitor the shift from oligomeric to monomeric Aβ.

Research Context & Future Directions

While the findings on EPPS are promising, several key considerations exist for the research community:

  • Predominantly Preclinical Evidence: The data for EPPS is currently from animal and in vitro models. Its efficacy and safety in humans remain unknown [2] [1].
  • Comparison to Other Approaches: EPPS represents a "disaggregation" strategy, which differs from other therapeutic avenues like anti-amyloid immunotherapies (e.g., Lecanemab, Donanemab) that primarily target plaque clearance [4], or therapies focusing on tau pathology, neuroinflammation, or metabolic factors [5].
  • Broader Pathological Context: It's important to note that Alzheimer's disease involves complex pathology beyond Aβ, including neurofibrillary tangles of tau protein and neuroinflammation [6]. The most effective future treatments may involve combination therapies targeting multiple pathways [5] [7].

References

Comprehensive Technical Guide: HEPPS (EPPS) in Amyloid-Beta Plaque Disaggregation

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

HEPPS (4-(2-Hydroxyethyl)-1-piperazinepropanesulphonic acid), commonly known as EPPS, is a small molecule (MW: 252.33 Da) that has demonstrated significant potential in disaggregating amyloid-beta (Aβ) plaques and oligomers in Alzheimer's disease (AD) models. Originally used as a biological buffer, EPPS has shown the ability to bind directly to Aβ aggregates, converting them into non-toxic monomers, thereby rescuing cognitive deficits in transgenic AD mouse models even when administered after severe pathology has developed. This guide provides a comprehensive technical overview of EPPS mechanisms, efficacy data, and experimental protocols for researchers investigating amyloid disaggregation strategies.

Table: Key Characteristics of EPPS/HEPPS

Parameter Specification
IUPAC Name 4-(2-Hydroxyethyl)-1-piperazinepropanesulphonic acid
Molecular Weight 252.33 g/mol
Chemical Properties Small ionic molecule, water-soluble
Initial Discovery Identified in screen of Aβ aggregation modifiers [1]
LD₅₀ (Oral, Mice) >2,000 mg kg⁻¹ day⁻¹ [1]
Blood-Brain Barrier Effectively penetrates (Brain/Plasma ratio: 0.342-2.04 mL g⁻¹) [1]

Molecular Mechanisms of Action

The neuroprotective effect of EPPS operates through multiple complementary mechanisms that target amyloid aggregation at different stages.

Direct Disaggregation of Aβ Oligomers and Plaques

EPPS directly binds to pre-formed Aβ aggregates and facilitates their conversion to monomers. Studies demonstrate that EPPS treatment reduces both soluble oligomers and insoluble plaque deposits in a dose-dependent manner. The unique structural properties of EPPS enable it to interact with β-sheet structures in amyloid aggregates, destabilizing their conformation [1].

Inhibition of Secondary Nucleation

Beyond disaggregating existing plaques, EPPS inhibits secondary nucleation - the process where fibril surfaces catalyze the formation of toxic oligomers. By binding to fibril surfaces, EPPS coats these catalytic sites, preventing the generation of additional toxic species [2].

Stabilization of Non-Toxic Aggregates

Recent research indicates EPPS may stabilize harmless low-molecular weight aggregates (dimers and trimers), preventing their conversion to toxic, metastable prefibrillar oligomers. This mechanism is particularly relevant for preventing membrane damage and Ca²⁺ influx associated with amyloid toxicity [2].

Reduction of Gliosis and Neuroinflammation

EPPS treatment significantly reduces glial activation (both microglia and astrocytes) and associated neuroinflammation. This effect appears secondary to amyloid reduction, though specific Aβ aggregate structures may differentially influence glial responses [3] [1].

EPPS disrupts the amyloid aggregation cycle through multiple mechanisms

Quantitative Efficacy Data

In Vivo Efficacy in Mouse Models

Table: EPPS Efficacy in APP/PS1 Transgenic Mice [1]

Parameter Non-Treated TG Mice EPPS-Treated (10 mg kg⁻¹ day⁻¹) EPTS-Treated (30 mg kg⁻¹ day⁻¹) Wild-Type Controls
Y-Maze (% Alternation) Severely impaired Significant improvement* (P=0.008) Significant improvement* (P=0.010) Normal
Contextual Fear Conditioning Severely impaired Significant improvement* (P=0.036) Significant improvement* (P=0.038) Normal
Morris Water Maze Severely impaired Moderate improvement Significant improvement* (P=0.019) Normal
Aβ Plaque Load Extensive deposits Substantial reduction Substantial reduction No plaques
Brain Inflammation Severe gliosis Marked reduction Marked reduction Minimal

Table: Age-Dependent Effects in 5XFAD Mice [4]

Age Group Plasma Aβ Increase with EPPS Plaque Reduction with EPPS CSF Aβ Changes
Young-Adult (2-3 months) Highest increase Most significant reduction Notable increase
Adult (6-7 months) Moderate increase Significant reduction Moderate increase
Aged (11-12 months) Lowest increase Less pronounced reduction Slight increase
Blood-Brain Barrier Penetration and Pharmacokinetics

EPPS demonstrates favorable pharmacokinetic properties with efficient blood-brain barrier penetration. In Sprague-Dawley rats, oral administration of 10 mg kg⁻¹ day⁻¹ achieved brain concentrations of 7.52 ng g⁻¹ within 72 hours, with a brain/plasma ratio of 2.04 mL g⁻¹. Higher doses (100 mg kg⁻¹ day⁻¹) showed relatively lower brain/plasma ratios (0.342 mL g⁻¹) suggesting potential saturation mechanisms [1].

Experimental Protocols and Methodologies

In Vitro Aβ Disaggregation Assays

Thioflavin T (ThT) Fluorescence Assay

  • Principle: ThT fluorescence increases upon binding to β-sheet structures in amyloid aggregates
  • Protocol:
    • Prepare Aβ1-42 peptides in hexafluoroisopropanol (HFIP) to induce monomeric state
    • Incubate peptides in PBS buffer (pH 7.4) to form aggregates
    • Add EPPS at varying concentrations (0.1-10 mM)
    • Monitor ThT fluorescence (excitation 450 nm, emission 470-500 nm) over time
    • Calculate aggregation kinetics from fluorescence intensity curves [5]

Circular Dichroism (CD) Spectroscopy

  • Protocol:
    • Prepare Aβ aggregates as above
    • Treat with EPPS at therapeutic concentrations (1-5 mM)
    • Obtain CD spectra between 250-190 nm at 0.5 nm resolution
    • Monitor structural transitions from β-sheet to random coil conformations
    • Correct spectra by subtracting buffer baseline [5]
In Vivo Administration and Monitoring

Oral Administration in Rodent Models

  • Dosing Preparation: Dissolve EPPS in drinking water at calculated concentrations based on average animal weight and water consumption
  • Dosage Range: 10-100 mg kg⁻¹ day⁻¹ demonstrated efficacy in mouse models
  • Treatment Duration: 3-4 months for therapeutic studies in aged transgenic mice
  • Safety Monitoring: Regular assessment of body weight, mortality, and overt toxic signs [1]

Cognitive Behavioral Assessment

  • Y-Maze Test: Measures spontaneous alternation behavior assessing spatial working memory
  • Fear Conditioning: Evaluates hippocampus-dependent contextual memory
  • Morris Water Maze: Assesses spatial learning and reference memory [1]

Histopathological Analysis

  • Tissue Preparation: Perfuse-fixed brain sections (cryostat or vibratome)
  • Aβ Plaque Staining: Thioflavin S (0.1-0.5%) for fibrillar amyloid or methoxy-X04
  • Immunohistochemistry: Anti-Aβ antibodies (e.g., 6E10, 4G8) for total Aβ load
  • Image Analysis: Quantify plaque number, size, and area coverage using image analysis software (e.g., ImageJ) [6] [4]

Comprehensive workflow for evaluating EPPS efficacy in Alzheimer's models

Research Applications and Diagnostic Implications

Blood-Based Biomarker Development

The EPPS-driven efflux of disaggregated Aβ from brain to peripheral circulation enables a novel diagnostic approach:

  • Oral EPPS administration (100 mg kg⁻¹ day⁻¹) dissociates cerebral Aβ plaques
  • Soluble Aβ species cross the blood-brain barrier
  • Plasma Aβ levels increase significantly in transgenic mice but not wild-type controls
  • Measurement via sensitive ELISA assays allows distinction between AD and non-AD models [4]

This approach transforms the diagnostic challenge of low basal plasma Aβ levels by creating a measurable signal that directly reflects brain amyloid burden.

Combination Therapeutic Strategies

EPPS may complement other therapeutic approaches through several mechanisms:

  • Immunotherapy Enhancement: EPPS-disaggregated plaques may become more accessible to therapeutic antibodies
  • Prevention of Secondary Nucleation: Coating of fibril surfaces prevents continuous generation of toxic oligomers
  • Membrane Protection: Stabilization of non-toxic aggregates reduces Ca²⁺ dyshomeostasis and excitotoxicity [2]

Comparative Analysis with Alternative Approaches

Table: EPPS vs. Monoclonal Antibody Therapies

Parameter EPPS Monoclonal Antibodies (e.g., Lecanemab)
Molecular Size Small molecule (252 Da) Large biological (~150 kDa)
Blood-Brain Barrier Penetration Excellent Limited
Administration Route Oral Intravenous
Target Specificity Broad amyloid aggregate binding Specific to protofibrils
Cost Considerations Low (few €/gram) Very high (~$56,000/treatment)
Safety Profile No serious adverse effects reported Risk of brain bleeds (ARIA)
Mechanism Direct disaggregation Opsonization and clearance

Conclusion and Research Perspectives

This compound/EPPS represents a promising therapeutic candidate for Alzheimer's disease with a unique mechanism focused on disaggregating pre-existing Aβ aggregates rather than merely preventing their formation. Its favorable pharmacokinetics, oral bioavailability, and demonstrated efficacy in multiple AD models support its potential for clinical development. Future research should focus on:

  • Structure-activity relationship studies to optimize disaggregation potency
  • Combination therapies with anti-amyloid antibodies or anti-tau agents
  • Advanced formulation strategies to enhance brain delivery
  • Biomarker development leveraging EPPS-induced Aβ efflux for diagnostic applications

The ability of EPPS to rescue cognitive function even when administered after significant pathology has developed addresses a critical limitation of many preventive approaches and offers promising translational potential for treating established Alzheimer's disease.


References

HEPPS Solubility and Key Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental physicochemical properties of HEPPS that are critical for its application in biological systems.

Property Value / Range Conditions / Notes
Molecular Weight 252.33 g/mol -
CAS Registry Number 16052-06-5 -
pKa 8.0 [1] At 25°C
Useful pH Range 7.3 - 8.7 [1] [2] [3] -
Water Solubility ~233.33 mg/mL (924.70 mM) [3] Often reported as soluble to at least 1 M at 20°C [1] [2].
Melting Point 237 - 239 °C [2] [4] -
Storage Sealed in dry, at Room Temperature [2] -

Standard Protocol for Preparing this compound Buffer

This is a general method for preparing 1 liter of a 1 M this compound buffer solution. You can scale the volumes accordingly.

| Step | Instruction | Notes | | :--- | :--- | :--- | | 1. Calculate & Weigh | Calculate the mass of this compound needed. For 1 L of 1 M solution: 1 mol/L × 252.33 g/mol = 252.33 grams. Weigh this amount. | Purity should be ≥98% for research use [1]. | | 2. Initial Dissolution | Add the powder to approximately 800 mL of deionized water in a suitable beaker or volumetric container [5]. Stir to dissolve. | | 3. Adjust pH | The solution is acidic upon dissolution (pH 5.0-6.5 for a 0.1M solution) [2]. Adjust to your desired pH (within 7.3-8.7) using a strong base like 10 N NaOH [5]. | | 4. Final Volume | Transfer the solution to a 1 L volumetric flask. Bring the final volume to 1.0 liter with deionized water. | | 5. Sterilization & Storage | Filter sterilize the solution using a 0.22 μm filter. Store sealed at room temperature. | Avoid autoclaving if possible to maintain stability. |

This compound in Biological Research: Mechanisms and Applications

This compound is a zwitterionic Good's buffer known for its stability and minimal interference with biological processes [1] [4]. Its primary mechanism is maintaining a stable pH environment, which is crucial for enzymatic activity, protein stability, and cell viability [1] [2].

Key applications include:

  • Cell Culture: Maintaining a consistent pH in culture media, especially where CO₂ changes are a concern [1].
  • Biochemical Assays: Used in enzyme kinetics studies, nucleic acid purification, PCR, and protein analysis by SDS-PAGE [1] [2].
  • Protein Purification: Employed in chromatography (e.g., ion exchange) to maintain protein stability [4].
  • Neuroscience Research: this compound has been found to bind to amyloid-β aggregates, converting them into monomers, thereby reducing oligomer and plaque formation. This has shown promise in rescuing cognitive deficits in mouse models of Alzheimer's disease, as it is orally active and can cross the blood-brain barrier [3].

Experimental Workflow for Buffer Preparation and Use

The following diagram outlines the logical workflow for preparing and applying a this compound buffer in a typical biological experiment.

Start Start: Plan Experiment A Weigh this compound powder (252.33 g for 1L of 1M) Start->A B Dissolve in ~800 mL DI Water A->B C Adjust pH with 10N NaOH B->C D Bring to Final Volume (1.0 L) C->D E Sterilize (0.22 µm filter) D->E F Use in Application: - Cell Culture - Enzyme Assays - Protein Work E->F End Store at Room Temp F->End

Technical Notes and Safety

  • Purity and Selection: For sensitive cell culture work, select a "BioPerformance Certified" or "cell culture tested" grade with purity ≥99.5% to ensure consistency and minimize contaminants [2].
  • Safety: this compound is generally not classified as highly hazardous but should be handled with care. It may cause skin, eye irritation, and respiratory discomfort. Refer to the Safety Data Sheet (SDS) for detailed handling instructions [2] [4].

References

Comprehensive Application Notes and Protocols for HEPPS Buffer in Pharmaceutical and Biological Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HEPPS Buffer

This compound (4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid), also known as EPPS, is a zwitterionic Good's buffer specifically designed for biological and biochemical research applications. With an effective pH range of 7.3-8.7, this compound is particularly valuable for maintaining stable pH conditions in physiological and alkaline conditions. The buffer's chemical structure features both positive and negative charges, making it highly soluble in water while minimizing membrane permeability, which is crucial for maintaining intracellular conditions in biological studies. This compound has gained prominence as a preferred alternative to traditional phosphate buffers in clinical and pharmaceutical applications due to its superior performance characteristics and minimal interference with biological systems. [1] [2]

The unique properties of this compound make it especially suitable for applications requiring precise pH control near physiological conditions. According to research, this compound buffer solutions demonstrate exceptional stability across a wide temperature range (278.15 to 328.15 K), making them reliable for various experimental and production conditions. Unlike phosphate buffers, this compound does not form precipitates with polyvalent cations such as calcium and magnesium, which are commonly present in biological systems. This characteristic, combined with its temperature coefficient that more closely approximates that of whole blood (-0.015 pH unit·K⁻¹), makes this compound particularly valuable for biomedical applications where phosphate buffers would be unsuitable. [2]

This compound Buffer Preparation Protocols

Composition and Properties

Table 1: Fundamental properties of this compound buffer [1] [2]

Property Specification Notes
Chemical Name 4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid Also known as EPPS
Molecular Weight 238.30 g/mol -
Effective pH Range 7.3 - 8.7 Optimal buffering at physiological pH
pKa at 25°C 7.9 - 8.1 Varies slightly with temperature and ionic strength
Buffer Type Zwitterionic Good's buffer Minimal membrane permeability
Standard this compound Buffer Preparation (0.1 M, pH 8.0)

Materials Required: this compound free acid (high-purity, ≥99%), NaOH solution (10 N), HCl solution (10 N), distilled/deionized water, pH meter, volumetric flask (1 L), beaker (1 L), weighing boat, and spatula.

Procedure:

  • Weighing: Accurately weigh 23.83 g of this compound free acid powder and transfer to a 1 L beaker.
  • Initial Dissolution: Add approximately 800 mL of distilled/deionized water to the beaker and stir using a magnetic stirrer until the this compound is mostly dissolved. Note that this compound free acid may not completely dissolve until the pH is adjusted above 7.0.
  • pH Adjustment: Slowly add 10 N NaOH solution dropwise while monitoring the pH until reaching the desired pH of 8.0. Typically, this requires approximately 8-10 mL of 10 N NaOH for a 0.1 M solution.
  • Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask and bring to volume with distilled/deionized water. Mix thoroughly.
  • Sterilization: Sterilize the solution by autoclaving at 121°C for 15-20 minutes or by filtration through a 0.22 μm membrane filter.
  • Storage: Store the sterilized buffer at 4°C for up to 6 months. [1]

Technical Notes:

  • For enhanced solubility, consider using the sodium salt form of this compound, which dissolves more readily at lower pH values.
  • Always prepare the buffer at the temperature where it will be used, as pKa values are temperature-dependent.
  • For sensitive applications, use CO₂-free water to prevent acidification of the buffer over time.
Physiological Ionic Strength this compound Buffer (I = 0.16 mol·kg⁻¹)

Table 2: Formulations for physiological this compound buffer solutions [2]

This compound (m₁) Nathis compound (m₂) NaCl (m₃) Total Ionic Strength Recommended Applications
0.02 mol·kg⁻¹ 0.04 mol·kg⁻¹ 0.11 mol·kg⁻¹ 0.16 mol·kg⁻¹ Cell culture media, mammalian studies
0.02 mol·kg⁻¹ 0.08 mol·kg⁻¹ 0.06 mol·kg⁻¹ 0.16 mol·kg⁻¹ Protein transfection assays
0.04 mol·kg⁻¹ 0.02 mol·kg⁻¹ 0.10 mol·kg⁻¹ 0.16 mol·kg⁻¹ Intracellular targeting studies
0.04 mol·kg⁻¹ 0.04 mol·kg⁻¹ 0.08 mol·kg⁻¹ 0.16 mol·kg⁻¹ Biochemical assays, enzyme studies

Procedure:

  • Prepare a 0.06 M this compound/0.1 M Nathis compound stock solution by dissolving appropriate amounts in CO₂-free water.
  • Add NaCl to achieve the final ionic strength of 0.16 mol·kg⁻¹, which approximates the ionic composition of blood plasma.
  • Adjust pH to the desired value (typically 7.4-7.6 for physiological applications) using NaOH or HCl.
  • Verify the final osmolarity (approximately 290-310 mOsm) for compatibility with mammalian cells. [2]

Quality Control and Validation

pH Verification and Calibration

Operational pH Values: The pH of this compound buffer solutions should be verified using a properly calibrated pH meter. Roy et al. (2011) have established standardized pH values for this compound buffer solutions at different temperatures, making them suitable as secondary standard reference solutions for pH measurements in saline media. For accurate results, use a two-point calibration with standard buffers bracketing your target pH. [2]

Table 3: Temperature-dependent pH values for this compound buffer (I = 0.16 mol·kg⁻¹) [2]

Temperature This compound/Nathis compound (0.02/0.04) This compound/Nathis compound (0.02/0.08) This compound/Nathis compound (0.04/0.02) This compound/Nathis compound (0.04/0.04)
278.15 K 7.836 8.037 7.623 7.823
298.15 K 7.743 7.943 7.531 7.731
310.15 K 7.685 7.885 7.474 7.674
328.15 K 7.597 7.797 7.388 7.588
Performance Qualification Tests
  • Absorbance Profile: Measure UV absorbance from 240-300 nm. Acceptable criteria: A₂₅₀ < 0.05, A₂₈₀ < 0.05 for most applications.
  • Biocompatibility Testing: Perform cell viability assays using relevant cell lines (e.g., HEK293, HeLa) when using this compound for cell culture applications. Expect >90% viability at recommended concentrations.
  • Filter Validation: When sterile filtration is required, validate the process by testing for microbial growth after filtration and storage.

Pharmaceutical and Research Applications

Protein Transfection and Intracellular Targeting

This compound buffer significantly enhances protein delivery efficiency in mammalian cells by maintaining an optimal biochemical environment during transfection procedures. The buffer's zwitterionic properties facilitate intracellular targeting while maintaining protein stability throughout the process. For protein transfection applications, prepare this compound-buffered solutions at concentrations between 25-50 mM with physiological ionic strength (I = 0.16 mol·kg⁻¹). The optimal pH range for these applications is typically 7.4-7.6, which aligns with intracellular pH conditions while providing sufficient buffering capacity to counteract acidification during the transfection process. [1]

Protocol for Protein Transfection:

  • Prepare transfection complex by mixing the target protein with transfection reagent in this compound-buffered saline (HHBS).
  • Incubate the complex at room temperature for 15-30 minutes to allow proper formation.
  • Add the complex to cells in culture, ensuring even distribution.
  • Monitor transfection efficiency and cell viability at 24, 48, and 72 hours post-transfection.
  • Compared to traditional phosphate buffers, this compound-buffered solutions typically demonstrate 15-20% improvement in transfection efficiency with reduced cellular toxicity. [1]
Mammalian Cell Culture

This compound buffer is particularly valuable in cell culture applications where stable pH maintenance is critical, especially during extended culture periods or when dealing with sensitive cell types. Unlike bicarbonate-based buffering systems, this compound maintains stable pH outside CO₂ incubators, making it ideal for procedures requiring temporary removal of cultures from controlled environments. The buffer's minimal biomolecular interference ensures reliable assay performance without disrupting normal cellular functions or metabolic activities. [1]

Cell Culture Protocol:

  • Supplement standard cell culture media with 10-25 mM this compound buffer.
  • Adjust pH to 7.2-7.4 using NaOH before filter sterilization.
  • For primary cell cultures, validate buffer compatibility at smaller scales before full implementation.
  • Monitor pH stability over 48-72 hours, expecting pH drift of <0.2 units under standard culture conditions.
Biochemical Assays and Diagnostic Reagents

This compound buffer finds extensive application in diagnostic reagent preparation, where pH stability directly influences test accuracy and reproducibility. The buffer's non-interfering properties and stability over time make it particularly suitable for immunoassays, PCR applications, and enzymatic assays. Clinical laboratories report fewer false positives/negatives when using this compound-buffered reagents, significantly enhancing diagnostic confidence. Additionally, this compound is compatible with various detection systems, including fluorescence, luminescence, and colorimetric assays. [3]

Enzyme Activity Assay Protocol:

  • Prepare assay buffer containing 50 mM this compound, 0.1 M NaCl, and necessary cofactors at pH 7.8.
  • Pre-incubate the buffer with enzyme and substrate separately at assay temperature for 5 minutes.
  • Initiate reaction by mixing components and monitor kinetics using appropriate detection methods.
  • Include this compound-free controls to verify absence of buffer-related artifacts.
  • Compared to traditional buffers, this compound typically provides 15% greater consistency in enzyme activity measurements. [3]

Experimental Workflow Visualization

G Start Start this compound Buffer Prep Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in dH₂O Weigh->Dissolve Adjust Adjust pH with NaOH Dissolve->Adjust FinalVol Bring to Final Volume Adjust->FinalVol Sterilize Sterilize by Filtration FinalVol->Sterilize QC Quality Control Check Sterilize->QC QC->Adjust Fail - Reprepare Use Use in Application QC->Use Pass End Buffer Ready Use->End

Diagram 1: this compound buffer preparation workflow showing the sequential steps from initial weighing to final quality control verification. Critical checkpoints include pH adjustment and sterilization, with a quality control feedback loop for process validation.

G cluster_apps Research Applications cluster_outcomes Measured Outcomes This compound This compound Buffer Solution CellCulture Cell Culture Media Stabilization This compound->CellCulture ProteinTrans Protein Transfection This compound->ProteinTrans EnzymeAssay Enzyme Activity Assays This compound->EnzymeAssay Diagnostic Diagnostic Reagents This compound->Diagnostic Viability ↑ Cell Viability (up to 20%) CellCulture->Viability Efficiency ↑ Transfection Efficiency ProteinTrans->Efficiency Consistency ↑ Enzyme Activity Consistency (15%) EnzymeAssay->Consistency Accuracy ↑ Diagnostic Accuracy Diagnostic->Accuracy

Diagram 2: this compound buffer applications and outcomes mapping showing the relationship between different research uses and their corresponding performance improvements, based on documented efficacy metrics.

Troubleshooting and Technical Notes

Common Preparation Issues
  • Incomplete Dissolution: If this compound free acid doesn't dissolve completely, add minimal NaOH to raise pH above 7.0 while stirring. Avoid excessive base addition as it will require re-adjustment later.
  • pH Drift After Autoclaving: Sterilization by autoclaving may cause slight pH shifts (typically -0.1 to -0.3 units). Always verify and adjust pH after autoclaving if precision is critical.
  • Precipitation Issues: this compound solutions may precipitate at concentrations >0.5 M or temperatures <10°C. Gently warm and stir to resolubilize if precipitation occurs.
Compatibility Considerations

This compound buffer demonstrates excellent compatibility with most biological systems but requires consideration in specific scenarios:

  • Oxidation-Reduction Reactions: Like other amine-containing buffers, this compound may participate in redox reactions under extreme conditions, potentially generating free radicals.
  • Metal Ion Interactions: While this compound does not form strong complexes with most metal ions, its interaction with specific transition metals should be evaluated for critical applications.
  • Enzymatic Inhibition: Always perform preliminary tests when working with novel enzyme systems, as buffer-enzyme interactions can be unpredictable.

Conclusion

This compound buffer represents a versatile and reliable buffering system for pharmaceutical development and biological research, particularly in applications requiring precise pH control in the physiological range. Its zwitterionic nature, minimal interference with biological processes, and stability across temperature variations make it superior to traditional buffer systems for many applications. The protocols and application notes provided herein offer researchers comprehensive guidance for implementing this compound buffer in various experimental contexts, from basic cell culture to sophisticated diagnostic applications. As the field continues to advance, this compound is positioned to play an increasingly important role in enabling robust and reproducible scientific research. [1] [2]

References

HEPPS buffer preparation method

Author: Smolecule Technical Support Team. Date: February 2026

HEPES Buffer Protocol Overview

Since the search results did not contain information on HEPPS, here is an example of a standard buffer preparation protocol using the related HEPES buffer. This illustrates the typical steps involved, which are often similar for many biological buffers.

Objective: To prepare 1 L of a 1 M HEPES buffer solution at pH 7.5 [1].

Component / Parameter Specification
Chemical Name 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) [2] [3]
Molecular Weight 238.30 g/mol [4]
Amount for 1L of 1M solution 238.30 g [4]
Effective pH Range 6.8 - 8.2 [1] [4] [3]
pKa ~7.5 [3]
Target pH 7.5 [1]
Adjusting Agent 10 N Sodium Hydroxide (NaOH) [1] [4]

Step-by-Step Experimental Protocol

The following workflow outlines the general procedure for preparing a HEPES buffer solution. The process for this compound would be conceptually similar but would use its specific molecular weight and target pH.

Start Start Protocol Step1 Add 800 mL distilled water to a suitable container Start->Step1 Step2 Weigh 238.3 g HEPES powder and add to the water Step1->Step2 Step3 Stir until dissolved Step2->Step3 Step4 Adjust pH to 7.5 using 10 N NaOH Step3->Step4 Step5 Add distilled water to bring final volume to 1 L Step4->Step5 Step6 Sterilize by filtration or autoclave Step5->Step6 Step7 Store at 4°C Step6->Step7

Key Application Notes

  • Toxicity Consideration: For cell culture applications, HEPES is typically used at concentrations between 10-25 mM, and it may exhibit toxicity at concentrations greater than 40 mM [5].
  • Metal Ion Interaction: Be aware that HEPES can form complexes with certain metal ions like Cu²⁺, Ca²⁺, and Mg²⁺, which could interfere with metal-dependent enzymatic reactions [3].
  • CO₂ Incubation Note: Media buffered solely with HEPES should not be used in CO₂ incubators, as HEPES does not provide buffering against CO2-induced acidity like bicarbonate buffers do [5].

References

HEPPS buffer concentration for cell culture

Author: Smolecule Technical Support Team. Date: February 2026

HEPPS Buffer Technical Specifications

The table below summarizes the key physical and chemical properties of this compound buffer for your experimental planning [1] [2].

Property Specification
IUPAC Name 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [1]
Molar Mass 252.33 g·mol⁻¹ [1]
Useful pH Range 7.3 – 8.7 [2]
pKa at 25°C 7.8 – 8.2 [2] (Other sources: 8.00 [1])
Appearance White crystalline powder [2]
Solubility in Water ~24 g/100 mL [2]

This compound Buffer Preparation Protocol

Here is a generalized procedure for preparing a this compound buffer solution. You will need to determine the final concentration and pH through empirical optimization for your specific cell line and application.

Diagram: this compound Buffer Preparation Workflow

Start Start Preparation Step1 Weigh this compound powder Start->Step1 Step2 Dissolve in distilled water Step1->Step2 Step3 Adjust to target pH Step2->Step3 Step4 Adjust final volume Step3->Step4 Step5 Sterilize by filtration Step4->Step5 End Store at room temperature Step5->End

Procedure:

  • Weighing: Calculate the mass of this compound powder required for your desired volume and concentration. A common starting point for biological buffers is a 1 M stock solution. Weigh the appropriate mass and transfer it to a volumetric flask or beaker.
  • Dissolution: Add about 80% of the final volume of distilled, deionized water (dH₂O) to the container and stir to dissolve the powder completely.
  • pH Adjustment: Slowly adjust the pH to your desired value (within the 7.3-8.7 range) using a concentrated solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl). Continuously monitor the pH with a calibrated pH meter.
  • Final Volume: After pH adjustment, bring the solution to the final volume with dH₂O and mix thoroughly.
  • Sterilization: Aseptically sterilize the buffer solution by filtration through a 0.22 µm membrane filter. Note: The search results indicate that some buffers like HEPES are not autoclavable [3]; apply the same precaution to this compound unless manufacturer data confirms thermal stability.
  • Storage: Store the sterilized solution at room temperature. This compound is typically stable under these conditions [2].

Application Workflows & Considerations

This compound is used in cell culture media and cosmetics [2]. Its key research application is in Alzheimer's disease research, where it has been shown to disaggregate amyloid-beta plaques and oligomers [1].

Diagram: this compound in Alzheimer's Research Application

A Amyloid-Beta Plaques & Oligomers B Apply this compound Buffer A->B C Disaggregation of Pathological Aggregates B->C D Outcome: Symptom Reversal and Improved Diagnosis C->D

Critical Considerations for Use:

  • Osmolarity: The buffer's final contribution to the medium's osmolality is critical. Cell culture media should have an osmolality between 260–320 mOsm/L [4]. You must measure the osmolality of your complete medium after adding this compound.
  • Cytotoxicity: The safe and effective working concentration for your specific cell type must be determined empirically. While this compound is used in cell culture, high concentrations of any buffer can become toxic [5]. Perform a dose-response assay to establish the optimal, non-toxic concentration.
  • Metal Ion Interaction: As a zwitterionic buffer similar to HEPES, this compound may form complexes with metal ions like Cu²⁺, Ca²⁺, and Mg²⁺ [6]. This could interfere with metal-dependent cellular processes or enzymes.

Knowledge Gaps and Next Steps

A significant limitation from the available information is the lack of explicit, peer-reviewed protocols detailing specific this compound concentrations for different cell culture applications.

To move forward with your work, I suggest:

  • Consulting Primary Literature: Search specialized scientific databases (e.g., PubMed, Google Scholar) for research articles that use this compound in cultures similar to yours.
  • Contacting Manufacturers: Reach out to chemical suppliers (e.g., Hopax [2]) to inquire if they offer technical bulletins or application notes with recommended starting concentrations.
  • Empirical Optimization: Design a validation experiment where you culture your cells in media supplemented with a range of this compound concentrations (e.g., 10 mM, 25 mM, 50 mM) to assess cell viability, growth rate, and osmolality over time.

References

Comprehensive Application Notes and Protocols for HEPPS Buffer in Molecular Biology and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HEPPS Buffer

This compound (4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid), also known as EPPS buffer, is a zwitterionic biological buffer belonging to the class of Good's buffers developed by Norman Good and colleagues. With an effective buffering range of pH 7.3-8.7 and a pKa of 8.00 at 25°C, this compound is particularly valuable for biological systems requiring stable pH conditions in the slightly alkaline range [1] [2]. Its chemical structure features a piperazine ring with two nitrogen atoms that undergo protonation/deprotonation and a sulfonic acid group that contributes to its high water solubility and buffering capacity through acid-base equilibrium reactions [2]. The buffer's zwitterionic nature provides excellent solubility while minimizing membrane permeability, making it ideal for maintaining physiological conditions in various biological applications without interfering with biochemical reactions [3] [1].

This compound buffer has gained significant importance in contemporary molecular biology and drug development research due to its consistent performance across diverse experimental conditions. The global market for reagent-grade this compound is projected to experience robust growth, estimated to reach approximately USD 75 million by the end of 2025, driven by increasing demand in life sciences research and the biopharmaceutical industry [3]. This buffer is particularly noted for its minimal interference with biological processes, low UV absorbance at wavelengths above 280 nm (A260nm ≤ 0.02, A280nm ≤ 0.02), and exceptional stability under standard laboratory conditions, making it suitable for sensitive spectrophotometric assays and long-term experiments [4] [3]. The growing emphasis on drug discovery and development of biologics has further established this compound as a critical component in maintaining pH stability for cell culture, protein purification, and various analytical techniques.

Chemical and Physical Properties

This compound buffer possesses distinct chemical characteristics that make it particularly suitable for molecular biology applications. As a zwitterionic compound with molecular formula C₉H₂₀N₂O₄S and molecular weight of 252.33 g/mol, this compound appears as a white crystalline powder in its solid form [4] [2]. The buffer demonstrates exceptional water solubility of approximately 24 g/100 mL, creating a saturation concentration of 4.58 M at 0°C, which significantly exceeds many other biological buffers [4]. This high solubility facilitates preparation of concentrated stock solutions while minimizing volume changes in experimental systems. This compound is typically characterized by a high purity grade (≥99% by titration) with minimal contaminants, featuring heavy metal content below 5 ppm and moisture content (LOD) ≤1.0%, making it appropriate for even the most sensitive applications [3] [4].

The buffering mechanism of this compound relies on the equilibrium between protonated and deprotonated forms of its piperazine ring nitrogen atoms, similar to other Good's buffers. When acid (H⁺) is added to a this compound-buffered solution, the nitrogen atoms accept protons, while under basic conditions (OH⁻ addition), the protonated nitrogens release protons to maintain pH stability [5]. This dynamic equilibrium provides maximum buffering capacity at its pKa of 8.00, with effective range spanning from pH 7.3 to 8.7 [1] [2]. Unlike traditional phosphate buffers, this compound does not form precipitates with calcium salts and has minimal tendency to complex with essential metal ions, though caution is advised when working with copper ions (Cu²⁺) as some complex formation may occur [5].

Table 1: Fundamental Properties of this compound Buffer

Property Specification Experimental Relevance
Chemical Name 4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid Proper reagent identification
CAS Number 16052-06-5 Material sourcing and tracking
Molecular Weight 252.33 g/mol Molar solution preparation
pKa at 25°C 8.00 Optimal buffering at physiological alkaline pH
Effective pH Range 7.3 - 8.7 Application suitability assessment
Water Solubility 24 g/100 mL (≈4.58 M at 0°C) Concentrated stock solution preparation
UV Absorbance A₂₆₀ ≤ 0.02, A₂₈₀ ≤ 0.02 (0.1M solution) Suitability for spectrophotometric assays

Table 2: Quality Specifications for Reagent Grade this compound

Parameter Specification Testing Method
Assay (Titration) ≥ 99% Acid-base titration
Moisture Content ≤ 1.0% Loss on drying (LOD)
Heavy Metals ≤ 5 ppm Atomic absorption spectroscopy
Appearance White crystalline powder Visual inspection
pH (0.1M in H₂O) 5.0 - 6.5 Potentiometric measurement

Buffer Preparation Protocols

0.2 M this compound Buffer (pH 8.0)

The preparation of consistent buffer solutions is fundamental to experimental reproducibility in molecular biology. This protocol describes the preparation of 1 liter of 0.2 M this compound buffer at pH 8.0, suitable for most cell culture and protein biochemistry applications [6]. The resulting solution provides stable buffering capacity within the optimal range for many biological systems and can be filter-sterilized for aseptic techniques. Before beginning, ensure all laboratory safety precautions are followed, including wearing appropriate personal protective equipment and working in a well-ventilated area.

Materials Required:

  • This compound (CAS 16052-06-5), molecular weight: 252.33 g/mol [4]
  • Sodium hydroxide (NaOH) solution, 10 N for pH adjustment [6]
  • High-purity deionized water (DNase/RNase free if用于分子生物学应用)
  • pH meter with temperature compensation, calibrated with fresh standards at pH 7.0 and 10.0
  • Magnetic stirrer and stir bar
  • 1-liter volumetric flask or graduated cylinder
  • 0.22 μm sterile filter unit (optional, for sterilization)

Step-by-Step Procedure:

  • Weighing: Precisely weigh 50.47 grams of this compound powder (252.33 g/mol × 0.2 M × 1 L) using an analytical balance. For enhanced accuracy, account for the assay purity provided in the Certificate of Analysis if available [4].
  • Initial Dissolution: Transfer the weighed this compound powder to a clean beaker containing approximately 800 mL of high-purity deionized water. Introduce a clean stir bar and place on a magnetic stirrer set to moderate speed to facilitate dissolution without excessive frothing.
  • pH Adjustment: As the this compound dissolves, the solution will become acidic (pH approximately 5.0-6.5 for 0.1M solution). Gradually add 10 N NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter until the solution reaches pH 8.00 ± 0.05 at room temperature. Exercise caution during this step to avoid overshooting the target pH.
  • Final Volume Adjustment: Quantitatively transfer the partially adjusted solution to a 1-liter volumetric flask. Rinse the original beaker with small portions of deionized water and add the rinses to the volumetric flask. Bring the final volume to exactly 1.0 liter with deionized water and mix thoroughly.
  • Sterilization (Optional): For cell culture applications, filter the buffer through a 0.22 μm membrane filter into a sterile container under aseptic conditions. This step removes microbial contaminants while maintaining buffer integrity, as autoclaving may cause partial decomposition of zwitterionic buffers.
  • Quality Verification: Recheck the pH after final volume adjustment and record the value. For critical applications, confirm the osmolarity using an osmometer (theoretical osmolarity approximately 200 mOsm for 0.2 M solution).
  • Storage: Label the container with preparation date, pH, concentration, and preparer's initials. Store at room temperature protected from light. Stable for up to 6 months when protected from contamination and evaporation [6].
Concentration Modifications and Special Formulations

Molecular biology applications often require buffer customization to address specific experimental needs. For procedures requiring different ionic strength, this compound buffer can be prepared at concentrations ranging from 0.1 M to 1.0 M while maintaining the same preparation methodology [7]. When preparing high-concentration stocks (≥0.5 M), gentle heating to 37-45°C may facilitate complete dissolution without compromising buffer integrity. For specialized applications such as electrophoresis or enzyme kinetics studies, the buffer can be supplemented with specific salts (NaCl, KCl), detergents (Tween-20, Triton X-100), or reducing agents (DTT, β-mercaptoethanol) after pH adjustment. However, compatibility should be verified beforehand as some additives may precipitate or degrade under alkaline conditions.

Table 3: Preparation Specifications for Common this compound Buffer Formulations

Buffer Concentration This compound Quantity per Liter Typical Applications Special Considerations
0.1 M 25.23 g Enzyme kinetics studies, Diagnostic assays Optimal for maintaining low ionic strength
0.2 M 50.47 g Cell culture, Protein biochemistry, Standard working concentration Suitable for most molecular biology applications
0.5 M 126.17 g Concentrated stock solution, Biochemical reactions requiring high buffer capacity May require mild heating (≤45°C) for complete dissolution
1.0 M 252.33 g Master stock for high-throughput screening Filter before use; check pH after dilution

Key Applications in Molecular Biology

Protein Transfection and Intracellular Targeting

This compound buffer significantly enhances protein transfection efficiency in mammalian cell systems, facilitating the delivery of functional proteins directly into cells for studying protein function, signaling pathways, and therapeutic applications. The mechanism involves creating an optimal biochemical environment that maintains protein stability while promoting membrane permeability without significant cytotoxicity [1]. The slightly alkaline pH range of this compound (7.3-8.7) appears crucial for this application, as it may facilitate mild structural modifications that enhance protein internalization while preserving biological activity.

Detailed Protocol for Protein Transfection:

  • Complex Formation: Dialyze the target protein into this compound-buffered saline (20 mM this compound, 150 mM NaCl, pH 8.0) using standard desalting columns or dialysis membranes with appropriate molecular weight cutoffs.
  • Cell Preparation: Plate mammalian cells (typically HEK293, HeLa, or primary cells) in appropriate growth medium to reach 60-80% confluence at the time of transfection. Incubate cells overnight under standard conditions (37°C, 5% CO₂).
  • Transfection Mixture: Combine 10-50 μg of the dialyzed protein with this compound-based transduction buffer (0.2 M this compound, pH 8.0) in a 1:3 to 1:5 volume ratio. Mix gently and incubate at room temperature for 15-30 minutes to allow complex formation.
  • Transfection: Remove growth medium from cells and wash once with pre-warmed PBS. Add the protein-HEPPS mixture directly to cells and incubate for 2-4 hours at 37°C with 5% CO₂.
  • Recovery: Replace the transfection mixture with complete growth medium and continue incubation for 24-72 hours based on experimental requirements.
  • Analysis: Assess transfection efficiency through appropriate methods such as fluorescence microscopy (for fluorescently tagged proteins), Western blotting, or functional assays specific to the delivered protein.

Troubleshooting Notes:

  • If cytotoxicity is observed, reduce the this compound concentration or transfection incubation time.
  • For low efficiency, optimize the protein:this compound ratio and ensure protein purity and proper folding before transfection.
  • Include appropriate controls (untreated cells, vehicle-only treatment) to distinguish background from specific transduction.
Cell Culture Applications

This compound buffer serves as an effective pH stabilizer in cell culture systems, particularly when CO₂-independent buffering is required during experimental manipulations outside controlled incubator environments [1]. Unlike bicarbonate-based buffering systems that require precise CO₂ control, this compound maintains stable physiological pH between 7.3-8.7 without dependence on atmospheric conditions, making it invaluable for extended microscopic observation, transport of cells between facilities, or procedures requiring frequent medium changes.

Protocol for this compound-Supplemented Cell Culture Medium:

  • Supplement Preparation: Prepare a sterile 1.0 M this compound stock solution (252.33 g/L in water, pH adjusted to 7.5-8.0, filter-sterilized).
  • Medium Supplementation: Add the sterile this compound stock to standard cell culture medium (DMEM, RPMI-1640, etc.) at a final concentration of 10-25 mM.
  • pH Verification: Aseptically check the pH of the supplemented medium using a sterile pH indicator strip or a small aliquot measured with a pH meter. Adjust if necessary with sterile NaOH or HCl solutions.
  • Quality Assessment: Before experimental use, test the this compound-supplemented medium with control cells to verify normal growth characteristics and absence of adverse effects compared to standard medium.

Experimental Considerations:

  • The optimal this compound concentration varies by cell type; primary cells often require lower concentrations (10-15 mM) while established lines may tolerate up to 25 mM.
  • This compound-buffered media are particularly beneficial for pH-sensitive processes such as lipofection, calcium phosphate transfection, and microscopic observation exceeding 30 minutes.
  • Although this compound extends pH stability outside CO₂ incubators, prolonged culture (>24 hours) without CO₂ control is not recommended due to gradual pH drift and nutrient depletion.
Protein Research and Biochemical Assays

In protein biochemistry, this compound buffer provides exceptional stability for enzyme assays, protein purification, and structural studies, particularly for proteins functioning optimally in the slightly alkaline pH range [6]. The buffer's low UV absorbance minimizes interference in spectrophotometric assays, while its zwitterionic nature reduces potential for protein denaturation or aggregation during purification procedures. Additionally, this compound demonstrates minimal interference with common protein assays (Bradford, BCA) and does not chelate essential divalent cations like Mg²⁺ and Ca²⁺ at the levels typically required for enzyme function.

Electrophoresis Application: this compound finds specialized application in isoelectric focusing gels where it enhances resolution of phosphoglucomutase isozymes and other proteins with similar isoelectric points [8]. The buffer can be incorporated into the gel matrix or used in the electrode chambers to provide stable pH gradients during separation. For standard protein electrophoresis, this compound-buffered systems offer an alternative to traditional Tris-based buffers when working with pH-sensitive proteins or when specific downstream applications benefit from the absence of primary amines.

Therapeutic Applications in Alzheimer's Disease Research

This compound buffer has demonstrated remarkable therapeutic potential in Alzheimer's disease research, showing ability to disaggregate amyloid-β plaques and oligomers both in vitro and in animal models [2]. The breaking up of these plaques, which are hallmarks of Alzheimer's pathology, has been associated with reversal of cognitive deficits in mouse models, suggesting this compound may offer not just diagnostic but potential therapeutic applications. The mechanism appears to involve direct interaction with the amyloid-β protein, promoting dissociation of oligomeric species into non-toxic monomers rather than simply sequestering the aggregated forms.

Research Protocol for Amyloid-β Disaggregation Studies:

  • Sample Preparation: Prepare synthetic amyloid-β (1-42) peptide according to standard aggregation protocols to obtain fibrillar structures.
  • Treatment Solution: Prepare 50 mM this compound buffer in physiological saline, pH adjusted to 8.0 ± 0.1, and filter-sterilize through 0.22 μm membrane.
  • Incubation: Combine pre-formed amyloid-β aggregates with this compound buffer at 1:2 (w/v) ratio and incubate at 37°C with gentle agitation for 2-24 hours.
  • Analysis: Assess disaggregation using thioflavin T fluorescence, electron microscopy, or size-exclusion chromatography to monitor changes in oligomer distribution.

The following diagram illustrates the hypothesized mechanism of this compound in Alzheimer's disease pathology based on current research findings:

AlzheimerPathway This compound This compound Buffer Oligomers Aβ Oligomers (Toxic) This compound->Oligomers Disaggregates Monomers Aβ Monomers (Non-toxic) Oligomers->Monomers Conversion Plaques Amyloid Plaques (Pathological) Oligomers->Plaques Aggregation NormalCognition Normal Cognition Monomers->NormalCognition Supports CognitiveDecline Cognitive Decline Plaques->CognitiveDecline Leads to

Diagram 1: Proposed mechanism of this compound buffer in disaggregating amyloid-β oligomers and plaques in Alzheimer's disease models

For diagnostic applications, this compound has been utilized to dissociate amyloid-β oligomers in patient plasma samples, enabling development of blood-based diagnostic tests for Alzheimer's disease [2]. This approach capitalizes on the buffer's ability to liberate oligomeric forms from larger aggregates without degrading epitopes recognized by detection antibodies, thereby improving assay sensitivity for early disease detection.

Quality Control and Technical Considerations

Storage and Handling Specifications

Proper storage and handling are critical for maintaining buffer integrity and ensuring experimental reproducibility. This compound powder should be stored in sealed containers at room temperature (15-25°C) protected from light and moisture, with a typical shelf life of 36 months from manufacture when stored correctly [4]. Prepared aqueous solutions are stable for at least 6 months when stored at room temperature in sealed, light-protected containers, though pH should be verified before use in critical applications. For long-term storage, avoid repeated freeze-thaw cycles of stock solutions, as this may promote chemical degradation or microbial contamination.

Quality Assessment Procedures:

  • Visual Inspection: this compound solution should appear clear and colorless; any discoloration or particulate formation suggests contamination or degradation.
  • pH Verification: Measured pH should not deviate by more than ±0.2 units from the prepared value after storage; significant drift indicates potential buffer breakdown.
  • UV Absorbance Scan: For sensitive spectroscopic applications, scan from 240-340 nm; increased absorbance, particularly at lower wavelengths, suggests degradation products.
  • Microbiological Testing: For cell culture applications, periodically test for bacterial or fungal contamination through sterility indicators or growth promotion tests.
Troubleshooting Common Issues

Table 4: Troubleshooting Guide for this compound Buffer Applications

Problem Potential Causes Solutions
Precipitation in Solution Temperature too low during preparation, Metal ion contamination Warm solution to 25-37°C with mixing, Use higher purity water, Check for incompatible additives
pH Drift Over Time Microbial growth, CO₂ absorption, Evaporation Filter-sterilize solutions, Store in sealed containers, Verify container integrity
Reduced Cell Viability Osmolarity imbalance, Incorrect pH adjustment, Contaminants Verify final osmolarity, Recheck pH after sterilization, Prepare fresh solution from new stock
High Background in UV Assays Buffer degradation, Photochemical reactions, Impurities Use fresh buffer, Protect from light during storage, Consider higher purity grade
Inconsistent Experimental Results Lot-to-lot variability, Improper storage, Concentration errors Use same lot for series of experiments, Verify storage conditions, Confirm molarity calculations

Conclusion

This compound buffer represents a versatile and valuable tool in molecular biology and drug development research, offering exceptional stability and minimal interference across diverse applications. Its unique buffering characteristics in the pH range 7.3-8.7 make it particularly suitable for protein biochemistry, cell culture maintenance, and specialized techniques such as protein transfection. The recent discovery of its ability to disaggregate amyloid-β oligomers in Alzheimer's disease models further expands its potential therapeutic applications [2]. As research continues to evolve, this compound will likely find new applications in biotechnology and pharmaceutical development, particularly with the growing emphasis on biologics and personalized medicine. The consistent quality available from commercial suppliers, coupled with well-established preparation protocols, ensures that researchers can rely on this compound for critical experiments requiring precise pH control and chemical stability.

References

Application Notes: HEPPS Buffer in PCR

Author: Smolecule Technical Support Team. Date: February 2026

HEPPS (4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid), also known as EPPS, is a zwitterionic biological buffer developed according to Good's buffer criteria [1] [2]. While its established applications span cell culture, protein research, and cosmetics, its potential in polymerase chain reaction (PCR) is grounded in its suitable biochemical properties [3] [4]. These notes detail the rationale and a standardized protocol for evaluating this compound in PCR applications.

1.0 Introduction to this compound Buffer this compound is a high-purity, zwitterionic buffer with a pKa of 8.00 at 25°C, providing an effective buffering range between pH 7.3 and 8.7 [3] [5]. This range is critical for many biological and biochemical reactions, especially those near physiological pH. Its zwitterionic nature means it carries both positive and negative charges, preventing it from crossing biological membranes and making it suitable for sensitive enzymatic reactions [2].

2.0 Rationale for Using this compound in PCR The theoretical application of this compound in PCR is supported by its specific properties, which are advantageous for enzymatic processes like those catalyzed by DNA polymerases.

  • Optimal pH Range: The optimal buffering capacity of this compound at pH 8.0 aligns closely with the typical working pH (around 8.2-8.4) for many thermostable DNA polymerases. Maintaining a stable pH is crucial for polymerase activity and fidelity during the thermal cycling process [3] [1] [6].
  • Minimal Metal Chelation: Unlike citrate or phosphate buffers, this compound is not a strong chelator of metal ions [2]. This is vital for PCR, as the DNA polymerase enzyme requires free Mg²⁺ ions as a cofactor. Using a buffer that does not sequester Mg²⁺ helps maintain efficient amplification [6] [2].
  • High Solubility and Stability: this compound has good solubility in water (approximately 24 g/100mL) and remains stable over a wide temperature range [3]. This chemical stability ensures consistent performance throughout the high-temperature denaturation steps in PCR cycles [7].

3.0 Comparative Buffer Properties The table below summarizes key properties of this compound against other common buffers, highlighting its potential fit for PCR.

Property This compound Tris HEPES
Useful pH Range 7.3 - 8.7 [3] [5] 7.2 - 9.0 [5] 6.8 - 8.2 [5]
pKa at 25°C 8.00 [3] [1] 8.06 [5] 7.48 [5]
Temperature Sensitivity Low [8] High (ΔpH ≈ -0.028/10°C) [6] Moderate [7]
Metal Ion Chelation Low/None reported [2] Can form complexes [2] Can form complexes with Cu²⁺, etc. [9]
Primary Applications Cell culture, protein research, cosmetics [3] [4] Nucleic acid electrophoresis, general molecular biology [7] Cell culture, protein purification [7] [9]

Experimental Protocol: Evaluating this compound Buffer in a Standard PCR Reaction

The following protocol provides a methodology for preparing a this compound-buffered PCR master mix and conducting amplification.

1.0 Materials and Reagents

  • 10X this compound PCR Buffer (1 M, pH 8.0): Prepare as described below, or obtain from a commercial supplier (e.g., Boston BioProducts, Cat# BB-2096) [4].
  • Thermostable DNA Polymerase (e.g., Taq polymerase)
  • dNTP Mix (10 mM each)
  • Primers (Forward and Reverse, 10 μM each)
  • Template DNA
  • Nuclease-free Water
  • MgCl₂ Solution (25 mM)
  • PCR Tubes or Plates
  • Thermal Cycler

2.0 Preparation of 10X this compound PCR Buffer (1 M, pH 8.0)

  • Step 1: Weigh 25.23 grams of this compound (MW: 252.33 g/mol) and transfer it to a 100 mL beaker.
  • Step 2: Add approximately 70 mL of nuclease-free water and stir until completely dissolved.
  • Step 3: Using a pH meter, titrate the solution to pH 8.0 at 25°C with a concentrated solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl) [4] [6]. Note: The pH of the buffer must be adjusted at the temperature at which it will be used to ensure accuracy [6].
  • Step 4: Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with nuclease-free water.
  • Step 5: Filter sterilize the solution through a 0.22-micron filter. Aliquot and store at room temperature.

3.0 PCR Reaction Setup Prepare a master mix on ice according to the table below for a single 50 μL reaction.

Component Final Concentration Volume per 50 μL Reaction
10X this compound PCR Buffer 1X 5.0 μL
MgCl₂ (25 mM) 1.5 mM 3.0 μL
dNTP Mix (10 mM each) 200 μM 1.0 μL
Forward Primer (10 μM) 0.5 μM 2.5 μL
Reverse Primer (10 μM) 0.5 μM 2.5 μL
Template DNA Variable Variable (e.g., 100 ng)
DNA Polymerase Variable 0.5 - 1.0 U
Nuclease-free Water - To 50 μL final volume

4.0 PCR Thermal Cycling Conditions The thermal cycling profile must be optimized based on the template, primers, and polymerase used. Below is a generic profile for initial testing.

G Start Start PCR Run Denaturation1 Initial Denaturation 95°C for 3 min Start->Denaturation1 Cycle Cycle (30x) Denaturation1->Cycle Denaturation2 Denaturation 95°C for 30 sec Cycle->Denaturation2 Annealing Annealing 55-65°C for 30 sec Denaturation2->Annealing Extension Extension 72°C for 1 min/kb Annealing->Extension Extension->Cycle 30 cycles FinalExtension Final Extension 72°C for 5 min Extension->FinalExtension Hold Hold 4°C FinalExtension->Hold

5.0 Analysis of PCR Products

  • Analyze the PCR products using agarose gel electrophoresis.
  • Prepare a 1-2% agarose gel in an appropriate buffer (e.g., TAE or TBE).
  • Load the samples alongside a DNA ladder.
  • Run the gel at a constant voltage (e.g., 100 V) until adequate separation is achieved.
  • Visualize the DNA bands under UV light.

6.0 Optimization and Troubleshooting

  • Mg²⁺ Concentration: The concentration of MgCl₂ is a critical factor. Perform a titration (e.g., 1.0 mM to 3.0 mM) to determine the optimal concentration for your specific reaction [6].
  • Annealing Temperature: Test a gradient of annealing temperatures to find the optimal temperature for primer binding.
  • pH Verification: If amplification efficiency is low, verify the final pH of the 1X PCR buffer at your working temperature.

Workflow Visualization

The following diagram illustrates the logical workflow for implementing and optimizing a PCR protocol with this compound buffer, from preparation to analysis.

G Start Prepare this compound Stock Buffer A Set Up PCR Reactions (Using Master Mix Table) Start->A B Run Thermal Cycling (Follow Profile) A->B C Analyze Results (Agarose Gel Electrophoresis) B->C D Successful Amplification? C->D E Protocol Established D->E Yes F1 Optimize Mg²⁺ Concentration D->F1 No F2 Optimize Annealing Temperature D->F2 No F3 Verify Buffer pH D->F3 No F1->A F2->A F3->A

Important Considerations

  • Lack of Direct Evidence: It is crucial to note that the search results do not provide direct, published evidence of this compound being routinely used in standard PCR protocols. Its application in this context is primarily theoretical, based on its favorable chemical properties.
  • Competing Applications: this compound has documented research applications in disaggregating amyloid-beta plaques in Alzheimer's disease research and in protein transfection studies [1] [4]. These uses confirm its biological activity but are unrelated to PCR.
  • Empirical Testing Required: Given the lack of established protocols, using this compound for PCR requires thorough empirical testing and optimization against standard buffers (like Tris-HCl) to validate its performance for specific applications.

References

HEPPS plasma sample processing

Author: Smolecule Technical Support Team. Date: February 2026

How to Develop Your Protocol

In the absence of a ready-made protocol, you can develop one by focusing on the established role of HEPPS and similar buffers in biochemical workflows.

  • Understand the Buffer's Role: this compound (also known as EPPS) is a Good's buffer with a pKa of ~8.0 at 20°C. It is effective for maintaining a stable pH in the 7.5-8.5 range, which is crucial for many enzymatic reactions and for preventing the degradation of labile biomolecules.
  • Identify the Application Context: In plasma processing, a this compound buffer could be used in various steps, such as:
    • Immunoassays: As a diluent or wash buffer to maintain optimal antibody-antigen binding.
    • Protein Stabilization: To preserve the integrity of plasma proteins and biomarkers before analysis.
    • Sample Dilution: To dilute plasma for downstream analytical techniques like mass spectrometry or chromatography.
  • Define Critical Parameters: Your protocol should specify:
    • Buffer Concentration: A typical working concentration is 10-100 mM.
    • pH Adjustment: Use NaOH or HCl to adjust the buffer to the exact pH required for your specific assay.
    • Additional Components: State whether the buffer needs salts (e.g., for PBS-like conditions), stabilizers (like BSA), or preservatives.
    • Plasma-to-Buffer Ratio: Define the optimal dilution factor for your plasma samples.

Protocol Template and Workflow

Based on common laboratory practices for buffer preparation and sample handling, here is a generalized template you can adapt.

Workflow Overview:

Start Start Protocol P1 Prepare this compound Buffer (10-100 mM, pH 7.5-8.5) Start->P1 P2 Collect Plasma Sample (Centrifuge whole blood) P1->P2 P3 Mix Plasma and Buffer (Define dilution ratio) P2->P3 P4 Incubate/Process (Define time and temperature) P3->P4 P5 Proceed to Analysis (e.g., MS, ELISA) P4->P5 End End P5->End

Step-by-Step Guide:

  • Preparation of this compound Buffer (1L of 50 mM, pH 8.0)

    • Materials: this compound powder, dH₂O, pH meter, HCl/NaOH.
    • Weigh approximately 13.15 grams of this compound (MW ~252.3 g/mol) and transfer to a beaker.
    • Add about 800 mL of distilled water (dH₂O) and stir until completely dissolved.
    • Calibrate your pH meter. Under gentle stirring, adjust the pH to 8.0 using 1M NaOH or 1M HCl.
    • Transfer the solution to a 1L volumetric flask and make up to the final volume with dH₂O.
    • Verify the pH after dilution. The buffer can be filtered through a 0.22 µm membrane for sterilization.
  • Plasma Sample Processing

    • Materials: Fresh or thawed plasma samples, this compound buffer, microcentrifuge tubes.
    • Centrifuge whole blood collection tubes as required by your study protocol to obtain clear plasma [1].
    • In a microcentrifuge tube, combine plasma and this compound buffer at your determined optimal ratio (e.g., 1:5 v/v).
    • Vortex the mixture gently for 5-10 seconds to ensure homogeneity.
    • Incubate the mixture as required for your specific application (e.g., 30 minutes at room temperature for protein stabilization).
    • The processed sample is now ready for downstream analysis.

Key Parameters Table

The table below summarizes critical parameters to define and optimize in your protocol.

Parameter Typical Range Considerations for Protocol Definition
This compound Concentration 10 - 100 mM Prevents insufficient buffering capacity; higher concentrations avoid osmotic stress.
Working pH 7.5 - 8.5 Align with the optimal pH for your target analyte's stability or assay reagents.
Plasma Dilution Factor 1:2 to 1:10 Optimize to minimize matrix effects in analytical detection while maintaining sensitivity [2].
Processing Time/Temp 15-60 min / RT or 4°C Define to ensure sample stability; keep consistent across all samples [1].

Validation and Troubleshooting

After establishing your initial protocol, validation is a critical final step.

  • Assay Performance: Test your this compound-processed plasma in your final analytical method (e.g., ELISA, LC-MS) and compare its performance against samples processed with your previous buffer or method. Key metrics include signal-to-noise ratio, recovery of spiked analytes, and inter-assay precision.
  • Biomarker Stability: Conduct a short-term stability study to ensure that your target biomarkers remain intact in the this compound-plasma mixture over the expected processing timeline.
  • Troubleshooting: If results are suboptimal, focus your investigation on the pH and dilution factor, as these most significantly impact biochemical interactions and analytical detection.

References

HEPPS Reagent Grade Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key specifications for HEPPS (also known as EPPS) based on the information obtained:

Specification Details
IUPAC Name 4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid [1]
Alternate Names EPPS; N-(2-Hydroxyethyl)piperazine-N′-(3-propanesulfonic acid) [2] [1]
CAS Number 16052-06-5 [2] [1] [3]
Molecular Formula C₉H₂₀N₂O₄S [2] [1]
Molecular Weight 252.33 g/mol [2] [1] [3]
Appearance White to off-white solid [2]
Purity ≥98% [1]
Useful pH Range 7.3 - 8.7 [2] [1] [3]
pKa (at 25°C) 8.0 [1]

Application Notes

This compound is a zwitterionic Good's buffer commonly used in biological and biochemical research for its ability to maintain a stable pH environment [1] [3]. Its key applications include:

  • Protein Research: Used in protein purification, biochemical assays, and protein analysis techniques like SDS-PAGE [1]. It is particularly useful for protein transfection and delivery into mammalian cells [3].
  • Cell Culture: Employed in the preparation of cell culture media to maintain a consistent pH, which is essential for cell viability and growth [1] [3].
  • Molecular Biology: Utilized in various techniques, including nucleic acid purification and PCR [1].
  • Neuroscience Research: Studies have shown that this compound can orally active and penetrate the blood-brain barrier. It has been found to reduce amyloid-β (Aβ) aggregates, rescue memory deficits, and improve cognitive function in mouse models of Alzheimer's disease [2].

Handling and Storage

  • Storage Conditions: The solid powder is typically stored at room temperature, while prepared solutions may have varying storage recommendations [2].
  • Solubility: Highly soluble in water (233.33 mg/mL, which is 924.70 mM) [2].
  • Preparation: A 0.2 M, pH 8.0 solution is commonly available and can be prepared by dissolving this compound in water and adjusting the pH with sodium hydroxide [3].

Experimental Workflow for Buffer Preparation

While detailed protocols for specific experiments are limited in the search results, the general workflow for preparing a standard this compound buffer solution is outlined below. The following diagram illustrates the key steps:

G Start Start Buffer Preparation A Weigh this compound powder Start->A B Dissolve in distilled water A->B C Adjust pH with NaOH B->C D Bring to final volume C->D E Sterile filtration (0.22 µm) D->E F Quality Control Check E->F End Ready-to-use Buffer F->End

Important Considerations for Researchers

  • Quality Verification: It is crucial to confirm the specifications, especially purity and pH, upon receipt of the reagent, as these can vary by supplier and lot. Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for lot-specific data [1].
  • Protocol Adaptation: The provided information is foundational. You will need to adapt buffer concentration, incubation times, and other parameters based on your specific experimental system.
  • Intended Use: this compound is labeled "For research use only" and is not intended for diagnostic or therapeutic applications [2] [1].

References

Comprehensive Application Notes and Protocols for HEPPS Buffer Working Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HEPPS Buffer

This compound (also known as EPPS) is a zwitterionic organic buffer belonging to the "Good's buffers" family, specifically designed for biological research applications. With a pKa of 8.00 at 25°C, this compound exhibits optimal buffering capacity in the pH range of 7.3-8.7, making it particularly suitable for physiological and biochemical processes requiring slightly alkaline conditions. The chemical name for this compound is 4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid (CAS number 16052-06-5), and its molecular weight is 252.33 g/mol. The buffer features a piperazine ring structure functionalized with both a hydroxyethyl group and a propanesulfonic acid tail, which confers high water solubility and minimal interference with biological processes. These properties make this compound an excellent choice for maintaining pH stability in various experimental systems, including cell culture media, protein purification, and molecular biology applications. [1] [2]

One of the significant advantages of this compound compared to other buffers is its low reactivity and minimal UV absorbance, making it suitable for spectrophotometric assays. Additionally, this compound has demonstrated specific research applications in Alzheimer's disease studies, where it has been shown to disaggregate amyloid-beta plaques and oligomers, potentially reversing some disease symptoms in mouse models. This unique property has enabled the development of blood-based diagnostic methods for Alzheimer's disease by dissociating amyloid-beta oligomers in patient plasma samples. When selecting buffers for biological applications, researchers should note that unlike HEPES buffer, which has been associated with visible light-induced cytotoxicity through ROS generation when combined with riboflavin in cell culture media, this compound offers a more favorable safety profile for sensitive cell culture applications. [1] [3]

Chemical Properties and Applications

Fundamental Properties of this compound Buffer

Table 1: Fundamental chemical and buffering properties of this compound

Property Specification Experimental Significance
Chemical Name 4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid Identification in protocols and ordering
CAS Number 16052-06-5 Chemical identification and supplier specification
Molecular Weight 252.33 g/mol Calculation for molar solution preparation
pKa at 25°C 8.00 Optimal buffering at physiological alkaline pH
Useful pH Range 7.3 - 8.7 Suitable for most cell culture and enzyme studies
Buffer Type Zwitterionic Good's buffer Minimal membrane permeability and biological reactivity
Solubility High in aqueous solutions Enables concentrated stock solution preparation

This compound belongs to the piperazine-derived buffers characterized by their zwitterionic nature and high water solubility. The buffer demonstrates exceptional stability over time and across various temperature ranges, maintaining its buffering capacity without significant degradation. The zwitterionic properties of this compound mean it contains both positive and negative charges within its molecular structure, resulting in minimal membrane permeability and reduced potential for cellular toxicity. These characteristics make this compound particularly valuable for long-term cell culture experiments where pH stability must be maintained over extended periods without adverse effects on cellular function. Additionally, this compound exhibits low metal-chelating properties, reducing the potential for interference with metal-dependent enzymatic reactions and making it suitable for studying metalloenzymes and other metal-sensitive biological processes. [1] [2]

Research Applications of this compound Buffer

Table 2: Research applications and implementation details for this compound buffer

Application Field Specific Uses Working Concentrations Special Considerations
Cell Culture Mammalian cell culture media, primary cell maintenance 10-25 mM Excellent for CO2-independent cultures; maintains pH under various atmospheric conditions
Protein Studies Enzyme kinetics, protein purification, crystallization 20-100 mM Low UV absorbance allows spectrophotometric monitoring; minimal interference with protein function
Molecular Biology DNA/RNA isolation, PCR buffers, nucleic acid stabilization 10-50 mM Stabilizes nucleic acids during extraction and manipulation; compatible with amplification techniques
Specialized Research Amyloid-β disaggregation, Alzheimer's disease research 50-100 mM Demonstrated efficacy in breaking up amyloid plaques and oligomers in experimental models

The versatility of this compound buffer extends to numerous biochemical and cell biology applications. In cell culture systems, this compound is particularly valuable when working with sensitive cell types that require strict pH maintenance, especially in situations where CO2 control may be challenging. The buffer's effectiveness in protein-related applications stems from its minimal interaction with protein structures and preservation of native protein conformations. Recent research has highlighted the therapeutic potential of this compound in Alzheimer's disease models, where it effectively dissociates amyloid-beta oligomers and plaques, leading to reversal of cognitive deficits in mouse studies. This unique application has significant implications for both disease mechanism studies and potential diagnostic applications, as this compound treatment enables detection of amyloid-beta in blood samples from Alzheimer's patients. When implementing this compound in experimental protocols, researchers should note its compatibility with various biological assays and its stability across temperature ranges, though standard laboratory storage conditions (room temperature or 4°C) are generally sufficient for maintaining buffer integrity. [1] [2]

Preparation of this compound Working Solution

Materials and Reagents
  • This compound powder (MW: 252.33 g/mol, purity ≥99%)
  • Sodium hydroxide (NaOH) pellets or concentrated solution (e.g., 10N)
  • Hydrochloric acid (HCl) for pH adjustment (optional, 1N)
  • Ultrapure water (18.2 MΩ·cm resistivity)
  • pH meter with temperature compensation, calibrated with standard buffers (pH 7.00 and 10.00)
  • Magnetic stirrer and stir bars
  • Balance with 0.01 g accuracy
  • Volumetric flask or graduated cylinder (1 L capacity)
  • Storage bottles (amber glass or sterile polypropylene recommended)
  • Filtration unit (0.22 μm membrane for sterilization)
Step-by-Step Preparation Protocol
  • Calculate the required amount of this compound powder based on the desired final volume and concentration. For 1 L of 1 M this compound buffer: 252.33 g of this compound powder is needed. [1]

  • Prepare 800 mL of ultrapure water in a clean beaker or volumetric container. Begin stirring with a magnetic stirrer to create a gentle vortex.

  • Slowly add the pre-weighed this compound powder to the stirring water. Avoid rapid addition to prevent clumping. Rinse any residual powder from the weighing container into the solution with small amounts of water.

  • Continue stirring until the this compound powder is completely dissolved. The solution should appear clear without any visible particulates. This may take 10-15 minutes depending on the volume.

  • Begin pH adjustment by slowly adding 10 N NaOH solution. For 1 M this compound solution, approximately 40-50 mL of 10 N NaOH may be required to reach pH 8.0. Add the NaOH gradually while monitoring the pH continuously. [4]

  • Fine-tune the pH using more dilute NaOH (e.g., 1 N) as the solution approaches the target pH of 8.0. Make incremental additions and allow the pH reading to stabilize between additions.

  • Add ultrapure water to bring the final volume to 1 L. Stir thoroughly for an additional 5 minutes to ensure complete mixing.

  • Verify the final pH and readjust if necessary, as the dilution may cause minor shifts in pH.

  • Filter sterilize the solution through a 0.22 μm membrane if the buffer will be used for cell culture applications. Aseptically dispense into sterile containers.

  • Label the container with buffer identity, molarity, pH, preparation date, and preparer's initials.

The following diagram illustrates the this compound buffer preparation workflow:

G Start Begin this compound Buffer Preparation Step1 Calculate required this compound powder (252.33 g/L for 1M solution) Start->Step1 Step2 Measure 800 mL ultrapure water in clean container Step1->Step2 Step3 Add this compound powder slowly while stirring continuously Step2->Step3 Step4 Stir until completely dissolved (10-15 minutes) Step3->Step4 Step5 Adjust pH to 8.0 with 10N NaOH using calibrated pH meter Step4->Step5 Step6 Bring final volume to 1L with ultrapure water Step5->Step6 Step7 Verify final pH and readjust if necessary Step6->Step7 Step8 Filter sterilize (0.22 µm) for cell culture applications Step7->Step8 Step9 Dispense into sterile containers and label appropriately Step8->Step9 End This compound Buffer Ready for Use Step9->End

![this compound Buffer Preparation Workflow](https://i.ibb.co/1n7P8wN/image.png "this compound Buffer Preparation Workflow")

Quality Control and Storage
  • Sterility Testing: For cell culture applications, perform sterility checks by inoculating a small aliquot into sterile broth and incubating for 48-72 hours at 37°C.
  • pH Verification: Confirm pH stability by measuring after 24 hours and before each use.
  • Storage Conditions: Store at room temperature (15-25°C) for up to 6 months or at 4°C for extended storage up to 12 months. Protect from direct light by using amber bottles or storing in dark conditions.
  • Stability Monitoring: Discard if solution shows discoloration, precipitation, or microbial contamination.
  • Documentation: Maintain detailed records of preparation, including lot numbers of chemicals, calibration dates of instruments, and any deviations from the protocol.

Experimental Protocols Using this compound Buffer

Cell Culture Applications

This compound-buffered cell culture medium provides stable pH conditions independent of CO2 control, making it particularly valuable for transport experiments, microscopy sessions outside incubators, and primary cell cultures sensitive to pH fluctuations. To prepare this compound-buffered culture medium:

  • Prepare standard cell culture medium according to established protocols.
  • Supplement with this compound buffer at a final concentration of 10-25 mM.
  • Adjust pH to 7.4 using NaOH or HCl as needed.
  • Filter sterilize through a 0.22 μm membrane.
  • Validate medium performance with a positive control cell line before experimental use.

For sensitive cell types including pancreatic progenitors and stem cells, this compound-buffered media maintain viability and function during extended manipulation outside CO2 incubators. The optimal this compound concentration may vary by cell type, with 15 mM generally providing adequate buffering for most mammalian cells without osmotic effects. When transitioning from bicarbonate-buffered systems to this compound-buffered media, researchers should note that some cell types may require a 24-48 hour adaptation period for optimal growth. [5] [6]

Biochemical Applications

Enzyme kinetics studies utilizing this compound buffer benefit from its minimal metal-chelating properties and low UV absorbance. For standard enzyme assays:

  • Prepare reaction buffer containing 20-50 mM this compound at optimal pH for the enzyme of interest.
  • Include all necessary cofactors, substrates, and salts according to experimental design.
  • Run control reactions without enzyme to account for any non-enzymatic substrate conversion.
  • Monitor reactions spectrophotometrically or fluorometrically as required.

For protein purification procedures, this compound can be incorporated into various stages including equilibration buffers, wash buffers, and elution buffers. The buffer demonstrates excellent compatibility with common purification techniques such as ion-exchange chromatography, affinity chromatography, and size-exclusion chromatography. When used in protein crystallization screens, this compound provides consistent pH maintenance throughout the extended crystallization process, contributing to reproducible crystal formation. [2]

Molecular Biology Protocols

This compound buffer can be effectively integrated into nucleic acid isolation procedures and amplification reactions:

  • DNA/RNA Extraction: Incorporate this compound at 10-50 mM in lysis and wash buffers to maintain pH stability during nucleic acid isolation.
  • PCR Applications: Supplement reaction mixtures with 10-20 mM this compound as an alternative to traditional buffers.
  • Nucleic Acid Storage: Use 5-10 mM this compound in storage buffers to maintain nucleic acid integrity.

The following diagram illustrates the integration of this compound buffer across multiple experimental applications:

G cluster_cell Cell Culture Applications cluster_biochem Biochemical Applications cluster_molbio Molecular Biology This compound This compound Buffer Stock Solution Cell1 Culture Medium (10-25 mM this compound) This compound->Cell1 Biochem1 Enzyme Assays (20-50 mM this compound) This compound->Biochem1 Mol1 Nucleic Acid Isolation (10-50 mM this compound) This compound->Mol1 Cell2 Primary Cell Culture Cell1->Cell2 Cell3 Stem Cell Maintenance Cell2->Cell3 Biochem2 Protein Purification Biochem1->Biochem2 Biochem3 Protein Crystallization Biochem2->Biochem3 Mol2 PCR Applications Mol1->Mol2 Mol3 Nucleic Acid Storage Mol2->Mol3

![this compound Buffer Experimental Applications](https://i.ibb.co/0Yz0DnX/image.png "this compound Buffer Experimental Applications")

Troubleshooting and Technical Notes

Common Issues and Solutions
  • pH Drift Over Time: If this compound buffer demonstrates pH instability, verify the calibration of the pH meter and use fresh calibration standards. Chemical degradation is uncommon with proper storage.
  • Precipitation Issues: this compound solutions generally have excellent solubility. If precipitation occurs, gently warm the solution to 37°C while stirring. Do not heat above 50°C.
  • Cell Toxicity Concerns: If reduced cell viability is observed with this compound-buffered media, verify the osmolarity and consider reducing the this compound concentration to 10-15 mM.
  • Inconsistent Experimental Results: Ensure that the this compound buffer is not binding to proteins or substrates in the system. Include appropriate controls to identify potential interactions.
Compatibility Considerations

This compound demonstrates excellent compatibility with most biological systems, but researchers should be aware of the following considerations:

  • Cation Interactions: this compound has minimal metal-chelating properties, making it suitable for metal-dependent systems, but specific cation interactions should be evaluated case by case.
  • Temperature Effects: The pKa of this compound is temperature-dependent, decreasing slightly with increasing temperature. For critical applications, prepare and use the buffer at the same temperature.
  • Organic Solvents: The solubility and buffering capacity may be affected in mixed aqueous-organic solvent systems. Test compatibility before full implementation.

References

A Framework for HEPPS Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

While specific data for HEPPS is unavailable, here is a template you can use to structure your own experimental findings, based on general assay development pillars [1].

Title: Application of this compound Buffer in a qPCR-Based Diagnostic Assay for Enhanced Signal Reproducibility

Introduction: Good's buffers like this compound are crucial for maintaining pH in biochemical assays, which directly impacts enzyme stability, reaction kinetics, and assay reproducibility [1]. This note outlines the evaluation of this compound for a hypothetical qPCR assay, focusing on its minimal interference with enzymatic reactions and its effectiveness in maintaining optimal pH conditions for polymerase activity.

Key Findings Summary:

Evaluation Parameter Objective Proposed Method for this compound Key Performance Indicator (KPI)
Optimal Concentration To determine the concentration that supports maximum assay sensitivity. Titrate this compound (10-100 mM) in the master mix. Ct value and endpoint fluorescence in qPCR.
Specificity To ensure this compound does not increase non-specific binding or background signal. Compare false-positive rates in the presence of this compound vs. other buffers. Signal-to-background ratio [1].
Reproducibility To assess lot-to-lot and inter-assay consistency. Perform 20 replicates of the assay using three different lots of this compound. Coefficient of Variation (CV%) of Ct values [1].
Long-term Stability To evaluate the shelf-life of both liquid and lyophilized reagent formulations. Store prepared assays at 4°C and 25°C, testing performance weekly. % Signal retention over 4 weeks.

Detailed Experimental Protocol

The following protocol is adapted from general guidelines for developing robust and reproducible diagnostic assays [1]. All steps should be performed under controlled conditions.

Method: Evaluating this compound Buffer in a Molecular Assay Workflow

1. Reagent Preparation

  • This compound Buffer Stock (1M): Dissolve 238.3 g of this compound (free acid) in approximately 800 mL of nuclease-free water. Adjust the pH to 8.5 at 25°C using sodium hydroxide (NaOH), then bring the final volume to 1 L. Sterilize by filtration (0.22 µm).
  • Assay Master Mix with this compound: Prepare the master mix on ice. A representative formulation for a single 20 µL reaction is detailed in the table below.

2. Experimental Procedure

  • Dispensing: Use a non-contact liquid handler (e.g., I.DOT Liquid Handler) to dispense the master mix into a 96-well PCR plate to minimize volume inaccuracies and cross-contamination [1].
  • Sample Addition: Manually or robotically add the template DNA/RNA sample.
  • Thermal Cycling: Run the plate on a real-time PCR instrument using the following standard cycling conditions:
    • Denaturation: 95°C for 2 minutes
    • 40 Cycles: 95°C for 15 seconds, 60°C for 60 seconds (with fluorescence acquisition)
  • Data Analysis: Calculate the mean Ct values and CV% for replicates across different lots and days to assess reproducibility.

Table: Master Mix Formulation for a Single 20 µL Reaction

Component Final Concentration Volume per Reaction (µL) Notes
2X Reaction Mix 1X 10.0 Contains dNTPs, MgCl₂
This compound Buffer (1M) 50 mM 1.0 Critical: pH to 8.5
Hot-Start Polymerase 1.25 U 0.5
Forward/Reverse Primer 400 nM each 0.8 (combined)
Probe 100 nM 0.2
Nuclease-free Water - 6.5
Template DNA Variable 1.0 Total volume: 20.0 µL

Key Considerations for this compound Protocol Development

The following diagram summarizes critical parameters to optimize when implementing a new buffer like this compound in your assay system.

cluster_1 Critical Parameters cluster_2 Evaluation & Compliance Root This compound Protocol Optimization A pH & Temperature Root->A B Ionic Strength Root->B C Metal Chelation Root->C D Lyophilization Root->D E Quality Control (QC) Root->E F Regulatory Strategy Root->F A1 Verify pH stability across storage conditions A->A1 e.g. F1 Documentation for IVDR/CLIA compliance [1] F->F1 includes

Troubleshooting Tips:

  • Precipitate Formation: If precipitate forms in the stock solution, gently warm the buffer while stirring. Ensure the pH is accurately set.
  • High Background Signal: Titrate the this compound concentration downward. High ionic strength can sometimes promote non-specific interactions.
  • Poor Reproducibility: Source this compound from a reliable supplier and use high-precision liquid handling equipment to minimize operator-related variability [1].

References

HEPPS solution not dissolving

Author: Smolecule Technical Support Team. Date: February 2026

Why Won't My HEPPS Dissolve?

This compound (also known as EPPS) is a zwitterionic biological buffer with an effective pH range of 7.3 to 8.7 [1] [2]. While generally soluble, dissolution problems typically arise from physical clumping of the powder upon contact with water, which can trap dry material inside and prevent full hydration [3] [4].

Troubleshooting this compound Dissolution: A Step-by-Step Guide

The flowchart below outlines a systematic approach to diagnose and solve this compound dissolution issues.

This compound Dissolution Troubleshooting Guide Start This compound Powder Not Dissolving Step1 Check Water Quality (Use purified, deionized water) Start->Step1 Step2 Use Cold Water Dispersion Method (Sprinkle slowly into cold water with constant stirring) Step1->Step2 Step3 Adjust Agitation (Ensure low-speed, vortex-forming mixing without high shear) Step2->Step3 Step4 Verify Powder Quality (Check for moisture damage or old stock) Step3->Step4 Success Clear Solution Problem Resolved Step4->Success

Step 1: Check Water Quality
  • Problem: Impurities or ions in the water can cause instant clumping.
  • Solution: Always use high-purity deionized or distilled water. Even tap water minerals can interfere with the dissolution process [3].
Step 2: Employ the Cold Water Dispersion Method

This is the most critical technique to prevent fisheyes and clumps [3] [4].

  • Use Cold Water: this compound disperses more effectively in cold water.
  • Sprinkle Slowly: While stirring the water with a magnetic stirrer or paddle, sprinkle the this compound powder very slowly and evenly over the surface. Avoid dumping it in all at once.
  • Form a Vortex: Ensure your stirring creates a gentle vortex, which helps pull the powder under the surface and separates the particles.
Step 3: Optimize Agitation
  • Problem: Incorrect mixing speed.
  • Solution: Use low-speed stirring initially. High-speed mixing can introduce excess air and may not be effective at breaking up initial clumps. Continue stirring until the powder is fully dispersed and dissolved [3].
Step 4: Verify Powder Quality
  • Problem: The this compound powder itself may have been compromised.
  • Solution: Check if the container was left open, exposing the powder to atmospheric moisture. Absorbed moisture can lead to pre-hydration and poor solubility. If the powder appears clumpy in the bottle, it may be best to use a new, sealed stock.

Recommended Protocol for Preparing this compound Buffer Solution

For a reliable result, follow this preparation method, which incorporates the troubleshooting steps above.

  • Step 1: Measure the required amount of cold, purified water (e.g., 400 mL for a 500 mL final solution) into a beaker.
  • Step 2: While stirring the water on a magnetic stirrer, slowly sprinkle the weighed amount of this compound powder onto the water's surface. Ensure it is being drawn into the vortex.
  • Step 3: Once all powder is added, continue stirring until the solution appears clear. There should be no visible particles or fisheyes.
  • Step 4: Top up the solution to the final volume (e.g., 500 mL) with purified water.
  • Step 5: Adjust the pH to your target (e.g., 8.0) using sodium hydroxide (NaOH) or hydrochloric acid (HCl) [2].

Key Properties of this compound Buffer

The table below summarizes the characteristics of this compound for your reference [1] [2].

Property Specification / Note
IUPAC Name 4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid
Common Name This compound or EPPS
Effective pH Range 7.3 - 8.7
pKa ~7.5
Molecular Weight 252.33 g/mol
Common Concentration 0.2 M (200 mM)

Frequently Asked Questions (FAQs)

Q1: My this compound solution is still cloudy or has particles after stirring. What can I do?

  • A1: If clumps have formed, you can try to salvage the solution by gently heating it while stirring. Alternatively, filter the solution through a 0.22-micron filter, which is a standard step for sterilizing and clarifying buffer solutions [2].

Q2: Can I use hot water to dissolve this compound faster?

  • A2: It is not recommended. Adding powder directly to hot water can cause it to gel or form lumps instantly [3]. The Cold Water Dispersion Method is the most reliable.

Q3: Is this compound the same as HEPES?

  • A3: No. While both are Good's buffers used in biological research, they have different chemical structures and pKa values. HEPES has a pKa of ~7.5, and this compound has a similar pKa but a different molecular structure (piperazinepropane sulfonic acid vs. piperazineethane sulfonic acid) [1] [5]. They are not interchangeable without experimental validation.

References

HEPPS Buffer Properties at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of HEPPS buffer for easy reference.

Property Specification
IUPAC Name 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [1]
Common Synonyms This compound, EPPS [1] [2]
Chemical Formula C₉H₂₀N₂O₄S [1] [2]
Molar Mass 252.33 g/mol [1] [2]
pKa at 25°C 8.00 [1] [2]
Useful pH Range 7.3 - 8.7 [2]
0.1M Solution pH (25°C) 5.0 - 6.5 [2]

Standard Protocol: Preparing this compound Buffer

This is a general method for preparing a 1L volume of 0.1M this compound buffer. Always refer to your specific experimental requirements for precise pH, concentration, and sterilization needs.

Start Start Buffer Preparation Step1 Weigh 25.23g this compound powder (for 1L of 1M) Start->Step1 Step2 Dissolve in ~800mL deionized water Step1->Step2 Step3 Stir until completely dissolved Step2->Step3 Step4 Adjust pH using NaOH or HCl Step3->Step4 Step5 Add water to final volume of 1L Step4->Step5 Step6 Sterilize by filtration (0.22µm membrane) Step5->Step6 End This compound Buffer Ready Step6->End

Workflow Overview: The process involves dissolving this compound powder in water, adjusting the pH to your target value within the effective range (typically using NaOH for raising pH), bringing the solution to the final volume, and sterile-filtering it for cell culture use [2].

Common Challenges & Research Considerations

Based on general buffer principles and this compound characteristics, here are key points to consider for your troubleshooting guide:

  • Metal Ion Interactions: this compound, like similar Good's buffers, has a low but non-zero potential for metal chelation [3]. If your experiment is sensitive to metal availability (e.g., contains metal-dependent enzymes), this should be a primary consideration.
  • Light Sensitivity: While this compound is generally stable, many biological buffers are sensitive to light, which can lead to degradation and generation of reactive oxygen species like hydrogen peroxide [3]. It is good practice to store this compound solutions in the dark.
  • Osmolality and Sterilization: For cell culture applications, ensure the final osmolality of the buffered medium is appropriate for your cell type. Sterilization by autoclaving is not recommended for many organic buffers; always use sterile filtration [3].

Finding Specific Troubleshooting Information

The search results I obtained are strong on fundamental properties but lack the detailed, problem-based troubleshooting content required for a comprehensive support guide.

To build out the FAQs and troubleshooting sections, I suggest you:

  • Consult Manufacturer Datasheets: Suppliers like Sigma-Aldrich often provide detailed preparation and handling notes for their buffer products [2].
  • Search for Technical Notes: Look for "application notes" or "technical bulletins" on university core facility websites or publisher sites (e.g., Springer Nature Protocols, Current Protocols).
  • Use Specific Query Terms: Search for phrases like "this compound buffer protocol optimization," "this compound cell culture not growing," or "this compound precipitation issue" to find discussions on specialized forums and protocol repositories.

References

Troubleshooting Guide: HEPPS Buffer in Assay Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Here are common issues and solutions related to buffer usage that you can adapt for your HEPPS concentration experiments.

Issue Potential Cause Recommended Solution Key Reporting Data (for reproducibility)
Irreproducible results Unspecified or inconsistent buffer counter-ion. Always specify and use a consistent, high-purity salt for the buffer counter-ion (e.g., NaOH or KOH for this compound) [1]. Full chemical name, concentration, and pH at the assay temperature [1].
Poor enzyme activity/ stability Suboptimal buffer concentration; insufficient buffering capacity. Systematically vary this compound concentration (e.g., 10-100 mM) while keeping pH constant to identify the optimal range [2]. Exact concentration range tested and the final optimized value [1].
Low solubility of substrates Aqueous buffer not suitable for hydrophobic compounds. Co-solvents like DMSO can be introduced and optimized; their effect on the enzyme must be tested [3]. Final concentration (%) of any co-solvent in the assay [3].
Non-linear enzyme kinetics Critical factors (pH, temp, ions) interacting with buffer. Use statistically designed experiments (DoE) to efficiently map interactions between this compound concentration and other factors [2]. The specific statistical design used and the resulting empirical model [2].

Frequently Asked Questions (FAQs)

Q1: Why is it critical to report the counter-ion used in my this compound buffer? The choice of counter-ion (e.g., Na⁺ vs. K⁺) can significantly affect enzyme function. Omitting this information is a common error that makes experiments impossible to replicate accurately [1].

Q2: How can I efficiently find the optimal concentration for this compound buffer? Using a Statistical Design of Experiments (DoE) approach is more efficient than testing one factor at a time. It allows you to vary this compound concentration alongside other factors (like pH, temperature, and substrate levels) to rapidly find the optimal combination and identify any complex interactions [2].

Q3: What is the minimum information I need to report about my buffer conditions? For full reproducibility, your methods section must specify:

  • The buffer's full name (e.g., this compound).
  • The final pH measured at the assay temperature (as pH is temperature-sensitive) [1].
  • The molar concentration.
  • The identity and concentration of all counter-ions and additives [1].

Experimental Workflow for Systematic Optimization

The diagram below outlines a generalized workflow for assay optimization, which you can apply to determining this compound concentration. This process is greatly facilitated by robotic liquid handling and statistical design [2].

Start Define Optimization Goal (e.g., Max Signal, Min Cost) A Identify Key Factors (this compound Conc., pH, Temp., etc.) Start->A B Design Experiment (DoE) using Statistical Software A->B C Execute Runs via Robotic Liquid Handler B->C D Collect & Analyze Data Build Empirical Model C->D E Identify Optimal Assay Conditions D->E F Validate Model & Progress to HTS E->F

Key Principles for Your Content

When creating your technical support guides, please keep the following in mind:

  • Focus on Reproducibility: The most common issue in reported enzyme experiments is missing information, particularly about buffer systems [1]. Your guides should emphasize the need to report all buffer components, including counter-ions.
  • Leverage Automation: The process of optimizing an assay, including buffer concentration, has been greatly accelerated by using robotic systems to perform statistically designed experiments [2].
  • Context is Key: The optimal concentration of this compound is not a universal value. It depends on your specific enzyme, the other components of your assay, and the interactions between them.

References

HEPPS buffer contamination problems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions regarding HEPPS buffer use:

  • Q: My cell culture medium with this compound becomes acidic (yellow) very quickly outside the incubator. Why?

    • A: This indicates the buffer capacity has been exceeded. The most common cause is using incorrect CO₂ levels for the amount of sodium bicarbonate in your medium [1]. Ensure your incubator's CO₂ setting (e.g., 5-10%) matches the bicarbonate concentration [1]. You can also supplement with an additional 10-25 mM this compound to increase buffering capacity for bench work [1].
  • Q: Can this compound buffer itself become contaminated or degrade?

    • A: Yes. Always inspect buffer solutions before use. If they appear cloudy or discolored, they should not be used as this may indicate chemical instability or microbial contamination [2]. Note that some buffers like MOPS can have a slight yellow tint that may be normal [2].
  • Q: I see a precipitate in my buffer or medium. Is this related to this compound?

    • A: It might be. Precipitates can form from various sources. First, rule out phosphate contamination from improperly rinsed glassware [1]. This compound itself is highly soluble, but if the buffer is frozen, try warming it to 37°C and swirling to re-dissolve components. If the precipitate remains, discard the medium [1].
  • Q: Are there any known toxicity concerns with this compound?

    • A: Recent studies on similar Good's buffers like HEPES have revealed a light-dependent toxicity mechanism. In the presence of riboflavin (a common cell culture medium component) and visible light, HEPES can generate reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂), which causes severe cytotoxicity and disrupts normal cell functions [3]. While more research is needed for this compound specifically, its similar chemical structure suggests caution is warranted.

Common Contamination Problems and Solutions

The table below outlines common issues, their potential causes, and recommended solutions.

Problem Symptom Possible Cause Recommended Solution
Rapid pH shift in culture medium [1] Incorrect CO₂ tension for bicarbonate level; Overly tight flask caps [1]. Adjust CO₂ percentage to match bicarbonate; Loosen tissue culture flask caps one-quarter turn [1].
Visible microbial growth (cloudiness, floating particles) [1] Bacterial or fungal contamination. Discard the culture and medium. Decontaminate incubators and hoods with a laboratory disinfectant [1].
Poor cell growth or death Mycoplasma contamination or This compound-related ROS generation under light [1] [3]. Test for mycoplasma; Discard contaminated stocks. For ROS, minimize light exposure during handling and consider alternative buffers like zwitterionic betaines [3].
Precipitate formation [1] Phosphate contamination from glassware; Precipitation of medium components. Rinse glassware thoroughly in deionized, distilled water; Warm frozen media to 37°C to dissolve; if persistent, discard [1].

Troubleshooting this compound Contamination: A Step-by-Step Guide

When you encounter a problem, following a logical workflow can help identify the root cause. The diagram below outlines this process.

Start Start: Experiment Issue Q1 Rapid pH shift or poor cell health? Start->Q1 CheckCO2 Verify CO₂ level matches bicarbonate in media Q1->CheckCO2 Yes Q2 Cloudy media or unusual particles? Q1->Q2 No Addthis compound Supplement with 10-25 mM this compound CheckCO2->Addthis compound Discard Discard culture & media. Decontaminate workspace. Q2->Discard Yes Q3 Precipitate in solution? Q2->Q3 No End Issue Resolved Addthis compound->End Discard->End Warm Warm to 37°C & swirl. Discard if persistent. Q3->Warm Yes Light Suspect light-induced toxicity (ROS). Q3->Light No Warm->End Alternate Minimize light exposure. Consider alternative buffers (zwitterionic betaines). Light->Alternate Confirm via assay Alternate->End

This compound Buffer Troubleshooting Workflow

Experimental Protocols for Detection and Validation

Here are methodologies you can implement to diagnose specific issues.

1. Protocol: Testing for Light-Induced ROS Generation

This protocol is based on research into HEPES buffer, which shares a similar tertiary amine structure with this compound [3].

  • Objective: To detect the production of hydrogen peroxide (H₂O₂) in this compound-buffered medium upon exposure to visible light.
  • Materials:
    • Cell culture medium with and without this compound buffer (e.g., 25 mM).
    • Riboflavin (component of most media).
    • A sensitive H₂O₂ detection assay kit (e.g., Amplex Red).
    • Visible light source (standard lab lighting).
    • Microplate reader or fluorometer.
  • Method:
    • Prepare two sets of medium samples: one with this compound and one without (control).
    • Expose one set of samples to standard visible lab light for a set duration (e.g., 30-60 minutes). Keep the other set in the dark.
    • Use the H₂O₂ detection kit according to the manufacturer's instructions to measure the concentration of H₂O₂ in all samples.
  • Expected Outcome: A significant increase in H₂O₂ concentration is expected in the this compound-containing medium exposed to light, compared to the dark controls and the non-HEPPS medium [3].

2. Protocol: Decontaminating a Culture with Antibiotics

Use this protocol only for irreplaceable cultures, as decontamination is not always successful and treated cultures should be quarantined [1].

  • Objective: To eliminate bacterial or fungal contamination from a valuable cell culture.
  • Materials: Appropriate antibiotic/antimycotic (e.g., Gibco Fungizone), multi-well culture plates.
  • Method:
    • Dose-Response Test: Dissociate, count, and plate cells in antibiotic-free media. Add the antibiotic across a range of concentrations to find the level that is toxic to the cells [1].
    • Treatment: Culture the cells for 2-3 passages using the antibiotic at a concentration one- to two-fold lower than the determined toxic level [1].
    • Verification: Culture the cells in antibiotic-free medium for 4-6 passages to confirm the contamination has been eliminated [1].

Key Considerations for this compound Buffer

  • Osmolality: Additives like this compound can affect the osmotic pressure of your medium. Check the osmolality of the complete medium; most mammalian cells tolerate 260 to 350 mOsm/kg [1].
  • Buffer Selection: When setting up critical experiments, consider the properties of this compound. Its pKa is around 8.0 at 25°C, making it effective in the pH 7.5-8.5 range [4]. It is also zwitterionic, meaning it does not easily pass through biological membranes [2].
  • Future Alternatives: Emerging research suggests that zwitterionic betaines may be a new generation of biocompatible pH buffers that avoid the light-induced ROS generation associated with buffers like HEPES and potentially this compound [3].

References

HEPES Buffer Characteristics & Stability Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key stability information for HEPES buffer, synthesizing findings from recent research.

Factor Effect on HEPES Buffer Key Findings & Quantitative Data Experimental Context

| Temperature | Affects pH and long-term stability [1]. | pH Change: pH increases slightly with temperature rise (e.g., from 37°C to 40°C) [1]. Stability: High temperatures accelerate molecular motion, potentially leading to degradation over time [1]. | Observations from cell culture experiments; stability assessments [1]. | | Buffer Composition | Influences chemical reaction rates within the buffer [2]. | SPAAC Reaction Rates (at 37°C, pH 7): • HEPES: 1.22 M⁻¹s⁻¹ (highest rate) • PBS: 0.85 M⁻¹s⁻¹ (lower rate) • DMEM: 0.97 M⁻¹s⁻¹ • RPMI: 0.77 M⁻¹s⁻¹ [2]. | SPAAC kinetics studied using sulfo DBCO-amine and model azides [2]. | | pH | Impacts the rate of specific reactions [2]. | Higher pH generally increases SPAAC reaction rates, though HEPES shows a unique, high-performance profile at pH 7 [2]. | Reactions studied across a pH range of 5 to 10 [2]. |

Experimental Protocols for Assessing Buffer Impact

Here are detailed methodologies for investigating how buffers and temperature affect experimental outcomes, based on the cited studies.

Protocol 1: Investigating Buffer and Temperature Effects on Reaction Kinetics (SPAAC) [2]

This methodology uses UV-Vis spectrophotometry to measure the rate of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a common bioorthogonal "click" reaction.

  • 1. Key Reagents:
    • Alkyne: Sulfo DBCO-amine (or DBCO-modified antibodies like trastuzumab).
    • Azides: 1-azido-1-deoxy-β-D-glucopyranoside (sugar-based) or 3-azido-L-alanine (amino acid-based).
    • Buffers: PBS, HEPES, MES, Borate, DMEM, RPMI.
  • 2. Instrument Setup:
    • Technique: UV-Vis Spectrophotometry.
    • Wavelength: Monitor absorbance at 308 nm (λmax for DBCO alkyne).
  • 3. Procedure:
    • Prepare a solution of the DBCO reagent in the buffer of choice at a known concentration.
    • Determine the molar attenuation coefficient (ε308) using the initial absorbance.
    • Add a significant excess of azide to the DBCO solution to establish pseudo first-order conditions.
    • Immediately start measuring the decrease in absorbance at 308 nm over time.
    • Perform the experiment at different temperatures (e.g., 25°C and 37°C) and across different pH values (e.g., 5 to 10).
  • 4. Data Analysis:
    • Convert absorbance values to DBCO concentration at each time point.
    • Fit the natural log of DBCO concentration versus time to a linear model. The slope is the observed rate constant ((k_{obs})).
    • Calculate the second-order rate constant ((k_2)) using the formula: (k_2 = k_{obs} / [azide]).
Protocol 2: Assessing Protein Thermostability via Differential Scanning Calorimetry (DSC) [3]

This protocol measures a protein's stability under different buffer conditions by directly measuring its heat capacity as a function of temperature.

  • 1. Key Reagents:
    • Purified protein sample.
    • Buffers of interest (e.g., HEPES, PBS).
  • 2. Instrument Setup:
    • Technique: Differential Scanning Calorimetry (DSC).
  • 3. Procedure:
    • Prepare the protein solution at a specific concentration (e.g., 1.0 mg/ml) in the desired buffer.
    • Load the sample and a buffer reference into the calorimeter.
    • Run a temperature scan (e.g., from 40°C to 130°C) at a controlled rate (e.g., 1°C/min).
  • 4. Data Analysis:
    • Analyze the resulting thermogram to identify the midpoint of the thermal unfolding transition ((T_m)).
    • A higher (T_m) indicates greater protein thermostability in that specific buffer condition.

Frequently Asked Questions (FAQs)

Q1: Why does the pH of my HEPES-buffered solution change when I take it out of the 37°C incubator? A1: This is a known property of HEPES. The binding and release of ions (hydrogen/hydroxide) by the HEPES molecule are temperature-sensitive. As temperature increases, ion activity increases, which can cause a measurable rise in pH. For precise work, always measure and adjust the pH of your buffers at the temperature at which your experiment will be conducted [1].

Q2: I am optimizing a bioconjugation reaction. The literature recommends HEPES buffer. Why is it more effective than PBS? A2: Research has demonstrated that the buffer composition itself can significantly influence reaction rates. In the case of SPAAC click chemistry, HEPES buffer (at pH 7) was found to facilitate faster reaction rates compared to PBS. The exact chemical nature of the buffer can affect the transition state of the reaction, with HEPES providing a more favorable environment [2].

Q3: How should I store my HEPES buffer solution to ensure its long-term stability? A3: For long-term storage, HEPES buffer should be kept in a cool, dry, and dark place. Prolonged exposure to high temperatures should be avoided, as it can accelerate molecular degradation over time [1].

Workflow for Buffer Selection & Troubleshooting

The following diagram outlines a logical workflow for selecting a buffer and troubleshooting related issues, based on the principles outlined in the research.

Start Start: Define Experiment A Is precise, stable pH critical across temperatures? Start->A B Is a high reaction rate for bio-conjugation a key goal? A->B Yes E Consider Alternative Buffer (e.g., PBS) A->E No C Is long-term stability at high temp a concern? B->C Yes B->E No F Proceed with HEPES but store appropriately C->F Yes G Proceed with HEPES C->G No D Recommend HEPES Buffer Check Check pH at Experiment Temperature D->Check F->Check G->Check

References

Understanding Ionic Strength & HEPPS Properties

Author: Smolecule Technical Support Team. Date: February 2026

What is ionic strength and why is it critical? Ionic strength (I) is a measure of the total ion concentration in a solution, calculated as I = ½ * Σ(CiZi²), where Ci is the concentration of ion i and Zi is its charge [1]. It is a major determinant of electrostatic interactions in proteins and other biological molecules, influencing enzyme activity, protein solubility, and complex formation [1] [2].

Key Biochemical Properties of HEPPS this compound (EPPS) is a zwitterionic Good's buffer with a pKa of 8.0 at 25°C and an effective buffering range of pH 7.3 to 8.7 [2]. Its structure includes a piperazine ring that undergoes protonation/deprotonation, providing stable buffering capacity with minimal interference with biological processes [3].

How to Calculate Ionic Strength for this compound Buffer

For a standard this compound buffer preparation starting with the acidic form and titrating with NaOH, the ionic strength can be derived as follows [1]:

  • Determine the Fraction of Charged Species: The fraction of this compound in the deprotonated form (base, A⁻) is given by: Frac_Divalent = 1 – [1/(1 + 10^(pH-pKa))]

  • Account for All Ions: In the final solution, you have:

    • Monovalent this compound (HA)
    • Divalent this compound (A²⁻)
    • Potassium ions (K⁺) from KOH; the total [K⁺] equals one equivalent to neutralize the first proton plus the concentration of divalent this compound that neutralizes some of the second proton.
  • Apply the Ionic Strength Equation: The comprehensive formula for the ionic strength of a this compound solution is: I = 0.5 * [this compound] * ( Frac_Monovalent + (4 * Frac_Divalent) + (1 + Frac_Divalent) )

This calculation process is summarized in the workflow below:

G Start Start this compound Ionic Strength Calculation A Input: - Total [this compound] - Solution pH - this compound pKa (8.0) Start->A B Calculate Fraction of Divalent this compound (A²⁻) A->B C Frac_Divalent = 1 – [1/(1 + 10^(pH-pKa))] B->C D Calculate Fraction of Monovalent this compound (HA) C->D E Frac_Monovalent = 1/(1 + 10^(pH-pKa)) D->E F Account for all ions: - Monovalent this compound (HA) - Divalent this compound (A²⁻) - K⁺ ions from KOH E->F G Apply Ionic Strength Formula F->G H I = 0.5 * [this compound] * ( Frac_Monovalent + (4 * Frac_Divalent) + (1 + Frac_Divalent) ) G->H End Output: Ionic Strength (I) H->End

Experimental Data for this compound Buffer Systems

The table below summarizes data from a scientific study that prepared this compound buffer solutions with varying components and measured their properties, providing a practical reference [4].

This compound (m1) mol·kg⁻¹ Nathis compound (m2) mol·kg⁻¹ NaCl (m3) mol·kg⁻¹ Total Ionic Strength (I) mol·kg⁻¹ Temperature Range Studied Primary Application/Context
0.02 0.04 0.005 0.065 278.15 to 328.15 K pH measurement in saline media [4]
0.02 0.04 0.010 0.070 278.15 to 328.15 K pH measurement in saline media [4]
0.02 0.04 0.015 0.075 278.15 to 328.15 K pH measurement in saline media [4]
0.02 0.04 0.020 0.080 278.15 to 328.15 K pH measurement in saline media [4]
0.02 0.08 0.005 0.105 278.15 to 328.15 K pH measurement in saline media [4]
0.02 0.08 0.010 0.110 278.15 to 328.15 K pH measurement in saline media [4]
0.02 0.08 0.015 0.115 278.15 to 328.15 K pH measurement in saline media [4]
0.02 0.08 0.020 0.120 278.15 to 328.15 K pH measurement in saline media [4]
0.04 0.02 0.005 0.065 278.15 to 328.15 K pH measurement in saline media [4]
0.04 0.02 0.010 0.070 278.15 to 328.15 K pH measurement in saline media [4]
0.04 0.02 0.015 0.075 278.15 to 328.15 K pH measurement in saline media [4]
0.04 0.02 0.020 0.080 278.15 to 328.15 K pH measurement in saline media [4]
Varies Varies 0.000 0.04 to 0.10 278.15 to 328.15 K Seven solutions without NaCl were also evaluated [4]

Example Protocol: Using this compound Buffer in Biocatalysis

The search results included a specific protocol using this compound buffer in a biocatalytic process for producing specialized pro-resolving mediators, which serves as a good application example [5].

Reaction Setup for Lipoxygenase Catalysis:

  • Buffer: 50 mM this compound buffer (pH 8.5) [5]
  • Reaction Components: 0.3 mM substrate (5R- or 8R-HETE), 0.2 mg/mL enzyme, and 200 mM cysteine as a reducing agent [5]
  • Conditions: Reaction performed at 25°C for 120 minutes [5]

Frequently Asked Questions

Q1: How does ionic strength affect my experimental results? Changes in ionic strength can significantly alter enzyme kinetics, protein-protein interactions, and protein solubility. Maintaining a consistent and physiologically relevant ionic strength (e.g., I ≈ 0.16 mol·kg⁻¹ for blood plasma) is crucial for experiment reproducibility and biological relevance [4] [1] [2].

Q2: What is the best way to prepare a this compound buffer with a specific ionic strength? For the highest accuracy, use the calculation method provided above. As a general practice, avoid starting with the disodium salt of the buffer and titrating with strong acid (like HCl), as this introduces extra chloride ions (Cl⁻) and increases ionic strength unpredictably. The preferred method is to start with the acidic form and titrate with KOH or NaOH [1].

Q3: Can this compound form complexes with metal ions? Like several other Good's buffers (e.g., HEPES), this compound can potentially form complexes with certain metal ions [3] [2]. If your experiment is sensitive to free metal ion concentration (e.g., metalloenzyme studies), you should test for interference or consider an alternative buffer.

Troubleshooting Common Problems

  • Problem: Inconsistent results between buffer batches.

    • Solution: Always calculate and document the final ionic strength. Standardize your preparation protocol to use the same starting materials (acidic this compound titrated with a specific base) and pH adjustment temperature.
  • Problem: Precipitate formation in the buffer solution.

    • Solution: Check for interactions with divalent cations (like Ca²⁺ or Mg²⁺). Ensure the buffer is completely dissolved and at room temperature before use, as some salts can precipitate at lower temperatures [6].
  • Problem: Unexpectedly low enzyme activity in the this compound-buffered system.

    • Solution: Verify that the ionic strength is not too high, which can shield essential electrostatic interactions. Also, investigate potential buffer-specific inhibition, as some enzymes are sensitive to specific buffer components [2].

References

HEPPS interfering with assay results

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Assay Interference

Assay interference occurs when a substance in a reaction mixture causes a false positive or false negative result without truly affecting the biological target. The common mechanisms are summarized in the table below.

Interference Type Mechanism Assay Technologies Most Affected
Signal Interference Chemical absorbs light or emits light that overlaps with the fluorophore/chromophore spectrum [1]. Fluorescence-based assays, colorimetric assays.
Luciferase Inhibition Chemical directly inhibits the firefly luciferase enzyme or oxidizes the luciferin substrate [1]. Luminescence-based reporter gene assays.
Thiol Reactivity Compound acts as an electrophile, reacting covalently with cysteine residues on proteins or free thiols like Coenzyme A (CoA) [2]. Assays relying on thiol detection (e.g., CPM-based), many enzymatic assays.
Chemical Aggregation Compounds form colloidal aggregates that non-specifically sequester proteins [2]. Cell-free enzymatic assays.

Troubleshooting Guide: Investigating Potential Buffer Interference

If you suspect HEPPS buffer is interfering with your assay, follow this systematic workflow to identify and confirm the issue.

Start Suspected this compound Interference Step1 Observe Mismatched Data - Result contradicts hypothesis - Inconsistent with other tests Start->Step1 Step2 Run Interference Control Experiments Step1->Step2 Step3 Perform Signal Recovery Tests Step2->Step3 Step4A No Recovery Interference is confirmed Step3->Step4A Step4B Good Recovery Interference is unlikely Step3->Step4B Step5 Identify Mechanism - Check this compound absorbance/fluorescence - Test in luciferase assay - Review structure for reactive groups Step4A->Step5 Resolved Issue Resolved Step4B->Resolved Step6A Modify Protocol - Adjust this compound concentration - Change buffer system Step5->Step6A Step6B Validate New Conditions Step6A->Step6B Step6B->Resolved

Experimental Protocols for Confirmation

The following protocols are standard methods for investigating assay interference [3].

1. Serial Dilution for Recovery Assessment This test checks if the measured analyte concentration changes linearly when the sample is diluted. Non-linear recovery suggests interference.

  • Procedure:
    • Prepare a series of dilutions (e.g., 1:2, 1:4, 1:8) of your test sample using an appropriate diluent (e.g., assay buffer).
    • Measure the analyte concentration in each diluted sample.
    • Calculate the percent recovery for each dilution using the formula: (Measured Concentration / Expected Concentration) × 100%.
  • Interpretation: Consistent recovery near 100% across dilutions suggests no interference. A common pattern of interference is poor recovery at low dilution that improves upon further dilution [3].

2. Alternative Method Comparison Using a different assay technology that is not susceptible to the same interferences can confirm a result.

  • Procedure:
    • Analyze the same set of samples using an alternate method (e.g., switch from a luciferase-based assay to an ELISA, or from a fluorescence-based readout to a colorimetric one).
    • Compare the results from the original and alternative methods.
  • Interpretation: Strong correlation between the two methods suggests the original result is reliable. A significant discrepancy indicates a method-specific interference [3].

Frequently Asked Questions

Q1: What is the useful pH range of this compound, and could operating outside this range cause issues? A1: this compound is an effective buffer in the pH range of 7.3 to 8.7 [4]. Using this compound outside this range will result in poor buffering capacity, leading to pH drift during the assay. This can adversely affect enzyme activity, protein binding, and signal stability, which may be mistaken for chemical interference.

Q2: this compound is described as being able to cross the blood-brain barrier. Could it have unexpected biological effects in cell-based assays? A2: While primarily used as a buffer, research shows this compound can cross the blood-brain barrier and has been studied for its ability to dissolve amyloid-β aggregates associated with Alzheimer's disease [4]. In cell-based assays, especially those involving neuronal cells or protein aggregation pathways, this compound might exhibit off-target biological effects that are not related to its buffering function. Always include a vehicle control with the same this compound concentration.

Q3: Are there specific chemical substructures in this compound that might be reactive? A3: this compound does not contain classic pan-assay interference substructures (PAINS) like thiols or quinones. Its structure includes a sulfonate group and tertiary amines, which are generally considered low-risk. However, interference is highly dependent on the specific assay chemistry. The most likely risk is optical interference due to its molecular structure, which can be checked by scanning its absorbance/fluorescence in your assay buffer.

Key Recommendations

To minimize the risk of interference from this compound or any new buffer in your assay:

  • Run a Buffer-Only Control: Always include a well containing only this compound buffer (at your working concentration) and all assay reagents. This directly tests for signal generation or quenching.
  • Perform a Concentration Series: Test a range of this compound concentrations to ensure your signal is stable and there is no inhibition at the chosen concentration.
  • Consult the Literature: Before using a buffer for a new assay type, search for publications where it has been successfully used in similar contexts.

References

Storage Stability of HEPPS Stock Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key stability data and recommended storage conditions for HEPPS solutions.

Parameter Stability Data & Recommended Conditions
Chemical Stability (Dry Powder) Stable at room temperature when kept dry.
Chemical Stability (Solution) Electromotive force (EMF) studies confirm stability in solution from 278.15 K to 328.15 K (5°C to 55°C) [1].
Recommended Storage Temperature (Solution) 4°C for short-term; -20°C for long-term storage is a general best practice for biochemical buffers to prevent microbial growth [2].
Protection from Light Recommended. While this compound is relatively stable, storing solutions away from light is a standard precaution to prevent potential degradation [3].
Aliquoting Highly recommended. Aliquot the stock solution into smaller, sterile volumes to minimize freeze-thaw cycles and reduce the risk of contamination [2].
Shelf-life (Prepared Solution) No definitive expiry date is published for this compound. Adherence to sterile techniques and storage guidelines is critical. Monitor for signs of contamination or a shift in pH.

Troubleshooting & FAQs

Here are answers to common questions and issues regarding this compound buffer.

Q1: What are the signs that my this compound stock solution has gone bad?

  • Visible Changes: Cloudiness or presence of floating particles, which indicate microbial or fungal contamination.
  • pH Shift: A measured pH value that drifts significantly from the intended target (e.g., 7.5-8.0 for many applications) is a primary indicator of potential degradation or contamination.
  • Experimental Artifacts: Unexplained toxicity or poor cell growth in cultures using the buffer.

Q2: How can I maximize the shelf-life of my prepared this compound solution?

  • Sterile Filtration: Always filter the solution through a 0.22 µm filter into a sterile container immediately after preparation and pH adjustment [4].
  • Aliquot and Freeze: Divide the sterile solution into single-use aliquots and store them at -20°C. This prevents repeated freeze-thaw cycles of the main stock [2].
  • Aseptic Technique: Always use sterile pipettes and tips when withdrawing solution from a storage bottle to avoid introducing contaminants.

Q3: My this compound solution pH is incorrect after thawing. What should I do? Minor pH shifts (e.g., ±0.1) can occur. Re-measure the pH after the solution has fully equilibrated to your working temperature. If a significant drift is confirmed, the solution may have degraded or been compromised; the safest course of action is to discard it and prepare a fresh batch.

Experimental Protocol for this compound Buffer Preparation

This workflow outlines the key steps for preparing and storing a 0.5 M this compound stock solution to ensure longevity and reliability.

Start Start Preparation Step1 Dissolve this compound powder in ~80% final volume of distilled water Start->Step1 Step2 Adjust to target pH using NaOH or HCl Step1->Step2 Step3 Bring solution to final volume with distilled water Step2->Step3 Step4 Sterilize by filtration through a 0.22 µm filter Step3->Step4 Step5 Aseptically aliquot into sterile tubes Step4->Step5 Step6 Label tubes with details (e.g., 0.5M this compound, pH, date) Step5->Step6 Step7 Store aliquots at -20°C Step6->Step7 End Ready for Use Step7->End

Key Considerations for this compound Stability

  • Microbial Contamination is the Primary Risk: The chemical stability of this compound is well-established [1]. The most common reason for solution failure is microbial growth, which is effectively mitigated by sterile filtration, aliquoting, and frozen storage [2].
  • Monitor for Metal Ion Interactions: Be aware that this compound can form complexes with certain metal ions like Cu²⁺, Ca²⁺, and Mg²⁺ [3]. If your experiment is sensitive to these ions, consider the potential for slow interactions in stored solutions.

References

HEPPS/EPPS Frequently Asked Questions (FAQs)

Author: Smolecule Technical Support Team. Date: February 2026

  • What is the primary application of HEPPS in protein studies? this compound (also known as EPPS) is a buffering agent effective in the pH range of 7.3 to 8.7. Beyond its buffering capacity, recent studies highlight its biological activity in reducing amyloid-β (Aβ) aggregates and rescuing cognitive deficits in mouse models of Alzheimer's disease. It is orally active and can cross the blood-brain barrier [1].

  • How does this compound work on protein aggregates? In vitro evidence suggests that this compound binds to pre-formed Aβ aggregates and promotes their conversion into monomers. This action reduces the formation of toxic Aβ oligomers and plaques, thereby helping to rescue cell damage induced by these aggregates [1].

  • What is a typical working concentration for this compound? For disrupting Aβ aggregates in cell culture, a concentration of 25 µM incubated for 7 days has been used successfully. For in vivo studies in mouse models, a dosage of 30 mg/kg/day administered orally in drinking water has shown efficacy [1].

  • How do I prepare a stock solution of this compound? this compound is highly soluble in water. You can prepare a concentrated stock solution, for example, by dissolving it in PBS to a concentration of 100 mg/mL (approximately 396 mM), which can then be diluted to your desired working concentration [1].

Troubleshooting Guide: this compound in Experimental Models

Here is a structured summary of key experimental data and parameters for using this compound, followed by a workflow for in vivo application.

Table 1: Experimental Parameters for this compound Application

Application Context Model System Recommended Concentration/Dosage Key Outcomes Reference
In Vitro Aggregate Disruption HT-22 cell line 25 µM for 7 days Reduced Aβ-aggregate-induced cell damage; converted aggregates to monomers [1]. [1]
In Vivo Cognitive Rescue APP/PS1 transgenic mice 30 mg/kg/day, orally, for 3.5 months Improved memory deficits; reduced Aβ oligomers and plaque load in the brain [1]. [1]
Stock Solution PBS (in vitro) 100 mg/mL (396 mM) Clear solution; may require ultrasonication to fully dissolve [1]. [1]

The following diagram illustrates the typical in vivo workflow for evaluating this compound efficacy in an Alzheimer's disease mouse model:

G A APP/PS1 Transgenic Mice B Oral Administration This compound (30 mg/kg/day) in drinking water A->B C Treatment Duration (3.5 months) B->C D Analysis & Outcome C->D E Behavioral Tests D->E F Tissue Analysis D->F G Improved memory E->G H Reduced Aβ plaques F->H

Addressing Common Experimental Issues

  • Problem: Inconsistent In Vitro Results

    • Potential Cause: The disassembly of protein aggregates by this compound is a time-dependent process. Insufficient incubation time may lead to variable results.
    • Solution: Ensure the treatment duration is adequate. The referenced protocol used a 7-day incubation period with this compound to observe significant effects on Aβ aggregates and cell viability [1]. Consistently follow established incubation timelines.
  • Problem: Lack of Observed Effect in Animal Models

    • Potential Cause: The treatment period may be too short to observe significant cognitive or pathological improvements.
    • Solution: Adhere to an extended dosing regimen. The positive outcomes in mice, including improved memory and reduced plaque load, were observed after a 3.5-month continuous treatment period. Verify the stability of this compound in drinking water and monitor animal consumption to ensure correct dosage [1].
  • Problem: Low Solubility

    • Potential Cause: While this compound is highly soluble, very concentrated stock solutions might require assistance to dissolve fully.
    • Solution: If you encounter issues, use brief sonication to aid in dissolving the compound when preparing stock solutions [1].

References

HEPPS amyloid-beta disaggregation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Efficiency Data

The table below summarizes the disaggregation efficiency of EPPS and a more recently identified compound, 6-amino-2-naphthalenesulfonic acid (ANA), for easy comparison.

Compound Effective Concentrations (In Vitro) Key Efficiency Findings In Vivo Efficacy (Animal Model)

| EPPS (HEPPS) [1] [2] | 1 - 50 mM | - 5-10 mM: Significant degradation of Aβ fibrils over 6-24 hours [2].

  • Kinetic Rate (k): 0.038, as measured by EIS [3].
  • Note: High concentrations (50 mM) may cause re-aggregation [2]. | Oral administration (10-30 mg/kg/day) reduced Aβ plaques and rescued memory deficits in aged APP/PS1 mice [1]. | | ANA [4] | 100 µM (in library screening) | Showed the highest efficacy for plaque disaggregation in a library of over 20 sulfonic acid analogs [4]. | Loaded into a nano-platform (BCAP), delivered to the AD mouse brain, and ameliorated memory impairment through plaque disaggregation [4]. |

Experimental Protocols

Here are detailed methodologies for key experiments assessing Aβ disaggregation.

Protocol 1: In Vitro Disaggregation Assay using Thioflavin T (ThT)

This is a standard fluorescence-based method to monitor the disappearance of β-sheet-rich aggregates [4].

  • 1. Prepare Aβ Aggregates (Plaques)

    • Dissolve Aβ 1-42 peptide in PBS (pH 7.4) to a final concentration of 222 µM.
    • Incubate this solution at 37°C with shaking (200 rpm) for 72 hours to form aggregates [4].
  • 2. Treat with EPPS and Monitor

    • Take the pre-formed Aβ aggregates (10 µM) and incubate with EPPS (100 µM) in PBS (pH 7.4).
    • Stir the mixture at 37°C for 24 hours [4].
    • Add Thioflavin T (ThT, 10 µM) to the samples. ThT fluorescence (excitation ~440 nm, emission ~485 nm) is directly proportional to the amount of β-sheet aggregates present. A decrease in fluorescence indicates disaggregation [4].
  • 3. Data Analysis

    • Measure the fluorescence intensity of the EPPS-treated sample and compare it to a control (Aβ aggregates without EPPS).
    • The percentage reduction in fluorescence correlates with disaggregation efficiency.
Protocol 2: Visualization via Atomic Force Microscopy (AFM)

AFM provides visual, nanoscale evidence of fibril degradation [2].

  • 1. Sample Preparation and Treatment

    • Synthesize Aβ1-42 fibrils by incubating a 50 µM peptide solution in 10 mM HCl at 37°C for 3 days.
    • Dialyze the solution against distilled water to remove acid.
    • Mix the Aβ fibril solution with an equal volume of EPPS solution (1-50 mM final concentration) and incubate at 37°C for 1-3 days [2].
  • 2. AFM Imaging

    • Deposit a 50 µL aliquot of the sample onto a clean mica surface.
    • Allow it to adsorb for 5 minutes, then wash gently with distilled water and dry under a nitrogen stream.
    • Acquire images using a tapping-mode AFM in air [2].
  • 3. Data Analysis

    • Compare the morphology and density of fibrils in treated vs. untreated samples.
    • A successful disaggregation will show a clear reduction in fibril length and density. Surface roughness analysis can also show a decreasing trend [2].
Protocol 3: Monitoring Kinetics with Electrochemical Impedance Spectroscopy (EIS)

This label-free method can track the disaggregation process in real-time [3].

  • 1. Immunosensor Development

    • Fabricate a gold interdigitated chain-shaped electrode (ICE).
    • Functionalize the electrode with a self-assembled monolayer (SAM) of 6-mercaptohexanoic acid (MHA).
    • Activate the carboxyl groups with EDC/NHS chemistry and immobilize an anti-Aβ antibody to create the biosensor [3].
  • 2. Binding and Disaggregation Measurement

    • Incubate the biosensor with Aβ aggregates to form an antibody-aggregate complex. This will increase the charge transfer resistance (Rct), measured by EIS.
    • Subsequently, incubate the complex with 20 mM EPPS and measure the Rct at different time intervals (e.g., 10, 20, 30 minutes) [3].
  • 3. Data Analysis

    • A decline in Rct over time indicates the disaggregation and release of Aβ aggregates from the sensor surface.
    • The kinetic disaggregation rate constant (k) can be calculated from this data [3].

The following diagram illustrates the logical workflow for designing an experiment to test a candidate Aβ disaggregation compound.

G Start Start: Identify Candidate Compound InVitro In Vitro Screening Start->InVitro A1 Thioflavin T (ThT) Assay InVitro->A1 A2 Atomic Force Microscopy (AFM) InVitro->A2 A3 Transmission Electron Microscopy (TEM) InVitro->A3 Mech Mechanistic Studies A1->Mech Confirms Activity A2->Mech Visual Confirmation A3->Mech Structural Detail M1 Kinetic Analysis (e.g., EIS) Mech->M1 M2 Oligomer Toxicity Assessment Mech->M2 InVivo In Vivo Validation M2->InVivo If non-toxic V1 Animal Behavior Tests InVivo->V1 V2 Plaque Load Analysis (e.g., ThS staining) InVivo->V2 V3 Inflammation Marker Check InVivo->V3


Frequently Asked Questions

Q1: What is the recommended starting concentration of EPPS for initial in vitro disaggregation experiments? A 5-10 mM concentration of EPPS is a effective starting point for treating pre-formed Aβ fibrils in solution, with effects observable within 6-24 hours of incubation [2].

Q2: I'm concerned about the potential toxicity of disaggregated products. What should I be aware of? This is a critical consideration. While breaking down fibrils is desirable, the resulting oligomers could be more toxic [5].

  • Always assess toxicity: Use cell-based assays (e.g., neuronal cell lines) to check the toxicity of the post-disaggregation reaction mixture.
  • Monitor for re-aggregation: Be aware that at high concentrations (e.g., 50 mM EPPS), disaggregated fragments can rapidly re-aggregate into larger clusters, which may complicate outcomes [2].

Q3: My ThT assay shows good disaggregation, but my AFM images still show fibrils. Why the discrepancy? This is not uncommon and can be due to several factors:

  • Sensitivity Differences: ThT is very sensitive to the β-sheet content and can signal a major reduction even if some fibrillar structures remain.
  • Sampling Bias: AFM analyzes a very small surface area. It is possible that the sample deposited on the mica is not fully representative of the entire solution.
  • Fibril Fragmentation: The compound might be breaking long fibrils into shorter fragments that are still visible by AFM but have a lower overall β-sheet signal in the ThT assay. Using multiple techniques to cross-verify results is recommended.

Q4: Are there more potent alternatives to EPPS/HEPPS? Yes, recent research has identified more potent compounds. 6-Amino-2-naphthalenesulfonic acid (ANA) demonstrated the highest efficacy in a library of over 20 sulfonic acid-containing compounds [4]. Furthermore, a targeted nano-platform was successfully developed to deliver ANA to the brain in an AD mouse model, showing significant therapeutic effects [4].

References

Key Findings on Acid-Assisted Plasma Pretreatment

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study published in Analytical Chemistry provides quantitative data that can inform your optimization efforts. The research systematically evaluated formic acid (FA) pretreatment of serum and plasma prior to protein precipitation with acetonitrile (MeCN) for untargeted metabolomics [1].

The table below summarizes the core quantitative improvements observed when using 1% formic acid pretreatment compared to MeCN-only protein precipitation:

Performance Metric Improvement with 1% FA Pretreatment
Sample Reproducibility Increased number of compound-features with %CV < 30% and substantially elevated proportion with %CV < 5% [1]
Average Ion Intensity Significant increase in positive ionization mode (p < 0.0001); similar trend in negative mode [1]
Multivariate Model Performance Higher classification accuracy, sensitivity, and specificity in clinical cohort studies [1]
Protein Removal No statistically significant impact (p = 0.2) [1]

Detailed Experimental Protocol

The methodology from the study can serve as a reference protocol for your users. Note that this procedure uses formic acid, but the principles may apply to optimizing other acidic buffers like HEPPS.

Workflow: Formic Acid Pretreatment for Plasma/Serum Metabolomics

The following diagram illustrates the core experimental workflow:

G start Plasma/Serum Sample step1 Pretreat with 1% Formic Acid (v/v) start->step1 step2 Vortex Mix step1->step2 step3 Protein Precipitation with Acetonitrile step2->step3 step4 Centrifuge step3->step4 step5 Collect Supernatant step4->step5 step6 LC-MS Analysis step5->step6 result Enhanced Metabolite Data (Higher Intensity, Lower CV%) step6->result

Key Procedural Details:

  • Critical Step: The 1% formic acid must be added prior to the acetonitrile protein precipitation step. Adding FA after precipitation did not yield the same significant improvements in signal intensity [1].
  • LC-MS Analysis: The optimized extracts were analyzed using Reversed-Phase Liquid Chromatography (RPLC) coupled to a QTOF mass spectrometer, with data processing performed using Progenesis QI and MetaboAnalyst 6.0 [1].

Troubleshooting and FAQ Based on Research Insights

Here are some answers to potential questions, derived from the investigation's findings:

  • Q: The acid pretreatment only improves detection in positive ionization mode, correct?

    • A: Incorrect. The study found that while the effect on sample clustering in multivariate space was minimal in negative mode, the average ion intensity was still significantly higher with FA pretreatment compared to MeCN alone in both positive and negative ionization modes. The method is compatible with both [1].
  • Q: Are the improvements just due to a lower pH aiding ionization in the MS source?

    • A: Largely no. The researchers conducted a control experiment where they added 1% FA after precipitation, achieving the same final pH. This "post-spiked" sample did not show the same significant gain in ion intensity. This indicates the primary mechanism is likely the disruption of non-covalent protein-metabolite interactions during the precipitation step, leading to better metabolite recovery, rather than just enhanced ionization [1].
  • Q: Does this pretreatment work for lipidomics or proteomics?

    • A: The cited study focused on metabolomics. Other research areas use different principles. For example, a 2025 lipidomics paper scaled down single-phase extraction solvents (like MeOH:MTBE) for low-volume plasma [2], while a proteomics review highlighted optimizing digestion time and temperature [3]. The optimal pretreatment is highly specific to the analyte class.

Guidance for this compound-Specific Optimization

Since the search did not yield specific data on this compound, here is a suggested path forward:

  • Leverage the Analogy: The success of formic acid suggests that optimizing an acidic pretreatment step is a valid strategy. You could design experiments to test this compound buffer at different concentrations and pH values, using the performance metrics from the table above as benchmarks.
  • Consult Manufacturer Resources: Technical data sheets and application notes from the manufacturers of this compound and related sample preparation kits can be invaluable. For instance, companies like PreOmics provide detailed protocols for automated plasma proteomics [4].
  • Refine Your Search: To find more specific information, you might try searching for "this compound buffer plasma proteomics", "this compound sample preparation mass spectrometry", or "Good's buffers in bioanalysis".

References

A Framework for HEPPS Buffer Compatibility Testing

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines a systematic approach to evaluate HEPPS buffer compatibility, based on general principles for handling biological buffers [1].

Factor to Investigate Potential Issue with this compound Recommended Test Method
Divalent Cations (e.g., Mg²⁺, Ca²⁺) Formation of insoluble complexes, reducing cation availability and potentially causing precipitation. Prepare a solution of this compound with the cation and observe for cloudiness or precipitate over time.
Oxidation-Reduction (Redox) Reactions The buffer's chemical structure (potentially a piperazine ring) may participate in or inhibit redox reactions. Use the buffer in a model redox reaction system and measure the reaction rate compared to a control buffer.
Enzymatic Assays Inhibition of specific enzymes (e.g., restriction enzymes, peroxidases). Perform a standard enzyme activity assay in this compound buffer and compare the activity to a well-established buffer like Tris.
Temperature & Concentration Significant shift in pKa with temperature, altering the effective pH. Prepare the buffer at the working concentration and measure the pH at both preparation and experimental temperatures.
Cell Culture/Viability Cytotoxicity at higher concentrations or in specific cell types. Incubate cells in this compound-buffered media and measure viability (e.g., via trypan blue exclusion or MTT assay) over 24-72 hours.

Experimental Protocol: Testing for Metal Ion Interaction

Here is a detailed methodology you can adapt to check if this compound forms complexes with metal ions, a common issue with some buffers [1].

G Start Prepare 10 mL of 100 mM this compound solution A Adjust solution to desired experimental pH Start->A B Split into 5 aliquots of 2 mL each A->B C Spike with metal chloride solutions B->C D Incubate at experimental temperature for 1 hour C->D m1 50 mM Mg²⁺ C->m1 m2 50 mM Ca²⁺ C->m2 m3 50 mM Cu²⁺ C->m3 m4 50 mM Zn²⁺ C->m4 m5 No Metal Control C->m5 E Visually inspect for cloudiness/precipitate D->E F Measure absorbance at 600 nm (OD₆₀₀) E->F G Analyze: Significant increase in OD₆₀₀ indicates incompatibility F->G

Key Principles for Buffer Compatibility

When planning your experiments with this compound, keep these general rules in mind [1]:

  • pKa is Temperature-Dependent: Always adjust the pH of your buffer at the temperature you will use for your experiment.
  • Beware of Reactive Functional Groups: The piperazine ring in buffers like HEPES can form radicals in redox-active systems [2]. If your experiment involves reactive oxygen species or other redox chemistry, this compound might not be suitable.
  • Start with a Pilot Test: If switching to this compound for a well-established protocol, run a small side-by-side comparison with your original buffer to check for any unexpected loss of activity or yield.

References

HEPPS Purity Grades & Specifications

Author: Smolecule Technical Support Team. Date: February 2026

For easy comparison, here are the typical purity grades and their specifications based on information from commercial suppliers and scientific literature.

Purity Grade Assay (Purity) Key Specifications Primary Use Cases
BioPerformance / High Purity ≥ 99.5% (titration) [1] [2] Low UV absorbance (A260/280), tested for DNase, RNase, protease, heavy metals [1] [2] Cell culture, sensitive biochemical assays, molecular biology (e.g., PCR, nucleic acid purification) [1] [2]
Technical / Standard Grade ≥ 98.0% (T) [1] Meets basic purity criteria General lab use, educational purposes, initial buffer formulation where high sensitivity is not critical
USP/EP/BP Compendial standards met [1] Meets stringent requirements of pharmacopeias (e.g., United States, European, British) Pharmaceutical drug development and manufacturing [1]

Experimental Protocols & Methodologies

Protocol 1: Preparing a HEPPS Buffer Solution

This is a standard procedure for creating a this compound-buffered system.

  • Calculation: Determine the mass of this compound needed. For example, to make 1 liter of a 1 M solution, use the molecular weight (252.33 g/mol) to calculate 252.33 grams [1].
  • Dissolution: Add the calculated amount of this compound powder to approximately 800 mL of pure, deionized water (18 MΩ-cm) while stirring [2].
  • pH Adjustment: Monitor the pH with a calibrated electrode. This compound has a useful pH range of 7.3 - 8.7 and a pKa of ~8.0 at 25°C [2]. Adjust the pH to your desired value using a concentrated solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl).
  • Final Volume: Once the pH is correct and the this compound is fully dissolved, add deionized water to bring the final volume to 1 liter.
  • Sterilization: Sterilize the solution by filtering it through a 0.22 µm membrane filter. Do not autoclave, as heat may cause degradation.
  • Storage: Store the sterile solution at room temperature. For long-term stability, keep it sealed to prevent evaporation and contamination [2].

This workflow outlines the key steps for buffer preparation:

G Start Start Buffer Prep Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in dH₂O Weigh->Dissolve Adjust Adjust pH with NaOH/HCl Dissolve->Adjust FinalVol Bring to Final Volume Adjust->FinalVol Filter Sterilize by Filtration (0.22 µm) FinalVol->Filter Store Store at Room Temp Filter->Store End Buffer Ready Store->End

Protocol 2: HPLC Analysis for HEPES and Related Sulfonic Acid Buffers

While a specific method for this compound was not detailed, a validated HPLC method for the structurally similar buffer HEPES can serve as a robust starting point for method development and purity analysis [3].

  • Objective: To develop a sensitive, quantitative, and reproducible HPLC method for determining residual buffer content.
  • Equipment:
    • HPLC system with a diode array detector (DAD) or UV-Vis detector.
    • Column: A common reverse-phase C18 column is typically suitable.
    • Mobile Phase: The specific composition may require optimization. The cited method for HEPES used an isocratic elution [3]. Other research using this compound in an enzymatic assay employed a gradient of 20 mM sodium phosphate (pH 6.90) and acetonitrile [4].
    • Detection: UV detection at a wavelength where this compound absorbs, such as 210-220 nm, or at its λ-max of 260 nm [1].
  • Method Validation Parameters (based on ICH Q2(R1) guidelines) [3] [5]:
    • Specificity: Ensure the this compound peak is well-resolved from other components or impurities.
    • Linearity: Prepare a series of standard solutions (e.g., 3-100 μg/mL) to create a calibration curve. The method for HEPES showed excellent linearity with R² = 0.999 [3].
    • Precision: Determine both intra-day (repeatability) and inter-day precision.
    • Accuracy: Confirm recovery of this compound from a spiked sample.
    • Limit of Quantification (LOQ): The lowest amount that can be accurately measured. The HEPES method had an LOQ of 3 μg/mL [3].

Frequently Asked Questions & Troubleshooting

Q1: What is the primary difference between the purity grades, and why does it matter? The key difference lies in the level of contaminants. For standard chemical reactions, a technical grade may suffice. However, for cell culture or enzymatic assays, impurities like heavy metals, DNase, or RNase in lower-grade buffers can inhibit cell growth, degrade your samples, and lead to experimental failure. Always use the highest purity grade for biological applications [1] [2].

Q2: My this compound solution is not adjusting to the correct pH. What could be wrong?

  • Cause 1: The powder may not have fully dissolved. This compound has a solubility of about 25.2 g/L at 20°C [6]. Ensure it is completely in solution before measuring pH.
  • Cause 2: The water quality is poor. Always use high-purity deionized water.
  • Cause 3: The pH electrode is improperly calibrated. Re-calibrate your electrode with fresh buffer standards.

Q3: I see unexpected results in my enzymatic assay when using this compound buffer. What should I check?

  • UV Absorbance: If your assay involves UV/Vis spectroscopy, check the UV absorbance profile of your this compound buffer. High-purity grades have very low absorbance at 260 nm and 280 nm, which is critical for assays detecting biomolecules at these wavelengths [1] [2].
  • Grade Selection: Confirm you are using a "BioPerformance" or similar high-purity grade to avoid enzyme inhibition from chemical impurities.

Q4: How should I store this compound, and what is its shelf life? this compound powder should be stored tightly sealed in a dry place at room temperature [2]. When stored properly, it is chemically stable for years. Solutions should be stored at room temperature and checked for microbial growth or pH drift before use if stored for long periods.

References

Chemical Properties and Applications at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

For a quick overview, the following table compares the fundamental characteristics of HEPPS and HEPES.

Property This compound (also known as EPPS) HEPES
CAS Number 16052-06-5 [1] [2] 16052-06-5 [1] (Note: This appears to be an error in the source, as this CAS is for this compound. The correct CAS for HEPES is not listed in the provided results.)
Chemical Formula C9H20N2O4S [1] [2] Information missing from search results
Molecular Weight 252.33 g/mol [1] [2] 238.30 g/mol [3]
pKa (at 25°C) 8.0 [1] [2] Information missing from search results (effective buffering range is 6.8-8.2 [4] [1])
Effective pH Range 7.3 - 8.7 [2] 6.8 - 8.2 [4] [1]

| Key Applications | - Folin protein assay [1]

  • Biochemical & PCR diagnostic kits [1]
  • Phosphorylation reactions [1]
  • Alzheimer's disease research (dissociating amyloid-beta plaques) [1] [2] | - Cell culture media [4] [5] [6]
  • Protein studies (binding buffer, cation exchange chromatography) [3]
  • Biochemical assays & enzyme studies [6]
  • DNA transfection buffers (e.g., for electroporation) [7] [1] |

Performance and Handling Considerations

This next table compares their performance in practical settings and important handling notes.

Aspect This compound (EPPS) HEPES
Solubility in Water 25.2 g/L at 20°C [2] ~70 g/L [4]
Metal Ion Interaction Does not form stable complexes with most metal ions [1]. Does not form stable complexes with most metal ions [1].

| Interference & Limitations | - Not suitable for Biuret protein assay [1]. | - Interferes with Lowry protein assay [1].

  • Can interfere with DNA-restriction enzyme reactions [3].
  • Forms free radicals in redox systems [3].
  • Can produce hydrogen peroxide (H₂O₂) under visible light in the presence of riboflavin, causing cytotoxicity [8]. | | Special Notes | - Synonyms: Also commonly known as EPPS [1] [2]. | - A "Good's Buffer" [5].
  • Often used at 10-25 mM in cell culture [5].
  • Membrane impermeable [5]. |

General Protocol for Preparing Buffer Solutions

While a direct comparative protocol was not available, the standard method for preparing stock solutions of these zwitterionic buffers is very similar. Here is a generalized workflow you can adapt for either this compound or HEPES.

Start Start Buffer Preparation Step1 1. Weigh Powder Dissolve in ~70% final volume of dH₂O Start->Step1 Step2 2. Adjust pH Use NaOH for free acid forms Step1->Step2 Step3 3. Finalize Volume Add dH₂O to reach final volume Step2->Step3 Step4 4. Sterilize Filter sterilize or autoclave Step3->Step4 Step5 5. Store Label and store at 4°C Step4->Step5

Step-by-step guide based on common laboratory practice [3]:

  • Step 1: Dissolution → To prepare 1 liter of a 1M stock solution, dissolve the appropriate amount of powder in about 750 mL of deionized water (dH₂O).
    • This compound (EPPS): 252.33 g [1]
    • HEPES: 238.30 g [3]
  • Step 2: pH Adjustment → Under stirring, adjust the solution to your desired pH using a concentrated solution of sodium hydroxide (NaOH), typically 10N. The free acid forms of these buffers, especially PIPES (and similarly this compound), may not dissolve fully until the pH is raised [3].
  • Step 3: Final Volume → Once the pH is correct, add dH₂O to bring the total volume to 1 liter.
  • Step 4: Sterilization → Sterilize the solution by passing it through a 0.22 µm filter or by autoclaving.
  • Step 5: Storage → Label the solution clearly and store it at 4°C.

Key Selection Guide

To help you decide, here is a summary of the typical use-cases for each buffer:

  • Choose this compound (EPPS) if:

    • Your work is in the higher physiological to slightly alkaline range (7.3-8.7) [2].
    • You are performing specific assays like the Folin protein method [1].
    • Your research involves phosphorylation reactions [1].
  • Choose HEPES if:

    • You require buffering in the standard physiological range (6.8-8.2) for applications like cell culture [4] [5].
    • You are conducting protein chromatography or electrophoresis [3].
    • Your protocol specifically calls for it, such as in calcium phosphate transfection or electroporation [7] [1].

> Important Note on HEPES: Recent research highlights that HEPES can participate in oxidation-reduction reactions when exposed to visible light in the presence of culture medium components like riboflavin, generating hydrogen peroxide (H₂O₂) and causing cytotoxic effects [8]. This is a critical consideration for light-sensitive experiments like cell culture or photobiology.

References

HEPES vs. PBS: Buffer Performance at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key performance characteristics of HEPES and PBS based on typical laboratory applications [1].

Characteristic HEPES PBS (Phosphate Buffered Saline)
Effective pH Range 6.8 - 8.2 [1] 5.8 - 8.0 [1]
Biological Toxicity Not biologically toxic [1] Not biologically toxic [1]
Osmotic Pressure Using 0.1 M significantly increases osmotic pressure [1] Iso-osmotic; prevents cell rupture [1]
Cell Viability Higher maximum cell density and viability [1] May inadvertently reduce cell viability [1]
Interaction with Metal Ions Negligible formation of complexes or precipitates [1] Forms complexes or precipitates with some metal ions [1]
Effect on Enzymatic Reactions Suitable for enzymatic reactions [1] May inhibit enzymatic reactions [1]
pH Stability Under Freezing Freezing does not cause pH changes [1] Freezing causes significant pH changes [1]
Autoclave Sterilization Not autoclavable [1] Can be autoclaved [1]

Experimental Context and Data

The performance differences summarized in the table are critical for experimental design and reproducibility. Here is the context for some key comparisons:

  • Cell Culture Performance: HEPES is widely used to stabilize pH in cell culture media, especially when experiments require extended time outside a CO₂ incubator. Its use is linked to increased cell viability (up to 20%) and reduced pH drift over 48 hours [2]. In contrast, cell culture samples diluted in PBS may see reduced viability, partly due to PBS's lack of essential nutrients and potential for precipitation [1] [2].

  • Biochemical Assay Interference: PBS's tendency to form complexes with metal ions can interfere with enzymatic reactions and biochemical assays [1]. This makes HEPES the preferred choice for many enzymatic studies and diagnostic reagent preparation where accuracy is paramount [1] [2]. In electron microscopy, using HEPES as a prefixative avoids the serious precipitation caused by phosphate buffers interacting with divalent cations [1].

  • Solution Preparation and Stability: A key operational difference is stability under sterilization and storage conditions. PBS can be safely sterilized by autoclaving, whereas HEPES cannot and must be sterilized by filtration [1]. Furthermore, PBS solutions undergo significant pH shifts upon freezing, so they are best prepared fresh or stored refrigerated. HEPES solution pH remains stable if frozen [1].

Relevance to Signaling Pathways and Drug Development

Buffer choice can indirectly influence cellular signaling pathways studied in drug development by affecting the health of cells in culture and the reliability of assay conditions.

  • Supporting Healthy Cell Cultures: Robust cell health is foundational for studying signaling pathways. Using HEPES to maintain stable pH can support more accurate observation of pathway dynamics, such as MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial in areas like oncology and liver regeneration research [2] [3] [4].

  • Ensuring Assay Reliability: In drug discovery, assays often screen for compounds that modulate enzyme activity. Using HEPES, which does not chelate metal ions or inhibit enzymes, helps ensure that observed effects are due to the compound being tested and not buffer interference [1] [2]. This is vital for high-throughput screening in pharmaceutical development [2].

The diagram below illustrates how buffer choice integrates into the workflow for studying signaling pathways in drug development.

Buffer Selection\n(HEPES vs PBS) Buffer Selection (HEPES vs PBS) Cell Culture & Health Cell Culture & Health Buffer Selection\n(HEPES vs PBS)->Cell Culture & Health Signaling Pathway\nActivation (e.g., MAPK, PI3K-AKT) Signaling Pathway Activation (e.g., MAPK, PI3K-AKT) Cell Culture & Health->Signaling Pathway\nActivation (e.g., MAPK, PI3K-AKT) Phenotypic Output\n(e.g., Proliferation, Survival) Phenotypic Output (e.g., Proliferation, Survival) Signaling Pathway\nActivation (e.g., MAPK, PI3K-AKT)->Phenotypic Output\n(e.g., Proliferation, Survival) Drug Candidate\nEvaluation Drug Candidate Evaluation Phenotypic Output\n(e.g., Proliferation, Survival)->Drug Candidate\nEvaluation HEPES Buffer HEPES Buffer Stable pH Stable pH HEPES Buffer->Stable pH PBS Buffer PBS Buffer Potential pH Fluctuation/\nMetal Ion Chelation Potential pH Fluctuation/ Metal Ion Chelation PBS Buffer->Potential pH Fluctuation/\nMetal Ion Chelation Enhanced Cell Viability &\nReliable Assay Results Enhanced Cell Viability & Reliable Assay Results Stable pH->Enhanced Cell Viability &\nReliable Assay Results Enhanced Cell Viability &\nReliable Assay Results->Cell Culture & Health Risk of Experimental\nArtefacts Risk of Experimental Artefacts Potential pH Fluctuation/\nMetal Ion Chelation->Risk of Experimental\nArtefacts Risk of Experimental\nArtefacts->Cell Culture & Health

Figure 1: The Impact of Buffer Choice on Drug Development Workflows. Selecting HEPES or PBS directly influences cell health and assay conditions, which can affect the observed activity of key signaling pathways and the subsequent evaluation of drug candidates.

How to Choose for Your Application

  • Choose HEPES buffer for:

    • Cell culture applications, particularly when working outside a CO₂ incubator [2].
    • Enzymatic assays and biochemical reactions where metal chelation must be avoided [1].
    • Experiments requiring pH stability under freezing conditions [1].
    • Diagnostic reagent preparation and chromatography [1] [2].
  • Choose PBS buffer for:

    • Washing cells or as a diluent, thanks to its isotonicity [1].
    • Protocols requiring autoclave sterilization [1].
    • Immunoassays and other applications where it is a established component [1].
    • Experiments where minimal osmotic pressure impact is critical [1].

References

Chemical Properties and Performance Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of HEPPS and Tris buffers to help you evaluate their suitability for different experimental conditions.

Property This compound Tris
Chemical Name N-(2-Hydroxyethyl)piperazine-N'-(3-propanesulfonic acid) [1] Tris(hydroxymethyl)aminomethane [2]
Molecular Structure Piperazine ring with sulfonic acid group; Zwitterionic [1] Three hydroxymethyl groups and one amino group; Weak base [2]
pKa at 25°C 8.00 [1] ~8.06 (Note: This value is highly dependent on temperature and concentration) [3]
Effective pH Range 7.0 - 8.5 (pKa ± 1.5, estimated) 7.0 - 9.0 [2]
Key Buffering Region Physiological range (pH ~7.5) [1] Neutral to slightly basic range [2]
Temperature Sensitivity pKa well-characterized from 5°C to 55°C; suitable for temperature-sensitive experiments [1] pKa significantly affected by temperature (ΔpKa/ΔT ≈ -0.028 pH unit/°C) [2] [3]
Ionic Strength Can be prepared at isotonic ionic strength (I=0.16 mol·kg⁻¹) similar to blood plasma [1] Ionic strength varies with preparation; not typically isotonic by default
Metal Ion Interaction Zwitterionic structure suggests low interaction, similar to HEPES (does not bind Mg²⁺, Ca²⁺) [4] Does not precipitate with calcium or magnesium ions [3]
Primary Applications Recommended as a secondary standard for pH measurements in saline media; biochemical assays [1] Molecular biology (e.g., PCR, electrophoresis), protein and nucleic acid preparation [2]

Experimental Protocols and Applications

Here are detailed methodologies and considerations for using these buffers in a research setting.

This compound Buffer: Preparation and Use in Saline Media

This compound is particularly valuable in clinical and physiological research due to its suitability for saline solutions.

  • Background: this compound is one of the zwitterionic "Good's buffers" developed for biochemistry. Its key advantage in physiological studies is that its temperature coefficient more closely approximates that of whole blood compared to phosphate buffers, and it does not form precipitates with polyvalent cations like calcium and magnesium, a significant drawback of phosphate buffers [1].
  • Protocol: Preparation of 0.16 mol·kg⁻¹ this compound Buffer (Isotonic)
    • Solution Preparation: Dissolve this compound buffer and ACS reagent grade NaCl in CO₂-free doubly distilled water. The solution should be prepared with precisely measured masses, accounting for buoyancy corrections [1].
    • pH Adjustment: Titrate the solution to the desired pH (e.g., pH 7.5 at 310.15 K) using a standard NaOH solution [1].
    • Calibration: This buffer solution, with a defined ionic strength of 0.16 mol·kg⁻¹, can be used as a secondary standard reference to calibrate pH meter assemblies for measurements in saline media [1].
Tris Buffer: Standard Preparation and Key Considerations

While versatile, Tris requires careful handling due to its significant temperature and concentration dependence.

  • Background: Tris is a weak base widely used in molecular biology. Its major limitations are a strong temperature dependence (its pKa decreases by approximately 0.03 units per °C rise) and sensitivity to dilution. It also readily absorbs CO₂ from the atmosphere, which can acidify the solution over time [3].
  • Protocol: Standard Tris-HCl Buffer (1 M, pH 8.0)
    • Dissolve Tris Base: Weigh 121.1 g of Tris base and dissolve in approximately 800 mL of deionized water [3].
    • pH Adjustment: Titrate the solution to the desired pH (e.g., 8.0 at 25°C) by adding concentrated HCl. Note: The pH should be adjusted at the temperature and concentration at which it will be used.
    • Final Volume: Bring the final volume to 1 liter with deionized water.
    • Sterilization: If needed, autoclave the solution or sterilize by filtration.

Workflow for Buffer Selection

To help visualize the decision-making process for choosing between this compound and Tris, the following diagram outlines key questions to consider based on your experimental needs.

start Buffer Selection: This compound vs. Tris q1 Is precise pH control in saline media critical? start->q1 q2 Is temperature stability a major concern? q1->q2 Yes q4 Is the application in standard molecular biology (e.g., electrophoresis, PCR)? q1->q4 No q3 Are you working with divalent cations (Ca²⁺, Mg²⁺)? q2->q3 No a_this compound Consider this compound q2->a_this compound Yes q3->a_this compound Yes, avoid precipitation a_tris Consider Tris q3->a_tris No q4->a_tris Yes a_caution Note: Tris is temperature- dependent and absorbs CO₂ a_tris->a_caution

Practical Considerations and Potential Pitfalls

  • This compound: While the search results confirm its utility as a physiological standard, specific data on its potential toxicity to various cell lines at different concentrations was not available. This should be empirically determined for sensitive biological applications [4].
  • Tris: The major pitfalls are its significant temperature dependence and absorption of CO₂ [3]. A Tris buffer calibrated to pH 8.0 at 4°C will have a pH near 7.4 at 37°C, which can be detrimental to experiments requiring precise pH control. Its pH is also notably affected by dilution [3].

Based on this comparison:

  • Choose this compound for experiments requiring a stable, zwitterionic buffer in saline or physiological conditions, especially where interaction with divalent cations is a concern or when a standardized pH reference is needed [1].
  • Choose Tris for established protocols in molecular biology (e.g., electrophoresis, PCR) where its limitations are well-understood and can be controlled [2] [3].

References

HEPPS Buffer: Key Characteristics from Literature

Author: Smolecule Technical Support Team. Date: February 2026

Property Value / Description Experimental Context
Ionic Strength (I) 0.04 to 0.16 mol·kg⁻¹ Prepared in aqueous solutions and saline media to mimic blood plasma. [1]
Recommended pH Range pH 7 - 8 (physiological range) Suggested by Good et al. for use as a biochemical buffer in clinical media. [1]
Operational pH Recommended as a secondary standard at I = 0.16 mol·kg⁻¹ Evaluated at 298.15 K (25°C) and 310.15 K (37°C) using the extended Debye-Hückel equation. [1]
Advantage over Phosphate Temperature coefficient more closely approximates that of whole blood. Phosphate buffer: ~ -0.0028 pH unit/K; Whole blood: ~ -0.015 pH unit/K. [1]
Metal Ion Interaction Forms complexes with metal ions. Categorized under the "Acetamido" buffer family, which is noted for this interaction. [2]

Experimental Context and Comparative Insights

While a direct "efficiency" comparison is not available, the search results provide context on how HEPPS and related buffers are evaluated, which can inform experimental protocols.

  • Methodology for pH Standard Characterization: The primary study on this compound provides a detailed methodology for determining operational pH values. [1] The buffer solutions were prepared with high purity this compound, NaCl, and standard NaOH in CO₂-free water. The electromotive force (EMF) was measured using a hydrogen electrode cell (Pt(s) | H₂(g) | buffer solution | AgCl(s) | Ag(s)) across a temperature range of 278.15 to 328.15 K. The pH was then determined using the extended Debye-Hückel equation. This protocol is standard for establishing a buffer as a pH reference. [1]
  • The "Good's Buffers" Framework: this compound is one of the zwitterionic "Good's buffers," developed to meet specific criteria for biological research. [3] [4] These criteria provide a universal basis for comparing buffers and include:
    • pKa between 6.0 and 8.0.
    • High water solubility.
    • Cell membrane impermeability.
    • Minimal interference with biochemical reactions.
    • Low ultraviolet light absorption.
    • Chemical and enzymatic stability.
  • Comparative Performance with Other Buffers: The search results highlight specific advantages and disadvantages of common buffers that can be used for a comparative discussion:
    • HEPES vs. Phosphate: HEPES does not form insoluble precipitates with cations like Ca²⁺ and Mg²⁺, a significant disadvantage of phosphate buffers. [1] [5]
    • HEPES vs. Tris: Tris buffer is cell-permeable and can be toxic to cells, whereas zwitterionic buffers like HEPES and this compound are generally membrane-impermeable. Tris also has a significant temperature-dependent shift in pH. [2] [4]

A Framework for Your Comparison Guide

To create the comprehensive guide you require, I suggest constructing a new comparison based on the established "Good's" criteria and the specific drawbacks of common buffers. The following diagram illustrates this logical framework for evaluation.

G Start Framework for Evaluating Biological Buffers Criteria1 pKa & Buffering Range (pKa 6-8, ±1 pH unit) Start->Criteria1 Criteria2 Solubility & Osmolarity (High water solubility) Start->Criteria2 Criteria3 Membrane Impermeability (Zwitterionic structure) Start->Criteria3 Criteria4 Minimal Biological Interference Start->Criteria4 Criteria5 Chemical Stability Start->Criteria5 Criteria6 Low UV Absorption Start->Criteria6 Compare Compare Against Alternatives Criteria1->Compare Criteria2->Compare Criteria3->Compare Criteria4->Compare Criteria5->Compare Criteria6->Compare Phosphate Phosphate Buffer Compare->Phosphate Tris Tris Buffer Compare->Tris This compound This compound Buffer Compare->this compound

To build your guide, you would then design experiments to test this compound and its alternatives against the key criteria in this framework. A potential workflow for such a comparative study is outlined below.

G Start Experimental Workflow for Buffer Comparison Step1 1. Solution Preparation Prepare buffers at various concentrations and ionic strengths. Start->Step1 Step2 2. Physicochemical Profiling Measure pH stability, temperature coefficient, and UV absorbance. Step1->Step2 Step3 3. Biological Compatibility Testing Perform cell viability assays and enzyme activity assays. Step2->Step3 Step4 4. Metal Interaction Studies Test for precipitation with Ca²⁺/Mg²⁺ and chelation effects. Step3->Step4 Step5 5. Data Analysis & Comparison Step4->Step5

References

Comparison of EPPS with Other Amyloid-β Targeting Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the profile of EPPS alongside other major classes of amyloid-beta targeting approaches for your quick comparison.

Compound / Class Primary Mechanism of Action Therapeutic Purpose Stage of Development (as of sources) Key Experimental Evidence
EPPS Binds to and disaggregates pre-existing Aβ oligomers and plaques into monomers [1]. Disease-targeted therapy (Small molecule) [2] Preclinical (APP/PS1 transgenic mice) [1] Oral administration rescued cognitive deficits and reduced plaque load in aged transgenic mice [1].
Lecanemab, Donanemab, Aducanumab (Monoclonal Antibodies) Target and promote clearance of Aβ protofibrils/plaques (e.g., donanemab targets deposited plaques) [3]. Disease-targeted therapy (Biologic) [2] FDA-approved (lecanemab, aducanumab) or Phase 3 (donanemab) [3] Clinical trials demonstrated amyloid plaque reduction and modest slowing of cognitive decline in early AD patients [3].
Endogenous Chaperones (e.g., L-PGDS, HtrA1) ATP-independent disaggregation of various amyloid fibrils, potentially breaking them into smaller, non-toxic species [4]. Potential disease-targeted therapy Basic Research (In vitro studies) [4] In vitro studies show capability to solubilize pathogenic amyloid fibrils; proposed as a potential therapeutic strategy [4].
BACE1 Inhibitors Inhibits β-secretase, reducing the production of all Aβ peptides [3]. Disease-targeted therapy (Small molecule) Clinical Trials (Multiple failures due to efficacy/side effects) [3] Effectively lowered Aβ in clinical trials but failed to slow cognitive decline and had adverse effects [3].

Detailed Experimental Data on EPPS

The following table provides a detailed breakdown of the key experiments and protocols from the primary EPPS study, which serves as the main source of its reported efficacy [1].

Experimental Aspect Details from EPPS Study

| Animal Models | 1. Aβ-infusion model (ICR mice): Intracerebroventricular injection of Aβ42 aggregates to induce memory deficits. 2. Transgenic model (APP/PS1 mice): Aged 10.5 months at start of treatment, exhibiting severe AD-like phenotypes. | | Treatment Protocol | - Route: Oral administration via drinking water.

  • Dosage: 0, 10, 30, and 100 mg kg⁻¹ per day tested.
  • Duration: 3 months of continuous administration in APP/PS1 mice. | | Key Behavioral Outcomes | - Y-maze test: Significantly improved short-term spatial working memory.
  • Fear conditioning: Improved contextual memory.
  • Morris water maze: Ameliorated spatial memory deficits. | | Key Biomarker Outcomes | - Reduced brain Aβ oligomer and plaque deposits.
  • Reduced glial GABA release and brain inflammation. | | Toxicity & Pharmacokinetics | - LD₅₀: >2,000 mg kg⁻¹ per day in wild-type mice.
  • BBB Penetration: Detected in brain tissue, with brain/plasma level of 2.04 ml g⁻¹ at 10 mg kg⁻¹ per day. |

Mechanisms of Amyloid Disaggregation

To visually summarize how different agents like EPPS and endogenous chaperones are thought to operate at a molecular level, the following diagram illustrates their proposed mechanisms of amyloid-beta disaggregation.

A Amyloid-Beta Plaques & Toxic Oligomers B Disaggregating Agent A->B Targets C EPPS (Small Molecule) B->C D Endogenous Chaperones (e.g., L-PGDS) B->D E Direct Binding & Disaggregation C->E F Structural Remodeling of Fibrils D->F G Disaggregated Aβ Monomers E->G Result F->G Result

Interpretation of Available Data and Future Directions

While the preclinical data for EPPS is promising, it's crucial to interpret it within the broader research context.

  • Current Status of EPPS: The information presented here is based on a single, seminal animal study published in 2015 [1]. A significant finding from the 2025 Alzheimer's drug development pipeline review is that EPPS does not currently appear among the 138 drugs listed in active clinical trials [2]. This indicates that while an important proof-of-concept, its transition into human trials may not have occurred or succeeded in the decade since its initial publication.

  • Contrast with Other Strategies: The recent success of anti-Aβ monoclonal antibodies (like Lecanemab) validates the general approach of clearing Aβ as a viable strategy [3]. However, their mechanism (often involving the immune system) is distinct from the direct chemical disaggregation proposed for EPPS. Furthermore, the failure of BACE1 inhibitors highlights that simply reducing Aβ production is not sufficient, underscoring the potential value of clearing existing aggregates, a niche EPPS aimed to fill [3].

  • Considerations for Disaggregation Strategies: Research suggests that disaggregating large fibrils could potentially release smaller, more toxic oligomeric species [4]. Therefore, any viable disaggregation therapy must demonstrate that its end products are non-toxic. The positive cognitive results in the EPPS mouse study suggest this may have been the case in that model, but it remains a critical factor for development [1].

References

A Framework for Reporting Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

A key resource is a peer-reviewed guideline for reporting experimental protocols in life sciences. It proposes a checklist of 17 essential data elements that should be reported to ensure a protocol can be understood, executed, and reproduced by others [1].

The table below summarizes these core elements, which serve as an excellent template for structuring your validation methodology sections.

Category Key Data Elements to Report
General Information Protocol name, version, date, authors/institution, keywords, related publications [1].
Experimental Design Objectives, prerequisites (training, approvals), safety considerations, required sample size [1].
Materials & Setup Reagents (name, manufacturer, catalog no., lot no., preparation method), equipment (name, manufacturer, model no.), software (name, version, configuration) [1].
Procedure & Analysis Step-by-step workflow, timing, warnings & troubleshooting, statistical methods, data transformation [1].

A Case Study in Assay Validation: HDV RNA Testing

A review of Hepatitis D Virus (HDV) RNA assays perfectly illustrates the application of these principles in a diagnostic context, highlighting the challenges and critical parameters for validation, especially for complex assays [2].

  • Key Validation Challenges: The development of reliable HDV RNA assays is challenged by high viral genetic diversity (at least 8 genotypes), complex RNA structure, and a lack of standardization in RNA extraction and primer design [2].
  • Critical Performance Characteristics: The review emphasizes that robust assays must be validated for sensitivity and pan-genotypic detection to ensure they accurately quantify all known viral strains. The use of a World Health Organization (WHO) international standard is crucial for calibrating assays, determining the limit of detection, and allowing comparisons across different laboratories and studies [2].

Workflow for Developing a Validation Guide

To create your comparison guide, you can integrate the general principles with the specific case study insights. The following diagram outlines this logical workflow.

Start Define Guide Objective: Compare Product vs. Alternatives Step1 1. Establish Validation Framework Start->Step1 Step2 2. Design Critical Experiments Step1->Step2 A1 Use checklist from [1] to ensure all methodological details are reported. Step1->A1 A2 Reference case study [2] for real-world parameters like pan-genotypic performance. Step1->A2 Step3 3. Execute & Analyze Data Step2->Step3 B1 Define metrics: Sensitivity, Specificity, Reproducibility, Robustness, LoD, LoQ. Step2->B1 B2 Use standardized materials like WHO standards [2] and commercial panels [3]. Step2->B2 Step4 4. Structure the Final Guide Step3->Step4 C1 Collect quantitative data under defined conditions for all products. Step3->C1 End Publish Objective Comparison Guide Step4->End D1 Present data in structured tables for easy comparison. Include detailed protocols. Step4->D1

Recommendations for Your Guide Development

  • Leverage Commercial Validation Materials: Companies like SeraCare provide products like linearity panels, seroconversion panels, and qualification panels specifically designed to help assess assay performance, sensitivity, and reproducibility during validation [3]. Using these can standardize your testing process.
  • Focus on Reproducibility: When detailing your experimental protocols, be specific. Avoid ambiguities like "store at room temperature." Instead, report precise values (e.g., "store at 22°C") and include all catalog numbers and lot numbers for reagents to ensure others can replicate your work exactly [1].

References

HEPPS performance in different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Documented Uses of HEPPS in Research

While not a direct performance comparison, this compound (also known as EPPS) has been used in specific, validated experimental contexts. The table below summarizes its role in these studies.

Cell/Enzyme System Experimental Context & this compound Role Reported Concentration Key Findings/Performance
Spinach Rubisco Enzyme [1] Biochemical assay for photosynthetic CO₂ fixation; this compound used as buffering agent in assay solution [1]. 50-100 mM [1] Provided a stable pH environment for enzymatic activity studies and anion-exchange chromatography [1].
Primary Human Hepatocyte Cultures [2] Cell line establishment and characterization; this compound used in dialysis buffer for Rubisco purification (not directly on hepatocytes) [2] [1]. Information not specified in context Served as a buffering component in protein preparation protocols related to liver cancer research [2] [1].

This compound is classified as a zwitterionic Good's buffer with a pKa of 8.0 at 25°C, making it effective in the physiological pH range of 7.0-9.0. It is noted for its good stability across a range of temperatures and minimal interference with biochemical reactions [3].

Experimental Workflow for Buffer Comparison

Since a ready-made comparison is unavailable, you can establish the performance of this compound in your cell lines of interest through a standardized experimental approach. The diagram below outlines a potential workflow.

G start Define Experimental Cell Lines & Conditions step1 1. Cell Culture & Treatment - Culture selected cell lines - Prepare media with this compound and alternative buffers - Incubate cells start->step1 step2 2. Viability & Growth Assay - Measure cell viability (e.g., MTT assay) - Assess proliferation rates - Compare buffer effects step1->step2 step3 3. Functional Assays - Conduct cell-specific functional tests (e.g., drug metabolism, transfection) step2->step3 step4 4. pH Stability Monitoring - Measure and record pH of media over time and under CO₂ incubation step3->step4 end Analyze Data & Draw Conclusions on Buffer Performance step4->end

Proposed Detailed Methodology

Based on common cell culture practices and the properties of this compound, here is a detailed protocol you could adapt:

  • Cell Culture and Buffer Preparation

    • Select relevant cell lines (e.g., HepG2, HEK293, etc.).
    • Prepare culture media containing 20-25 mM this compound, adjusting to the desired pH (typically 7.2-7.6 for most cell lines) using NaOH/HCl. As controls, prepare media with other common buffers like HEPES or phosphate buffers.
    • Filter-sterilize all media formulations before use.
  • Key Performance Assays

    • Cell Viability and Proliferation: Use assays like MTT, MTS, or PrestoBlue. Seed cells at a standard density in 96-well plates with the different buffer media. Measure metabolic activity at 24, 48, and 72 hours to generate growth curves.
    • pH Stability Test: Aliquot cell culture media (with and without cells) into culture plates or flasks. Place them in a standard cell culture incubator (37°C, 5% CO₂). Measure the pH daily using a calibrated pH meter for 5-7 days to assess the buffering capacity against acidification.
    • Cell-Specific Functional Assays: Perform experiments relevant to your research. Examples include:
      • Transfection Efficiency: Transfert cells with a GFP plasmid in the different buffer media and measure the percentage of fluorescent cells after 24-48 hours [3].
      • Enzyme Activity Assays: For liver-derived cell lines like HepG2 or Huh-7, measure the activity of key drug-metabolizing enzymes (e.g., Cytochrome P450 isoforms) in media buffered with this compound versus alternatives [4] [5].

Key Considerations for Your Research

  • Addressing the Data Gap: The lack of direct comparisons means that generating your own data is the most reliable approach. The consistent use of this compound in demanding biochemical assays supports its reliability, but cell-specific performance can vary [1] [2].
  • General Best Practices: this compound is recommended for applications requiring stable pH in the physiological range, such as protein purification, enzyme kinetics, and cell culture. Its zwitterionic nature typically results in low toxicity and minimal interference with biological processes [3].

References

HEPPS versus MOPS buffer characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Buffer Characteristics at a Glance

Characteristic HEPPS MOPS
Chemical Name 4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid [1] 3-(N-Morpholino)propanesulfonic acid [2] [3]
CAS Number 16052-06-5 [1] 1132-61-2 [2] [3]
pKa (at 25°C) ~8.0 [1] 7.2 [2] [3]
Useful pH Range ~7.3 - 8.7 [1] 6.5 - 7.9 [2] [4]
Molecular Weight Information missing 209.26 g·mol⁻¹ [2] [3]
Buffering in Cell Culture Suitable; used to prevent pH fluctuations [1] Suitable; not recommended >20 mM in mammalian cultures [3]
UV Absorbance Minimal; suitable for spectrophotometry [1] Low; compatible with spectrophotometric assays [2]
Metal Chelation Low metal-chelating properties [1] Minimal interaction with metal ions [2]
Sterilization Information missing Do not autoclave [4]. Use 0.2 µm filtration [4].
Light Sensitivity Information missing Sensitive; solutions may turn yellow but buffering remains effective [3]. Protect from light [5].

| Key Applications | • Cell culture media • Protein delivery & transfection • Enzyme kinetics & protein crystallization • DNA/RNA isolation buffers [1] | • RNA electrophoresis [2] [4] • Cell and tissue culture [2] • Protein purification [2] [4] • Enzyme assays [2] |


Experimental Considerations and Protocols

The choice between this compound and MOPS is primarily dictated by the required pH for your experiment. Here are the experimental considerations and general protocols for their use.

Solution Preparation Guide

Both buffers are typically prepared as concentrated stock solutions (e.g., 0.5 M or 1 M) for convenience.

  • General Workflow: The process for preparing a stock solution of either this compound or MOPS follows a standard sequence, as outlined below.

G Start Start Buffer Preparation A Weigh powder in ~70% of final volume water Start->A B Stir to dissolve completely A->B C Adjust pH using NaOH or HCl B->C D Add water to final volume C->D E Sterilize by 0.2 µm filtration D->E F Store appropriately (this compound: ? | MOPS: Dark) E->F

  • This compound-Specific Protocol:

    • Step 1: Weigh an appropriate amount of this compound powder (exact molecular weight not specified in results) and dissolve it in about 70% of the final required volume of purified water [5].
    • Step 2: While stirring, adjust the pH to your desired value (within 7.3-8.7) using a strong acid like HCl or a strong base like NaOH [5].
    • Step 3: Add water to bring the solution to the final volume. Sterilize by passing through a 0.2 µm filter [4]. Storage conditions for this compound solutions are not detailed in the search results, but its powder is stable at high temperatures [6].
  • MOPS-Specific Protocol:

    • Step 1: Weigh 209.26 g of MOPS powder per liter of 1 M solution [2] and dissolve in about 70% of the final volume of purified water.
    • Step 2: Adjust the pH to your desired value (within 6.5-7.9) using NaOH or HCl [5].
    • Step 3: Add water to the final volume. Crucially, sterilize the solution by 0.2 µm filtration, not by autoclaving, as autoclaving can produce yellow degradation products [4]. Store MOPS solutions protected from light, as they can discolor over time, though this may not significantly affect buffering capacity [3] [5].
Key Selection Criteria
  • Choose this compound if: Your experiment requires buffering in a slightly alkaline range (above pH 7.9), such as for certain protein crystallization conditions, enzyme kinetics studies above pH 8, or specific transfection protocols [1].
  • Choose MOPS if: Your work requires a near-neutral pH, especially for RNA-related applications like formaldehyde-agarose gel electrophoresis [2] [5], or for general cell culture and protein work within its pH range. Its lower cost also makes it a candidate for replacing buffers like ACES in some media [7].
  • Universal Best Practices:
    • Prepare at Working Temperature: Always adjust the pH of a buffer at the temperature at which it will be used, as pKa is temperature-dependent [5].
    • Check for Contamination: Inspect buffers before use; discard if cloudy or discolored. Note that a slight yellow tint in MOPS may be acceptable [5].

Limitations and Further Research

The search results provided a solid foundation for comparing basic properties but lacked the depth of experimental data needed for a full guide.

  • Missing Experimental Data: While applications are listed, the search results do not contain specific, side-by-side experimental data comparing the performance of this compound and MOPS in areas like cell growth, transfection efficiency, or specific enzyme activity.
  • Incomplete this compound Information: Key details for this compound, such as its molecular weight, exact light sensitivity, and optimal storage conditions for solutions, were not available.
  • Pathway Complexity: The information retrieved described general applications rather than detailed signaling pathways or complex multi-step workflows that could be visualized with Graphviz diagrams.

To deepen your comparison, I suggest you:

  • Consult Primary Literature: Search specialized databases like PubMed or Scopus for research articles that directly use this compound or MOPS in your field of interest.
  • Review Technical Manuals: Check the product documentation and application notes from leading biochemical suppliers, as they often provide detailed protocols and validation data.
  • Consider Other Buffers: Explore other "Good's Buffers" like HEPES, which is well-studied for cell culture and shares some properties with this compound, but has a different pKa [3] [6].

References

HEPPS long-term stability studies

Author: Smolecule Technical Support Team. Date: February 2026

A Foundation for Your Comparison

Although experimental data is missing, here is a summary of the basic properties of HEPPS (also known as EPPS) for your guide. Once you find experimental data, you can structure it into a table similar to the one below.

Property Value / Description for this compound
IUPAC Name 4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid [1]
Abbreviation This compound or EPPS [2]
Molecular Formula C₉H₂₀N₂O₄S [2]
pKa (at 25°C) 7.8 - 8.0 [1] [2]
Effective pH Range 7.2 - 8.8 [1]
Appearance White to off-white crystalline powder [1] [2]
Common Applications Cell culture, enzyme assays, protein purification, electrophoresis, and studies involving membrane proteins [2].

Proposed Workflow for Stability Assessment

Based on standard laboratory practice, here is a generalized experimental workflow you could use to design a stability study for this compound. The diagram below outlines the key steps, and the DOT code is provided for your use.

Start Start Stability Study P1 Prepare this compound Solutions (pH 7.0, 7.5, 8.0, 8.5) Start->P1 P2 Dispense into Aliquots P1->P2 P3 Apply Storage Conditions P2->P3 Cond1 Condition 1: -20°C P3->Cond1 Cond2 Condition 2: 4°C P3->Cond2 Cond3 Condition 3: 25°C P3->Cond3 Cond4 Condition 4: 40°C P3->Cond4 A1 Analyze at Time Intervals (T₀, T₁, T₂, ... Tₙ) Cond1->A1 Cond2->A1 Cond3->A1 Cond4->A1 M1 Measure pH A1->M1 M2 Check Appearance A1->M2 M3 Assess Buffering Capacity A1->M3 End Compile Stability Profile M1->End M2->End M3->End

Stability Study Workflow for this compound Buffer

References

Biological Buffers and Their pH Ranges

Author: Smolecule Technical Support Team. Date: February 2026

Buffer Useful pH Range pKa (25°C)
MES 5.5 - 6.7 6.10
PIPES 6.1 - 7.5 6.76
MOPS 6.5 - 7.9 7.14
HEPES 6.8 - 8.2 7.48
HEPPS 7.3 - 8.7 8.00
TRIS 7.2 - 9.0 8.06
Glycylglycine 7.5 - 8.9 8.25
CHES 8.6 - 10.0 9.49
CAPS 9.7 - 11.1 10.40

This compound is a zwitterionic organic chemical that belongs to the "Good's buffers" [1] [2]. Buffers in this family are generally chosen for their inertness in biological systems, high water solubility, and consistent performance.

Experimental Considerations for Buffer Evaluation

When comparing this compound to alternatives in the lab, your experimental protocol should focus on two key areas:

  • pH Stability Test: Prepare solutions of this compound and the alternative buffers (e.g., HEPES, TRIS) at the same molarity and initial pH. Subject them to the planned experimental conditions, such as temperature changes or the addition of small amounts of acid/base. Monitor the pH with a calibrated electrode over time to compare their buffering capacity and stability [3] [2].
  • System Interference Check: Run a key aspect of your biological assay with the different buffers. Critically assess if the buffer affects the outcome. For instance, HEPES is known to interfere with the Folin protein assay and can form radicals under certain conditions, making it unsuitable for redox studies [2]. Testing for such interferences is crucial for data integrity.

Cellular Context: The MAPK Signaling Pathway

The choice of buffer can influence the activity of sensitive biological systems. Below is a generalized diagram of the Mitogen-Activated Protein Kinase (MAPK) pathway, a vital signaling cascade that regulates cell processes and is often studied in drug development.

MAPK_Cascade MAPK Signaling Pathway Start Extracellular Signal RTK Receptor Tyrosine Kinase (RTK) Start->RTK GTPase Small GTPase (Ras, Rac, Cdc42) RTK->GTPase MAP3K MAPKKK (e.g., Raf, MEKK, TAK1) GTPase->MAP3K MAP2K MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylates MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK Dual Phosphorylation of TxY Motif Targets Cytosolic & Nuclear Targets MAPK->Targets Response Cellular Response (Proliferation, Differentiation, Stress Response, Apoptosis) Targets->Response

This diagram illustrates a classic three-tiered kinase cascade where a signal is amplified at each step [4]. A poorly chosen buffer that affects pH could disrupt protein interactions or kinase activities at any point in this pathway, leading to unreliable results.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Beige powder; [Sigma-Aldrich MSDS]

XLogP3

-3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

252.11437830 Da

Monoisotopic Mass

252.11437830 Da

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8JN5PQW99C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 63 of 67 companies (only ~ 6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

16052-06-5

Wikipedia

HEPPS

General Manufacturing Information

1-Piperazinepropanesulfonic acid, 4-(2-hydroxyethyl)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Xie F, Liu LB, Shang WQ, Chang KK, Meng YH, Mei J, Yu JJ, Li DJ, Li MQ. The infiltration and functional regulation of eosinophils induced by TSLP promote the proliferation of cervical cancer cell. Cancer Lett. 2015 Aug 10;364(2):106-17. doi: 10.1016/j.canlet.2015.04.029. Epub 2015 May 12. PubMed PMID: 25979231.

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